molecular formula C10H8N4O2 B611307 Tetrazine-Ph-acid CAS No. 1380500-92-4

Tetrazine-Ph-acid

カタログ番号: B611307
CAS番号: 1380500-92-4
分子量: 216.20 g/mol
InChIキー: SLJKKTFIAUAYGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tetrazine-Acid was found to have the fastest kinetics for bioorthogonal reactions where trans-cyclooctene (TCO) was the dienophile. The chemical stability of tetrazines is lower compared to methyltetrazines, but it is in acceptable range and thus can be applied for many applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c15-9(16)5-7-1-3-8(4-2-7)10-13-11-6-12-14-10/h1-4,6H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJKKTFIAUAYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=NN=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Tetrazine-Ph-Acid for Bioorthogonal Chemistry

Introduction

In the rapidly evolving fields of chemical biology and drug development, the need for precise and efficient molecular tools is paramount. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has become an indispensable technique.[1] At the forefront of bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[2][3][4] This reaction is noted for its exceptionally fast kinetics and high specificity.[2][3]

This guide focuses on a key reagent in this field: This compound (also referred to as 4-(1,2,4,5-tetrazin-3-yl)benzoic acid). This molecule contains the highly reactive tetrazine ring essential for the IEDDA reaction and a carboxylic acid functional group, which allows for its straightforward conjugation to a wide variety of biomolecules, including proteins, antibodies, and peptides, through stable amide bond formation.[2][] Its utility is particularly prominent in the construction of antibody-drug conjugates (ADCs), the development of PROTACs (PROteolysis TArgeting Chimeras), and advanced in vivo imaging applications.[2][6][7] This document provides a comprehensive overview of its properties, applications, and detailed protocols for its use.

Core Properties and Characteristics

This compound is a solid, typically red, crystalline compound. The defining features of the molecule are the phenyl group, which provides a degree of stability to the tetrazine ring, and the terminal carboxylic acid, which serves as a versatile chemical handle for conjugation.[]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and its performance in the IEDDA reaction. These parameters are crucial for designing and optimizing bioconjugation experiments.

PropertyValueNotes
Chemical Formula C10H8N4O2[8][9]
Molecular Weight 216.2 g/mol [8]
Purity >95% - 98% (typically by HPLC)[8][9]
Appearance Red solid/crystalline powder[8][9]
Solubility Soluble in DMSO, DMF, THF, MeOH[9][10]
Storage Conditions -20°C, desiccated for long-term stability[7][9][10]
Second-Order Rate Constant (k₂) with TCO Up to ~30,000 M⁻¹s⁻¹This rapid kinetic profile allows for efficient labeling within minutes at low micromolar concentrations. The rate is among the fastest reported for bioorthogonal reactions.[9][11][12]
Optimal Reaction pH 6.0 - 9.0The ligation is robust and efficient across a broad range of physiological pH values.[11][13][14]

Key Applications in Research and Drug Development

The unique combination of rapid, specific reactivity and a versatile conjugation handle makes this compound a powerful tool for several advanced applications.

  • Antibody-Drug Conjugates (ADCs): this compound can be conjugated to an antibody after activation of its carboxyl group. The resulting tetrazine-functionalized antibody can then be precisely linked to a TCO-modified cytotoxic drug payload. This "pre-targeting" approach separates the tumor targeting and drug delivery steps, potentially improving the therapeutic window.[2][6]

  • PROTAC Synthesis: It serves as a linker component in the synthesis of PROTACs.[6][7] The tetrazine moiety allows for the efficient click-ligation of the two key ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase to induce protein degradation.[7]

  • Pretargeted Live-Cell and In Vivo Imaging: In pretargeting strategies, a TCO-modified targeting vector (e.g., an antibody) is administered first and allowed to accumulate at the target site and clear from circulation. Subsequently, a smaller, rapidly clearing tetrazine-linked imaging agent (e.g., a fluorophore or radiolabel) is administered, which quickly "clicks" to the pre-localized TCO-antibody, significantly enhancing the target-to-background signal ratio.[2][3][15]

  • Protein Labeling and Modification: The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on proteins, enabling site-specific or stochastic labeling for a variety of downstream applications, including fluorescence microscopy and functional studies.[11][16][17][18]

Reaction Mechanisms and Experimental Workflows

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The core of this compound's utility is the IEDDA cycloaddition. The electron-deficient tetrazine (diene) reacts rapidly with an electron-rich or, more commonly, a strained dienophile like trans-cyclooctene (TCO). This reaction is irreversible and forms a stable dihydropyrazine (B8608421) product, releasing nitrogen gas (N₂) as the sole byproduct.[1]

IEDDA_Reaction Tet Tetrazine-R¹ DHP Dihydropyrazine Conjugate Tet->DHP + TCO-R² TCO TCO-R² N2 N₂ (gas) DHP->N2

The IEDDA "click" reaction between a tetrazine and a TCO dienophile.
General Workflow for Antibody-Drug Conjugate (ADC) Formation

This diagram illustrates a typical workflow for constructing an ADC using this compound in a pretargeting context. The process involves functionalizing the antibody and the drug separately before the final bioorthogonal ligation.

ADC_Workflow A1 Antibody (mAb) A3 Amine-Carboxyl Activation (EDC/NHS) A1->A3 A2 This compound A2->A3 A4 Tetrazine-mAb Conjugate A3->A4 A5 Purification (e.g., Desalting Column) A4->A5 A6 Purified Tetrazine-mAb A5->A6 C1 Bioorthogonal Ligation (IEDDA Reaction) A6->C1 B1 Cytotoxic Drug B3 Drug-TCO Conjugation B1->B3 B2 TCO Linker B2->B3 B4 Drug-TCO Payload B3->B4 B4->C1 C2 Antibody-Drug Conjugate (ADC) C1->C2

Workflow for creating an ADC via tetrazine-TCO ligation.

Detailed Experimental Protocols

Protocol: Labeling a Protein with this compound via Amine Coupling

This protocol details the covalent attachment of this compound to primary amines (e.g., surface-exposed lysine residues) on a target protein.

Materials and Reagents:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS or HEPES, pH 7.2-8.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[11]

    • Immediately before use, prepare a 10 mg/mL stock solution of EDC in ultrapure water.[11]

    • Immediately before use, prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in ultrapure water.[11]

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer (buffers containing Tris or glycine (B1666218) will interfere with the reaction).[10]

  • Activation of this compound:

    • In a microcentrifuge tube, combine a 20- to 50-fold molar excess of this compound (relative to the protein) with an equimolar amount of both EDC and NHS/Sulfo-NHS.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. This step creates an amine-reactive NHS ester in situ.

  • Conjugation to Protein:

    • Add the activated tetrazine solution directly to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[11] The optimal molar ratio of tetrazine to protein should be determined empirically for each specific protein to achieve the desired degree of labeling (DOL).

  • Purification of Tetrazine-Labeled Protein:

    • Remove the excess, unreacted this compound and crosslinking reagents using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[10][11]

    • Collect the protein-containing fractions. The concentration can be determined via a BCA assay or by measuring absorbance at 280 nm. The incorporation of the tetrazine can be confirmed by measuring its characteristic absorbance (around 520-540 nm).[14]

Protocol: Bioorthogonal Ligation with a TCO-Functionalized Molecule

This protocol describes the "click" reaction between the newly synthesized tetrazine-labeled protein and a TCO-modified molecule (e.g., a fluorophore, small molecule drug, or peptide).

Procedure:

  • Prepare Solutions:

    • Dissolve the purified tetrazine-labeled protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[10]

    • Prepare a stock solution of the TCO-functionalized molecule in an appropriate solvent (e.g., DMSO).

  • Ligation Reaction:

    • Add a 1.5- to 5-fold molar excess of the TCO-modified molecule to the solution of the tetrazine-labeled protein.[10][11]

    • Incubate the reaction for 30-60 minutes at room temperature.[10][11] The reaction is typically very fast and often complete within this timeframe.[11] For live-cell labeling, incubation can occur directly in the cell culture medium.

  • Purification (Optional):

    • If necessary, remove any unreacted TCO-modified molecule using a desalting column or dialysis, especially if the small molecule could interfere with downstream assays.[10]

Conclusion

This compound is a cornerstone reagent in the field of bioorthogonal chemistry. Its combination of high stability, rapid and specific reactivity with TCO partners, and a versatile carboxylic acid handle makes it an invaluable tool for researchers in basic science and translational medicine.[2][] The ability to efficiently construct complex biomolecular conjugates under physiological conditions enables sophisticated applications in drug delivery, diagnostics, and cellular imaging, driving innovation and discovery.[2][] Careful consideration of the quantitative parameters and adherence to optimized protocols, as outlined in this guide, will ensure its successful implementation in a wide range of experimental contexts.

References

An In-depth Technical Guide to the Chemical Properties of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid (Tetrazine-Ph-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid, a key reagent in the field of bioconjugation and drug development. This document details its chemical structure, reactivity, stability, and solubility, supported by quantitative data and experimental protocols. Furthermore, this guide presents visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of its application.

Core Chemical Properties

4-(1,2,4,5-tetrazin-3-yl)benzoic acid, commonly referred to as Tetrazine-Ph-acid, is a bifunctional molecule featuring a highly reactive tetrazine ring and a carboxylic acid handle for further functionalization.[1] Its unique properties make it an invaluable tool for "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1]

Physicochemical Data

A summary of the key physicochemical properties of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid is presented in the table below.

PropertyValueReference(s)
CAS Number 1380500-92-4[1]
Molecular Formula C₁₀H₈N₄O₂[1]
Molecular Weight 216.20 g/mol [1]
Appearance Pink to red solid[1]
Purity >95% (HPLC)[1]
Solubility Soluble in DMSO, DMF, THF, MeOH[1]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month[1]
Reactivity and Kinetics

The hallmark of this compound is its exceptionally fast reaction kinetics in iEDDA reactions with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO). This bioorthogonal reaction is characterized by its high specificity and efficiency under physiological conditions.[1][2]

The reactivity of the tetrazine ring is influenced by the electronic nature of its substituents. Electron-withdrawing groups tend to increase the rate of the iEDDA reaction, while electron-donating groups decrease it. The hydrogen substitution on the tetrazine ring of this particular compound contributes to its high reactivity.[1]

ReactionDienophileSecond-Order Rate Constant (k₂)ConditionsReference(s)
iEDDA Cycloadditiontrans-cyclooctene (TCO)up to 30,000 M⁻¹s⁻¹PBS, 37°C[2]
Stability

The stability of tetrazine derivatives is a critical consideration for their application in biological systems. Generally, there is a trade-off between reactivity and stability; more reactive tetrazines tend to be less stable in aqueous environments. Tetrazines with electron-donating substituents are generally more stable than those with electron-withdrawing groups.[1]

MediumConditionsStabilityReference(s)
PBS (pH 7.4)37°C, 14 hoursGenerally stable, with some degradation observed for electron-withdrawing substituted tetrazines.[1]
Fetal Bovine Serum (FBS)37°C, 10 hoursLess stable than in PBS; stability correlates with the electronic properties of the substituents.[1]

Experimental Protocols

Synthesis of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid

This protocol is adapted from the literature for the synthesis of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid.[1]

Materials:

Procedure:

  • A mixture of 4-cyanobenzoic acid, formamidine acetate, hydrazine hydrate, and elemental sulfur is reacted at room temperature for approximately 22 hours.

  • The resulting dihydrotetrazine intermediate is then oxidized by the addition of sodium nitrite in acetic acid at 0°C for 30 minutes.

  • The crude product is purified by washing with ethanol and filtration. Further purification can be achieved using high-performance liquid chromatography (HPLC).

Characterization:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.66 (s, 1H), 8.62 (d, J = 8.5 Hz, 2H), 8.22 (d, J = 8.0 Hz, 2H).[1]

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 166.58, 164.98, 158.16, 135.62, 134.22, 130.11, 127.88.[1]

  • HRMS (ESI): m/z calculated for [C₉H₅N₄O₂]⁻: 201.0418; found: 201.0416.[1]

General Protocol for Tetrazine-TCO Bioconjugation

This protocol provides a general workflow for the conjugation of a tetrazine-functionalized molecule (e.g., this compound activated as an NHS ester) to a TCO-modified protein.

Materials:

  • TCO-modified protein

  • Tetrazine-NHS ester

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • Protein Preparation: Ensure the TCO-modified protein is in a suitable buffer, such as PBS at pH 7.4. If the buffer contains primary amines, a buffer exchange is necessary.

  • Tetrazine-NHS Ester Preparation: Prepare a stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the Tetrazine-NHS ester solution to the TCO-modified protein solution. The molar ratio of tetrazine to protein should be optimized but is typically in the range of 1.05 to 1.5 molar equivalents.

  • Incubation: Incubate the reaction mixture at room temperature with gentle mixing. The reaction is typically rapid and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Remove the excess, unreacted tetrazine using a spin desalting column.

Visualizations

Experimental Workflow: Pre-targeted Live Cell Imaging

This workflow illustrates a two-step "pre-targeting" strategy for live-cell imaging, which minimizes background fluorescence from unbound probes.

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Bioorthogonal Ligation & Imaging Cells Cells TCO_Antibody TCO-modified Antibody Cells->TCO_Antibody Incubate Targeted_Cells Cells with TCO-labeled Surface Receptors TCO_Antibody->Targeted_Cells Wash to remove unbound antibody Tetrazine_Fluorophore Tetrazine-Fluorophore Probe Targeted_Cells->Tetrazine_Fluorophore Incubate Labeled_Cells Fluorescently Labeled Cells Tetrazine_Fluorophore->Labeled_Cells Wash to remove unbound probe Microscopy Fluorescence Microscopy Labeled_Cells->Microscopy Image

Workflow for pre-targeted live cell imaging.
Signaling Pathway: PROTAC-mediated Protein Degradation

This compound can be utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

G cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation PROTAC PROTAC (Target Ligand - Tetrazine Linker - E3 Ligase Ligand) POI Protein of Interest (Target) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Recruits Ub_POI Polyubiquitinated POI Ub->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Mechanism of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to the Synthesis and Purification of Tetrazine-Ph-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of Tetrazine-Ph-acid, a critical reagent in bioconjugation and drug development. Designed for researchers, scientists, and professionals in the field, this document details experimental protocols, quantitative data, and logical workflows to ensure successful preparation and application of this versatile molecule.

This compound is an alkyl chain-based PROTAC linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] As a click chemistry reagent, it features a tetrazine group that readily participates in inverse electron demand Diels-Alder (iEDDA) reactions with molecules containing strained dienophiles like trans-cyclooctene (B1233481) (TCO).[1] This bioorthogonal reaction is characterized by its rapid kinetics and high specificity, making it ideal for applications in complex biological environments. The molecular formula for this compound is C10H8N4O2, with a molecular weight of 216.2 g/mol .[2] Commercially available this compound typically has a purity of 98%.[2]

Synthesis of this compound

Experimental Protocol: Synthesis

Materials and Reagents:

Procedure:

  • Formation of the Dihydrotetrazine Intermediate:

    • In a round-bottom flask, dissolve 4-cyanobenzoic acid (1 equivalent) in a minimal amount of a suitable organic solvent like dichloromethane (DCM).

    • Add 3-mercaptopropionic acid (3 equivalents) to the solution.

    • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

    • Add hydrazine hydrate (1 equivalent) dropwise to the reaction mixture while stirring under an inert atmosphere.

    • Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation to this compound:

    • Once the formation of the dihydrotetrazine intermediate is complete, cool the reaction mixture in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (NaNO2, 2-3 equivalents) to the mixture.

    • Acidify the reaction by the dropwise addition of hydrochloric acid (2 M) until the solution becomes acidic (pH ~2-3). A color change to bright pink or red is indicative of tetrazine formation.

    • Continue stirring the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Extraction:

    • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and any residual catalyst. A multi-step purification strategy is often necessary to achieve high purity.

Experimental Protocol: Purification

1. Column Chromatography:

  • The crude product is first subjected to silica gel column chromatography.

  • A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to elute the desired compound.

  • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure.

2. Recrystallization or High-Performance Liquid Chromatography (HPLC):

  • For achieving higher purity, the product obtained from column chromatography can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Alternatively, preparative reverse-phase HPLC can be employed for final purification. A gradient of acetonitrile (B52724) in water with a small amount of trifluoroacetic acid (TFA) is a common mobile phase.

  • The purified product is then lyophilized to remove the HPLC solvents, yielding the final product as a solid.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a structurally similar benzoic acid-substituted tetrazine, which can be considered indicative for the synthesis of this compound.

ParameterValueReference
Reaction Time 90 minutes (at 80°C)[3]
Yield 3%[3]
Purity (Commercial) 98%[2]

Characterization Data

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the phenyl ring and potentially the carboxylic acid proton.
¹³C NMR Resonances for the carbon atoms of the tetrazine ring, the phenyl ring, and the carboxyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.
UV-Vis Spectroscopy Characteristic absorbance maxima for the tetrazine chromophore (typically around 520-540 nm).

Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the synthesis, purification, and application of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 4-cyanobenzoic acid + Hydrazine hydrate intermediate Dihydrotetrazine Intermediate start->intermediate Condensation product Crude this compound intermediate->product Oxidation crude Crude Product product->crude column Column Chromatography crude->column hplc HPLC / Recrystallization column->hplc pure Pure this compound hplc->pure

Caption: Workflow for the synthesis and purification of this compound.

Bioorthogonal_Reaction tetrazine This compound Contains Tetrazine Moiety product Bioconjugate Stable Dihydropyridazine Linkage tetrazine->product iEDDA Click Reaction tco TCO-modified Molecule Contains trans-cyclooctene tco->product

Caption: Inverse electron demand Diels-Alder (iEDDA) reaction.

References

The Core Mechanism of Tetrazine-Ph-Acid: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Tetrazine-Ph-acid, a critical component in the landscape of bioorthogonal chemistry and targeted therapeutics. This document provides a detailed examination of its chemical reactivity, applications in drug delivery and targeted protein degradation, and the experimental protocols necessary for its implementation in a research setting.

Introduction: The Role of this compound in Bioorthogonal Chemistry

This compound is an alkyl chain-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3] Its primary function lies in its ability to participate in "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2][4] This highly efficient and specific reaction occurs between the tetrazine moiety and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) group.[1][2][4] The bioorthogonal nature of this reaction—meaning it can proceed within a complex biological environment without interfering with native biochemical processes—makes this compound an invaluable tool for in vivo applications.[5][6]

The key advantage of the tetrazine-TCO ligation is its exceptionally fast reaction kinetics and the formation of a stable dihydropyridazine (B8628806) product with the release of nitrogen gas as the only byproduct.[7] This "click-to-release" strategy is leveraged to activate prodrugs, release therapeutic payloads at specific sites, or assemble molecular complexes within living systems.[8][9][10]

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The fundamental mechanism of action of this compound is the iEDDA cycloaddition reaction. This process involves the [4+2] cycloaddition of the electron-deficient tetrazine ring with an electron-rich dienophile, such as TCO.

G cluster_reactants Reactants cluster_reaction iEDDA Reaction cluster_intermediates Intermediates & Products This compound This compound Cycloaddition [4+2] Cycloaddition This compound->Cycloaddition TCO-Cargo TCO-Functionalized Cargo Molecule TCO-Cargo->Cycloaddition Dihydropyridazine Dihydropyridazine Intermediate Cycloaddition->Dihydropyridazine Eliminates N2 N2 Nitrogen Gas (N2) Dihydropyridazine->N2 Released_Cargo Released Cargo Molecule Dihydropyridazine->Released_Cargo Tautomerization & Elimination Pyridazine_Byproduct Pyridazine Byproduct Dihydropyridazine->Pyridazine_Byproduct

Fig. 1: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Upon reaction, a dihydropyridazine intermediate is formed, which can then undergo tautomerization.[9][11] This rearrangement is often the key step for the release of a tethered cargo molecule, particularly in "click-to-release" applications. The rate and efficiency of this release can be significantly influenced by the pH of the surrounding environment.

The Role of pH and Acid Catalysis

Mechanistic studies have revealed a profound sensitivity of the post-ligation release mechanism to pH.[8] Acidic conditions can enhance the rate of tautomerization of the dihydropyridazine intermediate, thereby accelerating the release of the cargo.[8][9] This property is particularly advantageous for targeted drug delivery to the acidic tumor microenvironment.[9] Tetrazines functionalized with a carboxylic acid group, such as this compound, can act as intramolecular catalysts, further promoting this acid-enhanced release.[8][9] This intramolecular acid catalysis can lead to a more rapid and complete release of the active molecule compared to non-acid-functionalized tetrazines.[8]

Application in PROTACs for Targeted Protein Degradation

A primary application of this compound is in the construction of PROTACs.[1][2][4] PROTACs are bifunctional molecules that consist of a ligand for an E3 ubiquitin ligase and a ligand for a target protein, connected by a linker.[1] By bringing the target protein into proximity with the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound serves as a component of the linker, facilitating the conjugation of the two ligand moieties.

G cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (containing this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitination->Target_Protein Ub tags added Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Fig. 2: Workflow of PROTAC-mediated targeted protein degradation.

Quantitative Data on Tetrazine-TCO Ligation Kinetics

The reaction kinetics of the iEDDA reaction are a critical parameter for in vivo applications. The second-order rate constants (k₂) for the reaction between various tetrazines and TCO have been determined, highlighting the rapid nature of this bioorthogonal ligation. High rate constants are a strong indicator of successful pretargeting in vivo.[12]

Tetrazine ScaffoldDienophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di(2-pyridyl)-s-tetrazinetrans-cycloocteneAqueous3773,000[12]
Mono-aryl-s-tetrazinetrans-cyclooctenePBS (pH 7)22880 ± 10[13]
Dimethyl-tetrazineaxial TCO derivativeNot SpecifiedNot Specified0.54[11]
Dipyridyl-tetrazineaxial TCO derivativeNot SpecifiedNot Specified57.70[11]

Note: The specific rate constant for this compound was not explicitly found in the provided search results, but the data for structurally similar tetrazines indicate a range of reactivities dependent on their substituents.

Experimental Protocols

General Protocol for Protein Labeling via Tetrazine-TCO Ligation

This protocol describes the general steps for conjugating a tetrazine-labeled protein with a TCO-functionalized molecule.[7][14]

Materials:

  • Tetrazine-labeled protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[14]

  • TCO-modified molecule of interest.

  • Anhydrous DMSO.

  • Desalting column (e.g., NAP-5 or PD-10) or dialysis equipment for purification.[14][15]

Procedure:

  • Reagent Preparation:

    • Dissolve the tetrazine-labeled protein in the desired buffer to a final concentration of 1-5 mg/mL.[14]

    • Prepare a stock solution of the TCO-modified molecule in anhydrous DMSO.[14]

  • Ligation Reaction:

    • Add a 1.5- to 5-fold molar excess of the TCO-modified molecule stock solution to the solution of the tetrazine-labeled protein.[14] The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[14] The reaction is typically very fast and can be monitored by the disappearance of the tetrazine's characteristic pink color and its absorbance between 510 and 550 nm.[7]

  • Purification:

    • If necessary, purify the resulting conjugate to remove unreacted TCO-molecule using a desalting column or dialysis.[14]

    • For Desalting Column:

      • Equilibrate the column with the desired buffer (e.g., PBS, pH 7.4).[15]

      • Load the reaction mixture onto the column.[15]

      • Elute the labeled protein with the same buffer and collect the fractions.[15]

  • Characterization:

    • Analyze the purified conjugate by UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm successful ligation.[14]

G cluster_prep Preparation cluster_reaction Ligation cluster_purification Purification & Analysis Prepare_Tetrazine_Protein Prepare Tetrazine-labeled Protein Solution (1-5 mg/mL) Mix_Reactants Mix Reactants (1.5-5x molar excess of TCO) Prepare_Tetrazine_Protein->Mix_Reactants Prepare_TCO_Molecule Prepare TCO-Molecule Stock Solution (in DMSO) Prepare_TCO_Molecule->Mix_Reactants Incubate Incubate at Room Temp (30-60 min) Mix_Reactants->Incubate Purify Purify via Desalting Column or Dialysis Incubate->Purify Analyze Analyze via SDS-PAGE, Mass Spec, UV-Vis Purify->Analyze

Fig. 3: Experimental workflow for Tetrazine-TCO ligation.

Conclusion

This compound represents a sophisticated chemical tool with a well-defined mechanism of action centered on the inverse-electron-demand Diels-Alder reaction. Its utility in constructing PROTACs and other targeted drug delivery systems is underscored by the bioorthogonality and rapid kinetics of its ligation chemistry. The influence of pH on the post-ligation release of cargo molecules offers an additional layer of control, enabling environment-specific activation. The experimental protocols provided herein offer a foundation for the practical application of this compound in research and development, paving the way for novel therapeutic strategies.

References

Tetrazine-Ph-acid bioorthogonal reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Tetrazine-Ph-acid Bioorthogonal Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has become a cornerstone technology.[1][2] Its exceptional reaction kinetics and high specificity make it an invaluable tool for in vivo imaging, drug delivery, and diagnostics.[1][3][4] The choice of the tetrazine derivative is critical, as substituents on the tetrazine ring significantly influence reactivity, stability, and hydrophilicity.[1][5] this compound is a specific derivative that contains a phenyl group and a carboxylic acid functionality, offering a versatile platform for bioorthogonal applications. This guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with this compound and related tetrazine derivatives.

Core Concepts: The Tetrazine-TCO Ligation

The foundation of tetrazine linker chemistry lies in the iEDDA reaction, a [4+2] cycloaddition between an electron-deficient tetrazine (diene) and an electron-rich, strained trans-cyclooctene (dienophile).[6][7] This reaction is exceptionally rapid and selective, proceeding efficiently under physiological conditions without the need for a catalyst.[2][6][7] The reaction is a two-step process initiated by the cycloaddition, which is followed by a retro-Diels-Alder reaction that releases dinitrogen gas as the sole byproduct, irreversibly driving the reaction forward.[2][7]

Reaction mechanism of the Tetrazine-TCO ligation.

Key Characteristics of Tetrazine Derivatives

The reactivity and stability of the tetrazine core are heavily influenced by its substituents.

  • Reactivity : Electron-withdrawing groups attached to the tetrazine ring increase the rate of the iEDDA reaction by lowering the energy of the LUMO of the tetrazine.[5] Conversely, electron-donating groups slow down the cycloaddition.[5] Hydrogen-substituted tetrazines often exhibit faster kinetics than predicted, suggesting that sterics also play a significant role.[5]

  • Stability : The stability of tetrazines in aqueous media is a critical factor for in vivo applications.[8] Generally, tetrazines with electron-donating groups are more stable, while those with strong electron-withdrawing groups show lower stability.[5][9] Some highly reactive tetrazines can degrade in biological media over time.[1][8]

  • The Role of the Phenyl and Acid Groups : In this compound, the phenyl group provides a scaffold for further functionalization. The carboxylic acid moiety offers a convenient handle for conjugation to amine-containing biomolecules via standard EDC/NHS chemistry.[10] The acidic group can also enhance water solubility. Furthermore, acid-functionalized tetrazines have been shown to enhance and accelerate "click-to-release" applications, particularly in acidic environments.[11]

Quantitative Data Summary

The following tables summarize key performance indicators for various tetrazine derivatives based on available experimental data.

Table 1: Comparison of Second-Order Rate Constants (k₂) for the Reaction of Tetrazine Derivatives with TCO

Tetrazine Derivative Dienophile k₂ (M⁻¹s⁻¹) Conditions Reference
H-Tetrazine TCO up to 30,000 PBS, 37°C [1][5]
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine TCO 26,000 PBS, 37°C [1]
3,6-di-(2-pyridyl)-s-tetrazine TCO 2,000 9:1 Methanol/Water [1][2]
Phenyl-Tetrazine TCO ~1,000 Not specified [1]
Methyl-substituted tetrazine TCO-PEG₄ 463 PBS, 37°C [1]
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine (Tz) TCO-OH 210 PBS, pH 7.4, 37°C [1]

| Dimethyl-tetrazine | Axial TCO-carbamate | 0.54 | Not specified |[1][3] |

Note: The reactivity of this compound is expected to be in a similar range to other phenyl-substituted tetrazines. The specific dienophile and reaction conditions significantly impact the rate constant.

Table 2: Stability of Tetrazine Derivatives in Biological Media

Tetrazine Derivative Conditions Stability Reference
Alkyl substituted tetrazines PBS, pH 7.4, 37°C High stability (>96% remaining after 10h) [5]
Hydrogen substituted tetrazines PBS, pH 7.4, 37°C Good balance of stability and reactivity [5]
Electron-withdrawing group tetrazines PBS, pH 7.4, 37°C Lower stability [5]
Dipyridyl-s-tetrazines 1:9 DMSO/PBS, 37°C Unstable (60-85% degraded after 12h) [9][12]
Pyridyl and Phenyl tetrazines 1:9 DMSO/PBS, 37°C More stable (>75% remaining after 12h) [9][12]

| Dipyridyl-substituted tetrazine | Cell lysate, 37°C | Highly susceptible to degradation (100% degradation after 24h) |[8] |

Applications in Research and Drug Development

The unique properties of the tetrazine ligation have led to its widespread adoption in various fields.

Bioconjugation and Protein Labeling

This compound and its derivatives are commonly used for the site-specific labeling of proteins and other biomolecules.[13][14][15] This is typically achieved by first modifying the biomolecule with a TCO group, followed by the addition of the tetrazine-conjugated payload. The carboxylic acid on this compound allows for its activation as an NHS-ester for straightforward conjugation to primary amines on a protein.[10]

Protein_Conjugation_Workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Payload Activation cluster_step3 Step 3: Ligation Protein Protein with Amine Group TCO_Protein TCO-activated Protein Protein->TCO_Protein + TCO-NHS TCO_NHS TCO-NHS Ester Conjugate Final Protein Conjugate TCO_Protein->Conjugate + Tetrazine-Payload Tetrazine_Acid This compound Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_Acid->Tetrazine_NHS + EDC/NHS EDC_NHS EDC / NHS

Experimental workflow for protein bioconjugation.

PROTACs and Targeted Drug Delivery

This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[16] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[16] The tetrazine moiety allows for the modular construction of PROTACs via click chemistry. In targeted drug delivery, tetrazine linkers enable the construction of antibody-drug conjugates (ADCs) and nanoparticle-based systems where the drug is released at a specific site.[6][]

"Click-to-Release" Prodrug Activation

A powerful application of tetrazine chemistry is in the design of "click-to-release" prodrugs.[3][6] In this strategy, a therapeutic agent is inactivated by being attached to a TCO or tetrazine moiety.[6] The active drug is released only upon the administration of the complementary bioorthogonal partner.[6] This allows for precise spatiotemporal control over drug activation, minimizing off-target effects.[18] Acid-functionalized tetrazines can enhance the release kinetics, especially at lower pH values characteristic of the tumor microenvironment.[11]

Click_to_Release Prodrug TCO-Caged Prodrug (Inactive) Reaction Bioorthogonal Ligation Prodrug->Reaction Tetrazine Systemically Administered Tetrazine Tetrazine->Reaction Release Active Drug Released Reaction->Release Spontaneous Elimination Byproduct Linker Byproduct Reaction->Byproduct

Conceptual diagram of "click-to-release" prodrug activation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are generalized protocols for key experiments involving tetrazine derivatives.

Protocol 1: Activation of a Protein with TCO-NHS Ester

Objective: To introduce a TCO moiety onto a protein for subsequent reaction with a tetrazine.

Materials:

  • Protein of interest (1-10 mg/mL)

  • TCO-NHS ester

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Spin desalting columns

Procedure:

  • Prepare Protein: Dissolve the protein in Conjugation Buffer. If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.[7]

  • Prepare TCO-NHS Ester: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10]

  • Conjugation: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.[10] Incubate for 30-60 minutes at room temperature with gentle mixing.[7][10]

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.[10]

  • Purification: Remove excess, unreacted TCO and quenching reagents using a desalting column equilibrated with PBS.[10]

Protocol 2: Labeling of a Protein with Methyltetrazine-Acid (B608996)

Objective: To conjugate an activated tetrazine to a protein containing primary amines.

Materials:

  • Amine-containing protein (1-10 mg/mL)

  • Methyltetrazine-acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Quenching and Purification materials as in Protocol 1.

Procedure:

  • Prepare Reagents: Prepare fresh 10 mM stock solutions of Methyltetrazine-acid, EDC, and Sulfo-NHS in Activation Buffer or water.[10]

  • Activate Methyltetrazine-Acid: In a microcentrifuge tube, combine the methyltetrazine-acid with EDC and Sulfo-NHS in Activation Buffer. A common molar ratio is 1:2:4 (acid:EDC:Sulfo-NHS). Incubate at room temperature for 15-30 minutes to form the NHS-ester.[10]

  • Prepare Protein: Dissolve the protein in Conjugation Buffer as described in Protocol 1.[10]

  • Conjugation: Add the activated methyltetrazine-acid solution to the protein solution. A 10-20 fold molar excess of the activated tetrazine to the protein is a good starting point. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • Quench and Purify: Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the tetrazine-labeled protein.[10]

Protocol 3: Tetrazine-TCO Ligation

Objective: To perform the final click reaction between a tetrazine-labeled molecule and a TCO-labeled molecule.

Materials:

  • Tetrazine-labeled protein (from Protocol 2)

  • TCO-labeled molecule (e.g., from Protocol 1 or a small molecule)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Ensure both the tetrazine-labeled and TCO-labeled components are in the Reaction Buffer.

  • Reaction: Mix the two components. A slight molar excess (1.05-1.5 equivalents) of one reactant can be used to drive the reaction to completion.[7]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[10] The reaction is often rapid and can be complete within this timeframe.[10][15]

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance between 510 and 550 nm.[7]

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method (e.g., size-exclusion chromatography).

Protocol 4: Kinetic Analysis by Stopped-Flow Spectrophotometry

Objective: To quantify the second-order rate constant (k₂) of a tetrazine-TCO reaction.

Materials:

  • Tetrazine derivative

  • TCO derivative

  • Reaction Buffer: PBS, pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO).[1][5]

  • Prepare Reaction Solutions: Dilute the stock solutions in the Reaction Buffer to the final desired concentrations. To ensure pseudo-first-order conditions, the TCO derivative should be in at least a 10-fold excess over the tetrazine.[1]

  • Equilibrate: Load the tetrazine and TCO solutions into the separate syringes of the stopped-flow instrument and allow them to equilibrate to the desired temperature (e.g., 37°C) for at least 10 minutes.[5]

  • Measurement: Rapidly mix the two solutions in the instrument's observation cell. Monitor the reaction by following the decrease in the tetrazine's absorbance at its λmax (typically 515-540 nm) over time.[5][9]

  • Data Analysis: Fit the resulting absorbance decay curve to a single-exponential function to obtain the observed rate constant (k_obs).

  • Calculate k₂: Repeat the experiment at several different concentrations of the excess reactant (TCO). Plot the obtained k_obs values against the TCO concentration. The slope of the resulting linear fit will be the second-order rate constant (k₂).[5]

References

Stability of Tetrazine-Functionalized Benzoic Acid in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction involving tetrazines has become a cornerstone of bioorthogonal chemistry, enabling precise molecular manipulations in complex biological systems. Among the diverse array of tetrazine derivatives, those functionalized with a phenyl-acid moiety, such as 4-(1,2,4,5-tetrazin-3-yl)benzoic acid, offer a valuable combination of properties for bioconjugation, drug delivery, and molecular imaging. The carboxylic acid group can enhance aqueous solubility and provides a convenient handle for further chemical modifications.[1] However, the successful application of these molecules is critically dependent on their stability in aqueous environments. This technical guide provides an in-depth analysis of the aqueous stability of tetrazine-phenyl-acid derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Concepts of Tetrazine Stability

The stability of the 1,2,4,5-tetrazine (B1199680) ring is intrinsically linked to its electronic properties. The electron-deficient nature of the tetrazine core, which is fundamental to its rapid reactivity with electron-rich dienophiles, also makes it susceptible to degradation in aqueous media.[2] A key principle governing tetrazine stability is the influence of substituents on the ring's electron density.

  • Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the tetrazine ring, such as pyridyl, pyrimidyl, and to a certain extent, a carboxylic acid, generally decrease the stability of the tetrazine.[2][3] This is because they further enhance the electrophilicity of the ring, making it more prone to nucleophilic attack by water or other nucleophiles present in the solution.[2]

  • Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the tetrazine ring, such as alkyl groups, tend to increase its stability.[2][4] By making the ring less electron-deficient, they reduce its susceptibility to nucleophilic degradation.

Quantitative Stability Data

The stability of tetrazine derivatives is often quantified by their half-life (t₁/₂) in a given aqueous medium. The following tables summarize available quantitative and qualitative data on the stability of tetrazine-phenyl-acid and related derivatives.

Table 1: Stability of a Mono-substituted Tetrazine Bearing a Benzoic Acid

CompoundSolvent SystemHalf-life (t₁/₂)TemperatureReference
Mono-substituted tetrazine with benzoic acid (Tetrazine 4)50% DMSO/H₂O15.8 hoursNot Specified[5][6]

Table 2: General Stability of Phenyl Tetrazines in Aqueous Buffer

Compound TypeSubstituent Nature% Remaining after 12h in PBS (pH 7.4)TemperatureReference
Phenyl tetrazinesNeutral/Weakly donating> 75%37 °C[3][7]

Table 3: pH-Dependent Stability of Tetrazines

pH RangeGeneral StabilityRationale
< 6.5GoodLower concentration of hydroxide (B78521) ions, which act as nucleophiles.
6.5 - 7.5OptimalA good balance for many bioconjugation reactions where stability is sufficient for the reaction to proceed.
> 7.5Moderate to LowIncreased concentration of hydroxide ions accelerates degradation through nucleophilic attack.[2]

It is important to note that a phenyl group is generally considered to be a neutral or weakly electron-donating substituent, which contributes to the relatively good stability of phenyl tetrazines.[3][7] However, the addition of a carboxylic acid group to the phenyl ring introduces an electron-withdrawing character, which is expected to reduce the stability compared to an unsubstituted phenyl tetrazine. The extent of this destabilization will depend on the pH of the solution, as the carboxylic acid group (-COOH) deprotonates to a carboxylate (-COO⁻) at pH values above its pKa. The carboxylate is a less electron-withdrawing group than the carboxylic acid.

Experimental Protocols

Accurate assessment of tetrazine stability is crucial for the design and interpretation of experiments. The most common method for monitoring tetrazine degradation is UV-Vis spectroscopy, owing to the characteristic visible absorbance of the tetrazine ring.

Protocol 1: General Procedure for Monitoring Tetrazine Stability by UV-Vis Spectroscopy

This protocol describes a general method for quantifying the degradation of a tetrazine derivative in a buffered aqueous solution over time.

Materials:

  • Tetrazine-Ph-acid derivative

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Aqueous buffers of desired pH values (e.g., phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 9.4)

  • UV-Vis spectrophotometer with temperature control

  • Cuvettes or 96-well clear flat-bottom plates

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the this compound in anhydrous DMSO.

  • Prepare Buffer Solutions: Prepare a series of aqueous buffers at the desired pH values. Ensure the buffers are equilibrated to the desired experimental temperature (e.g., 37 °C).

  • Initiate the Stability Study: Dilute the tetrazine stock solution into each pre-warmed buffer to a final concentration that provides a clear absorbance reading in the 515-540 nm range (typically 0.1-0.2 mM).[2] The final concentration of DMSO should be kept low (e.g., ≤1%) to minimize its effect on the stability.

  • Monitor Absorbance: Immediately after dilution, measure the initial absorbance (A₀) of each solution at the λmax of the tetrazine. Continue to measure the absorbance (Aₜ) at regular time intervals (e.g., every hour) for a duration sufficient to observe significant degradation (e.g., 24-48 hours). The measurements should be taken at a constant temperature.

  • Data Analysis:

    • Calculate the percentage of tetrazine remaining at each time point using the formula: % Remaining = (Aₜ / A₀) * 100.

    • Plot the percentage of remaining tetrazine as a function of time.

    • Determine the half-life (t₁/₂) by identifying the time it takes for the concentration of the tetrazine to decrease by 50%. For first-order degradation kinetics, the half-life can be calculated from the degradation rate constant (k) using the formula: t₁/₂ = ln(2) / k. The rate constant can be obtained from the slope of a plot of ln([Tetrazine]) versus time.

Visualizations

Degradation Pathway

The degradation of tetrazines in aqueous solution is believed to proceed primarily through nucleophilic attack, particularly by hydroxide ions in basic conditions.

G Simplified Degradation Pathway of this compound Tet Tetrazine-Ph-COOH Intermediate Unstable Intermediate Tet->Intermediate Nucleophilic Attack H2O H₂O / OH⁻ Products Degradation Products Intermediate->Products Ring Opening

Caption: A simplified schematic of the proposed degradation pathway of this compound in aqueous solution via nucleophilic attack.

Experimental Workflow

The workflow for a typical stability study involves several key steps, from sample preparation to data analysis.

G Experimental Workflow for Tetrazine Stability Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Tetrazine Stock Solution (DMSO) C Dilute Stock into Buffers at 37°C A->C B Prepare Aqueous Buffers (various pH) B->C D Monitor Absorbance (λmax) over Time C->D E Calculate % Remaining vs. Time D->E F Determine Half-life (t₁/₂) E->F

Caption: A flowchart illustrating the key steps in a typical experimental workflow for assessing the stability of a tetrazine derivative.

pH and Stability Relationship

The stability of this compound is influenced by the pH of the solution, which affects both the concentration of nucleophiles and the electronic properties of the molecule.

G Relationship between pH and this compound Stability cluster_acidic Acidic (pH < pKa) cluster_basic Basic (pH > pKa) cluster_degradation Degradation Rate A Tetrazine-Ph-COOH (Protonated) B More Electron-Withdrawing => Less Stable A->B E Low [OH⁻] => Slower Degradation F High [OH⁻] => Faster Degradation B->F Overall stability is a balance between electronic effects and nucleophile concentration C Tetrazine-Ph-COO⁻ (Deprotonated) D Less Electron-Withdrawing => More Stable C->D

Caption: A diagram illustrating the interplay of pH, the ionization state of the carboxylic acid, and the concentration of hydroxide ions on the stability of this compound.

References

An In-depth Technical Guide to Tetrazine Ligation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Tetrazine ligation has rapidly become a cornerstone of bioorthogonal chemistry, providing a powerful toolkit for the precise and efficient modification of biomolecules in complex biological systems.[1][2][3] Its exceptional reaction speed, high specificity, and biocompatibility have propelled its use in a wide array of applications, from live-cell imaging and diagnostics to the development of advanced therapeutics like antibody-drug conjugates (ADCs).[3][4][5] This technical guide offers a comprehensive overview of the core principles, quantitative data, experimental protocols, and key applications of tetrazine ligation chemistry.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

Tetrazine ligation is a bioorthogonal "click chemistry" reaction, meaning it occurs selectively within a living system without interfering with native biochemical processes.[2][3][6] The chemical foundation of this ligation is the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][3][7]

This reaction involves a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) (which acts as the diene) and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][3][8] The mechanism proceeds in two key steps:

  • [4+2] Cycloaddition: The tetrazine and the dienophile rapidly react to form a highly unstable tricyclic intermediate.[1]

  • Retro-Diels-Alder Reaction: This intermediate then undergoes an irreversible retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂).[1]

The release of nitrogen gas is a significant thermodynamic driving force, rendering the reaction irreversible and forming a stable dihydropyridazine (B8628806) product.[1][6] This clean and efficient process requires no catalyst, avoiding the cellular toxicity associated with methods like copper-catalyzed click chemistry.[9][10]

Mechanism of the Tetrazine-TCO IEDDA reaction.

Quantitative Data Presentation

The defining feature of tetrazine ligation is its exceptionally rapid kinetics, which can be tuned based on the electronic properties of the tetrazine and the ring strain of the dienophile. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally accelerate the reaction.[11][12]

Table 1: Comparison of Second-Order Rate Constants (k₂) for Bioorthogonal Reactions

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Tetrazine Ligation (IEDDA) Tetrazine + TCO Up to 10⁶ [9][12]Extremely fast, catalyst-free, biocompatible, irreversible.[7][9][10]
Tetrazine + Norbornene ~1 - 10³ [13]Fast, catalyst-free, stable ligation product.[13][14]
Tetrazine + Cyclopropene Variable, can be very fastMinimal bioorthogonal handle, suitable for genetic encoding.[5][15]
Strain-Promoted Azide-Alkyne (SPAAC)Azide + Strained Alkyne~10⁻³ - 1Catalyst-free but generally slower than tetrazine ligation.
Copper-Catalyzed Azide-Alkyne (CuAAC)Azide + Terminal Alkyne~10² - 10⁴Fast but requires a cytotoxic copper catalyst, limiting in vivo use.
Staudinger LigationAzide + Phosphine~10⁻³The first bioorthogonal reaction, but kinetics are slow for many in vivo applications.[7]

Table 2: Typical Reaction Parameters for Tetrazine-TCO Ligation

ParameterValueNotes
Reaction pH 6.0 - 9.0[9][16]The reaction is robust across a wide range of physiological pH values.[9]
Temperature 4°C to 37°C[4][16]Proceeds efficiently at both room temperature and physiological temperatures. Lower temperatures may require longer incubation.[16]
Solvent Aqueous buffers (e.g., PBS), organic solvents[9][17]Highly versatile and compatible with both biological media and common organic solvents.[9]
Reaction Time 30 minutes to 2 hours[4][6][16]The rapid kinetics allow for short reaction times, even at low reactant concentrations.[4][17]
Molar Excess 1.1 to 10 equivalents[12][16]A slight molar excess of one reactant is often used to drive the reaction to completion.[12]
Ligation Efficiency > 95%[18]The reaction is highly efficient, typically proceeding to near-quantitative yields.[18]

Applications in Drug Development and Research

The unique attributes of tetrazine ligation have made it an invaluable tool across numerous scientific disciplines.

  • Antibody-Drug Conjugates (ADCs): Tetrazine chemistry allows for site-specific conjugation, enabling the production of homogenous ADCs with a well-defined drug-to-antibody ratio (DAR).[4][18] This precision improves therapeutic efficacy and safety profiles compared to traditional stochastic conjugation methods.[4][18]

  • Pretargeted Imaging and Therapy: A powerful two-step strategy where a TCO-modified antibody is first administered to accumulate at a target site (e.g., a tumor).[7] Subsequently, a smaller, fast-clearing tetrazine-labeled imaging agent (for PET or SPECT) or therapeutic agent is administered, which rapidly "clicks" onto the antibody.[7][12][19] This approach significantly enhances target-to-background signal and reduces off-target toxicity.[7][12]

  • "Click-to-Release" Prodrug Activation: This innovative strategy uses tetrazine ligation to trigger the release of a therapeutic agent.[20][21] A drug is "caged" with a TCO moiety, rendering it inactive. Upon administration of a tetrazine, the ligation reaction occurs, followed by a self-immolative cleavage that releases the active drug, providing spatiotemporal control over drug activation.[20][21][22]

  • Nanoparticle and Hydrogel Functionalization: Tetrazine ligation is used to modify the surface of nanoparticles for targeted drug delivery and to crosslink polymers to form biocompatible hydrogels for tissue engineering and 3D cell culture.[20][23]

Pretargeted_Imaging cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Imaging cluster_result Result Ab TCO-Modified Antibody Tumor Tumor Cell Ab->Tumor Accumulation at Target Site Imaging High-Contrast PET Image of Tumor Tz_PET Tetrazine-PET Probe Systemic Systemic Circulation Tz_PET->Systemic Administration Systemic->Ab Rapid Ligation (Click Reaction)

Workflow for pretargeted imaging using Tetrazine-TCO ligation.

Click_to_Release Prodrug TCO-Caged Prodrug (Inactive) Reaction Bioorthogonal Ligation Prodrug->Reaction Tetrazine Systemically Administered Tetrazine Tetrazine->Reaction Release Self-Immolative Cleavage Reaction->Release Drug Active Drug Released at Target Site Release->Drug Byproduct Byproduct Release->Byproduct

Conceptual diagram of "click-to-release" prodrug activation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of tetrazine ligation. The following are generalized protocols for common procedures.

Protocol 1: Protein Activation with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO moiety.[11][12]

  • Protein Preparation: The protein of interest should be in an amine-free buffer (e.g., PBS, pH 7.4-8.0). If the buffer contains primary amines like Tris, a buffer exchange into PBS is required using a spin desalting column.[11]

  • TCO-NHS Ester Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of the TCO-NHS ester in an anhydrous solvent like DMSO or DMF.[12]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[12][16] The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.[9][11]

  • Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 10 minutes.[12]

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[12]

Protocol 2: Protein Activation with Tetrazine-NHS Ester

This protocol is analogous to Protocol 1 for labeling a protein with a tetrazine moiety.[9][11]

  • Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4-8.0) as described above.[11]

  • Tetrazine-NHS Ester Preparation: Prepare a stock solution of the methyl-tetrazine-NHS ester in anhydrous DMSO or DMF.[11]

  • Labeling Reaction: To 100 µg of protein in PBS, add 5 µL of 1 M NaHCO₃. Add the desired molar quantity (e.g., 20 nmol) of the tetrazine-NHS ester.[9][11]

  • Incubation: Incubate the reaction for 60 minutes at room temperature.[9][11]

  • Purification: Purify the tetrazine-activated protein using a spin desalting column.[9]

Protocol 3: Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol outlines the final ligation step to conjugate the two activated proteins.[6][9]

  • Reaction Setup: Mix the purified TCO-activated protein and the tetrazine-activated protein in PBS, typically in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[6][12]

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle rotation. Incubation time can range from 30 minutes to 2 hours.[4][6]

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by observing the disappearance of its absorbance peak (typically 510-550 nm) using a spectrophotometer.[6][9]

  • Purification: Once the reaction is complete, the resulting protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography (SEC).[4][6]

  • Storage: Store the final conjugate at 4°C or as appropriate for the specific proteins.[6]

Protein_Conjugation_Workflow cluster_activation Protein Activation Start Start Activate_TCO Prepare TCO-activated Protein (Protocol 1) Start->Activate_TCO Activate_Tz Prepare Tetrazine-activated Protein (Protocol 2) Start->Activate_Tz Mix Mix TCO-Protein and Tetrazine-Protein (1 : 1.05-1.5 molar ratio) Activate_TCO->Mix Activate_Tz->Mix Incubate Incubate at RT or 4°C (30 min - 2 hours) Mix->Incubate Monitor Monitor Reaction (Optional) (e.g., Absorbance at 520 nm) Incubate->Monitor Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Monitor->Purify End End Purify->End

Experimental workflow for protein-protein conjugation.

Protocol 4: Determining the Second-Order Rate Constant (k₂)

This protocol describes a general method to quantify reaction kinetics using spectrophotometry.[6]

  • Materials: A tetrazine derivative solution of known concentration, a TCO derivative solution of known concentration (both in a suitable buffer like PBS), and a spectrophotometer. A stopped-flow instrument is recommended for very fast reactions.[6]

  • Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically 510-550 nm). Equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).[6]

  • Data Acquisition: Mix equal volumes of the tetrazine and TCO solutions of known concentrations in a cuvette and immediately begin recording the absorbance at the tetrazine's λmax over time.

  • Data Analysis: The disappearance of the tetrazine is monitored. The data can be fitted to a second-order rate equation. A plot of 1/[Tetrazine] versus time will yield a linear plot where the slope is equal to the second-order rate constant (k₂).[6]

Conclusion

Tetrazine ligation stands out as a premier bioorthogonal reaction due to its unmatched kinetics, specificity, and biocompatibility.[3][6] It has provided robust solutions for long-standing challenges in bioconjugation, targeted drug delivery, and in vivo imaging.[3][20][24] For researchers, scientists, and drug development professionals, mastering this chemistry opens the door to creating more precise diagnostics, safer and more effective therapeutics, and innovative tools for exploring complex biological systems. The continued evolution of novel tetrazines and dienophiles promises to further expand the remarkable utility of this powerful chemical ligation.[5][19]

References

The Strategic Application of Tetrazine-Ph-acid in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), which offer a powerful strategy for selectively eliminating disease-causing proteins. The design and synthesis of these heterobifunctional molecules are critical to their success, with the linker component playing a pivotal role in dictating the efficacy and pharmacokinetic properties of the final PROTAC. This technical guide delves into the application of Tetrazine-Ph-acid, a versatile linker building block, in the synthesis of PROTACs, providing a comprehensive overview of its properties, detailed experimental protocols, and the underlying principles of its utility.

Core Concepts: The Role of this compound in PROTAC Assembly

PROTACs are comprised of three key components: a ligand that binds to a target protein (the protein of interest, or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is not merely a spacer but a critical element that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2]

This compound stands out as a valuable tool in PROTAC synthesis due to its incorporation of a tetrazine group. This moiety participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group, a cornerstone of bioorthogonal click chemistry.[1][3][4] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding efficiently under mild conditions without interfering with biological processes.[5][6][7]

The general strategy for incorporating this compound into a PROTAC involves a modular, two-step approach. First, the carboxylic acid group of this compound is coupled to an amine-functionalized ligand for either the POI or the E3 ligase via standard amide bond formation. The resulting tetrazine-functionalized intermediate is then reacted with the other ligand, which has been pre-functionalized with a TCO group, through the iEDDA cycloaddition to yield the final PROTAC.[8] This modularity allows for the separate synthesis and purification of the key components, streamlining the overall synthetic process.[8]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis.

PropertyValueReference
Molecular Formula C10H8N4O2[9]
Molecular Weight 216.2 g/mol [9]
Appearance Solid[9]
Purity Typically ≥98%[9]
Reactivity Contains a tetrazine group for iEDDA reactions with TCO and a carboxylic acid for amide bond formation.[1][]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involved in the synthesis of PROTACs using this compound. These protocols are based on established procedures for similar tetrazine-containing linkers and can be adapted as needed.[8]

Amide Coupling of this compound to an Amine-Functionalized Ligand

This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to a ligand (either for the POI or E3 ligase) bearing a primary or secondary amine.

Materials:

  • This compound

  • Amine-functionalized ligand (e.g., POI-NH2 or E3-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • LC-MS for reaction monitoring

  • Reverse-phase preparative HPLC for purification

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF in a clean, dry reaction vessel.

  • To this solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine-functionalized ligand (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the amine-functionalized ligand to the activated this compound mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product by reverse-phase preparative HPLC to obtain the tetrazine-functionalized ligand.

  • Confirm the identity and purity of the product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

TCO-Tetrazine Ligation to Form the Final PROTAC

This protocol outlines the inverse electron demand Diels-Alder cycloaddition between the tetrazine-functionalized ligand and a TCO-functionalized partner ligand.

Materials:

  • Tetrazine-functionalized ligand (from Protocol 1)

  • TCO-functionalized ligand (e.g., TCO-POI or TCO-E3)

  • Suitable solvent (e.g., DMF or DMSO)

  • LC-MS for reaction monitoring

  • Reverse-phase preparative HPLC for purification

Procedure:

  • Dissolve the TCO-functionalized ligand (1.0 equivalent) in a suitable solvent such as DMF or DMSO.

  • To this solution, add the tetrazine-functionalized ligand (1.0 to 1.2 equivalents).

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-4 hours.

  • Monitor the reaction progress by LC-MS, observing the disappearance of the reactants and the appearance of the desired PROTAC product peak.

  • Once the reaction is complete, purify the crude product by reverse-phase preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final PROTAC using HRMS and NMR to confirm its identity and purity.

PROTAC-Mediated Protein Degradation: A Visualized Pathway

The ultimate goal of a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the key steps in this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Tetrazine-linked) E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Released & Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Signaling pathway of PROTAC-induced targeted protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC is a systematic process that involves synthesis, purification, and biological evaluation. The following diagram outlines a typical workflow.

PROTAC_Workflow Start Start: Design PROTAC Synthesis_Ligands Synthesize/Acquire POI & E3 Ligands (Amine/TCO-functionalized) Start->Synthesis_Ligands Amide_Coupling Protocol 1: Amide Coupling of This compound Synthesis_Ligands->Amide_Coupling Purification_1 HPLC Purification & Characterization (LC-MS, NMR) Amide_Coupling->Purification_1 TCO_Ligation Protocol 2: TCO-Tetrazine Ligation Purification_1->TCO_Ligation Purification_2 Final HPLC Purification & Characterization (HRMS, NMR) TCO_Ligation->Purification_2 In_Vitro_Assays In Vitro Evaluation: - Binding Assays (SPR, ITC) - Degradation Assays (Western Blot, DC50/Dmax) Purification_2->In_Vitro_Assays Cellular_Assays Cellular Assays: - Cell Viability - Target Engagement In_Vitro_Assays->Cellular_Assays End End: Lead PROTAC Candidate Cellular_Assays->End

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Quantitative Data for PROTAC Evaluation

The successful development of a PROTAC is contingent on rigorous quantitative evaluation. The following tables summarize key parameters that should be assessed.

Table 1: Synthesis and Characterization

ParameterTypical Range/MethodPurpose
Yield (Amide Coupling) 40-80%To assess the efficiency of the first key synthetic step.
Yield (TCO Ligation) >90%To confirm the high efficiency of the click chemistry reaction.
Purity (Final PROTAC) >95% (by HPLC)To ensure the biological assays are performed with a pure compound.
Identity Confirmation HRMS, ¹H & ¹³C NMRTo verify the chemical structure of the synthesized PROTAC.

Table 2: Key Parameters for PROTAC Evaluation

ParameterDescriptionTypical AssayDesired Outcome
Binding Affinity (POI) The strength of the interaction between the PROTAC and the target protein.Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)Low nM to µM Kd
Binding Affinity (E3 Ligase) The strength of the interaction between the PROTAC and the E3 ligase.SPR, ITCLow nM to µM Kd
DC50 The concentration of PROTAC required to degrade 50% of the target protein.Western Blot, In-Cell WesternLow nM range
Dmax The maximum percentage of target protein degradation achieved.Western Blot, In-Cell Western>80%
Degradation Rate (t1/2) The time required to degrade 50% of the target protein.Time-course Western BlotRapid degradation kinetics
Cellular Viability (IC50) The concentration of PROTAC that inhibits cell growth by 50%.MTT, CellTiter-GloPotent activity against target cancer cells
Selectivity The ability of the PROTAC to degrade the target protein over other proteins.Proteomics (e.g., mass spectrometry-based)High selectivity for the intended target

Conclusion

This compound is a powerful and versatile building block for the synthesis of PROTACs. Its ability to participate in the highly efficient and bioorthogonal inverse electron demand Diels-Alder reaction with TCO-functionalized molecules provides a robust and modular approach to constructing these complex therapeutic agents. The detailed protocols and evaluation parameters provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the potential of this compound in the design and synthesis of novel protein degraders. The continued exploration of such innovative chemical tools will undoubtedly accelerate the development of the next generation of targeted therapies.

References

An In-depth Technical Guide to the Solubility of Tetrazine-Ph-Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tetrazine-Ph-acid and related tetrazine-carboxylic acid derivatives, which are pivotal reagents in the field of bioconjugation and click chemistry. An understanding of their solubility in both organic and aqueous environments is crucial for the successful design and execution of experiments in drug discovery, chemical biology, and materials science. This document outlines available solubility data, presents detailed experimental protocols for solubility determination, and describes a typical workflow for the application of these compounds in bioconjugation.

Quantitative Solubility Data

The solubility of tetrazine-acid derivatives is highly dependent on the specific nature of the substituent on the tetrazine ring and the overall molecular structure. While "this compound" is a specific reagent, its solubility properties can be inferred from data on analogous compounds. The following table summarizes the available quantitative and qualitative solubility data for various tetrazine-acid derivatives.

Compound NameSolvent(s)Reported SolubilityMolar Concentration (mM)ConditionsReference
Methyltetrazine-acidDMSO100 mg/mL434.37Requires sonication
Tetrazine PEG acidWater, Chloroform, DMSO5 mg/mLVaries with PEG lengthClear solution[1]
Tetrazine acidDMSO, DMF, THF, MeOHSolubleNot specifiedNot specified[2][3]
Carboxy-functionalized tetrazineNot specifiedPoorly solubleNot specifiedNot specified[4]
Tetrazine carboxylic acids (10a and 10b)DPBSNot solubleNot specifiedpH 7.4
Tetrazine carboxylic acids (10a and 10b)AcetonitrileNot solubleNot specifiedNot specified[5]

Note: The hygroscopic nature of DMSO can influence solubility.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of solubility and for the successful application of tetrazine-acid compounds in experimental workflows.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method [6]

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

  • Materials:

    • This compound or its derivative

    • Solvent of interest (e.g., DMSO, PBS)

    • Volumetric flasks and pipettes

    • Analytical balance

    • Orbital shaker

    • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

    • HPLC or UV-Vis spectrophotometer

  • Procedure:

    • Preparation of Saturated Solutions: Add an excess amount of the tetrazine compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential.

    • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

    • Separation of Undissolved Solute: Centrifuge the samples at high speed or filter the solution to remove all undissolved solid.

    • Quantification: Prepare a series of standard solutions of the tetrazine compound with known concentrations. Analyze the filtered supernatant and the standard solutions using HPLC or UV-Vis spectrophotometry. The tetrazine chromophore allows for straightforward UV-Vis quantification.

    • Data Analysis: Construct a calibration curve from the analytical response of the standard solutions. Determine the concentration of the tetrazine compound in the saturated supernatant by interpolating its analytical response on the calibration curve.

    • Expression of Solubility: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL, g/L, or mol/L).

Protocol 2: General Protein Labeling with this compound via Amide Coupling

This protocol describes the activation of a protein with this compound to prepare it for a subsequent bioorthogonal reaction.

  • Materials:

    • Protein of interest with available primary amines (e.g., lysine (B10760008) residues)

    • This compound

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • NHS (N-hydroxysuccinimide) or Sulfo-NHS

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Desalting columns (e.g., PD-10)

  • Procedure:

    • Activation of this compound: Dissolve this compound, EDC, and NHS/Sulfo-NHS in an appropriate anhydrous organic solvent (e.g., DMSO or DMF) to create an activated NHS ester. A molar excess of EDC and NHS is typically used.

    • Protein Preparation: Prepare a solution of the protein in the reaction buffer.

    • Conjugation Reaction: Add the activated Tetrazine-Ph-NHS ester solution to the protein solution. The final concentration of the organic solvent should typically be kept below 10% to maintain protein stability.

    • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column.[7]

Mandatory Visualization

The following diagrams illustrate key workflows involving tetrazine-acid derivatives.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_0 Part 1: Antibody Modification cluster_1 Part 2: Payload Functionalization cluster_2 Part 3: Final Conjugation mAb Monoclonal Antibody (mAb) mAb_TCO TCO-Modified mAb mAb->mAb_TCO Lysine Labeling TCO_NHS TCO-PEG-NHS Ester TCO_NHS->mAb_TCO ADC Final Antibody-Drug Conjugate (ADC) mAb_TCO->ADC iEDDA Click Reaction Tetrazine_acid This compound Tetrazine_Payload Tetrazine-Payload Tetrazine_acid->Tetrazine_Payload Amide Coupling (EDC/NHS) Amine_Payload Amine-Payload Amine_Payload->Tetrazine_Payload Tetrazine_Payload->ADC

Caption: High-level overview of a two-part ADC synthesis workflow.[8]

Pretargeted In Vivo Imaging Workflow cluster_0 Step 1: Targeting cluster_1 Step 2: Clearance cluster_2 Step 3: Imaging Antibody_TCO TCO-labeled Antibody Target Target Cell Antibody_TCO->Target Administer and allow to bind to target Clearance Unbound antibody clears from circulation Target->Clearance Tetrazine_Probe Tetrazine-labeled Imaging Probe Clearance->Tetrazine_Probe Administer imaging probe Imaging In vivo Imaging Tetrazine_Probe->Imaging iEDDA reaction at target site

Caption: Workflow for pretargeted in vivo imaging.[9]

References

basic principles of click chemistry with tetrazines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of Click Chemistry with Tetrazines

Introduction

In the landscape of bioconjugation and chemical biology, tetrazine click chemistry has emerged as a preeminent tool for researchers, scientists, and drug development professionals.[1] This technology is centered on the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO).[1][2] Its prominence stems from an unparalleled combination of exceptionally rapid kinetics, high specificity, and biocompatibility, which allows for precise molecular coupling in complex biological systems without the need for cytotoxic catalysts.[2][3][4] These features make it ideal for a vast array of applications, including live-cell imaging, diagnostics, the development of antibody-drug conjugates (ADCs), and targeted drug delivery systems.[2][5][6]

Core Principles: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The foundation of tetrazine click chemistry is the bioorthogonal iEDDA reaction.[2] The term "bioorthogonal" signifies that the reaction proceeds selectively within a living system without interfering with native biochemical processes.[1][2]

Reaction Mechanism: The reaction involves a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and a strained, electron-rich alkene or alkyne (most commonly TCO) serves as the dienophile.[2][7] The process occurs in two main steps:

  • Cycloaddition: The tetrazine and TCO undergo a concerted [4+2] cycloaddition, forming a highly unstable bicyclic intermediate.[1][8]

  • Retro-Diels-Alder Reaction: This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly eliminating dinitrogen (N₂) gas.[2][7] This step is thermodynamically driven and results in the formation of a stable dihydropyridazine (B8628806) product, creating a covalent linkage between the two molecules.[1][2]

The energetics of the iEDDA reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine.[1][8]

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Tetrazine Tetrazine (Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate + TCO [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) (Dienophile) Product Stable Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder (Irreversible) Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen Elimination G cluster_A Protein A Activation cluster_B Protein B Activation cluster_C Bioorthogonal Ligation P1 Protein A TCO_NHS Add TCO-NHS Ester P1->TCO_NHS Incubate1 Incubate (1 hr, RT) TCO_NHS->Incubate1 Purify1 Purify (Desalting Column) Incubate1->Purify1 P1_TCO TCO-Activated Protein A Purify1->P1_TCO Mix Mix Activated Proteins (PBS Buffer) P1_TCO->Mix P2 Protein B Tz_NHS Add Tetrazine-NHS Ester P2->Tz_NHS Incubate2 Incubate (1 hr, RT) Tz_NHS->Incubate2 Purify2 Purify (Desalting Column) Incubate2->Purify2 P2_Tz Tetrazine-Activated Protein B Purify2->P2_Tz P2_Tz->Mix Incubate3 Incubate (30-60 min, RT) Mix->Incubate3 Conjugate Protein A-B Conjugate Incubate3->Conjugate G cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Imaging cluster_result Result Inject_Ab Inject Antibody-TCO Conjugate Accumulate Antibody Accumulates at Tumor Site Inject_Ab->Accumulate Clear Unbound Antibody Clears from Blood Accumulate->Clear Inject_Tz Inject Radiolabeled Tetrazine Probe Clear->Inject_Tz Wait for Clearance (24-72h) Click In Vivo Click Reaction at Tumor Site Inject_Tz->Click Image PET/SPECT Imaging of Localized Signal Click->Image Result High Contrast Image of Tumor Image->Result

References

An In-depth Technical Guide on the Core Photophysical Properties of Tetrazine-Ph-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Introduction to Tetrazine Photophysics

The 1,2,4,5-tetrazine (B1199680) moiety is a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with strained dienophiles, such as trans-cyclooctenes (TCO). A key feature of many tetrazine derivatives is their ability to act as "fluorogenic" probes. In their native state, when conjugated to a fluorophore, the tetrazine ring often quenches the fluorophore's emission. This quenching effect is alleviated upon reaction with a dienophile, leading to a significant increase in fluorescence intensity, a phenomenon often referred to as "turn-on" fluorescence.[1][2] This property is highly advantageous for biological imaging applications as it minimizes background signal from unreacted probes, enabling no-wash imaging of live cells.[3]

The quenching mechanism of the tetrazine ring can be attributed to processes such as Förster Resonance Energy Transfer (FRET) or Dexter-type electron exchange, which are dependent on the spectral overlap between the tetrazine and the attached fluorophore.[4][5] The efficiency of this quenching, and consequently the fluorescence turn-on ratio, is influenced by the specific fluorophore, the linker chemistry, and the substitution pattern on the tetrazine ring.[4][5]

Tetrazine-Ph-acid , with the chemical formula C10H8N4O2, is a derivative used in bioconjugation and as a linker in technologies like PROTACs.[1][6] While its reactivity in iEDDA reactions is documented, specific photophysical data such as quantum yield, extinction coefficient, and precise excitation and emission maxima are not extensively reported in publicly available literature. Researchers utilizing this compound are encouraged to perform the characterization experiments detailed in this guide.

Quantitative Photophysical Data

As of the date of this publication, specific quantitative photophysical data for unconjugated this compound is not available in the peer-reviewed literature or supplier technical data sheets. The inherent function of many small tetrazine molecules is not to be fluorescent themselves, but to act as reactants or quenchers.

For the purpose of illustration, the following table summarizes photophysical properties of various fluorogenic xanthene tetrazine dyes, as reported by Wieczorek et al. (2016).[5] This data provides a general expectation for the behavior of tetrazine-fluorophore conjugates.

Dyeλ Abs (nm)λ Em (nm)ε max (M⁻¹ cm⁻¹)Φf (unreacted)Turn-on (x-fold)
Fl-5-Tz49552157,0000.003772
Fl-6-Tz50052468,0000.0031109
OG-5-Tz50552865,0000.004181
OG-6-Tz51053372,0000.005391
Rh-5-Tz55357671,0000.004943
Rh-6-Tz55858175,0000.004539
SiRh-5-Tz64766581,0000.004219
SiRh-6-Tz65267085,0000.004815
MeSiRh-5-Tz65767592,0000.005112

Table adapted from Wieczorek et al., Chem. Sci., 2016, 7, 6069-6078.[5] Φf denotes the relative fluorescence quantum yield of the unreacted dyes. Turn-on is the fluorescence increase upon reaction with TCO in PBS (pH 7.4).[5]

Experimental Protocols

Measurement of Absorption and Emission Spectra

This protocol outlines the procedure for determining the absorption and fluorescence emission/excitation spectra of a tetrazine compound.

Materials:

  • Spectrophotometer (e.g., Shimadzu UV2700)

  • Fluorometer (e.g., Horiba Fluoromax-4C)

  • 1 cm path length quartz cuvettes

  • Solvent of choice (e.g., DMSO, PBS pH 7.4)

  • This compound

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions from the stock solution in the final measurement solvent (e.g., PBS) to concentrations suitable for absorbance and fluorescence measurements (typically in the low micromolar range). For absorbance, aim for a maximum absorbance (Amax) between 0.1 and 1.0. For fluorescence, use more dilute solutions (Amax < 0.1) to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Use the spectrophotometer to record the absorption spectrum of the sample solution from approximately 300 nm to 700 nm.

    • Use a cuvette containing only the solvent as a blank for background correction.

    • Identify the wavelength of maximum absorbance (λmax).

  • Emission Spectrum Measurement:

    • Transfer the dilute sample solution to a fluorescence cuvette.

    • Set the excitation wavelength on the fluorometer to the λmax determined from the absorption spectrum.

    • Scan the emission wavelengths over a range that covers the expected fluorescence (e.g., from λmax + 20 nm to 800 nm).

    • Record the emission spectrum and identify the wavelength of maximum emission (λem).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength on the fluorometer to the λem determined from the emission spectrum.

    • Scan the excitation wavelengths over a range that covers the expected absorption (e.g., 300 nm to λem - 20 nm).

    • The resulting excitation spectrum should be similar in shape to the absorption spectrum if the sample is pure.[7]

Experimental_Workflow_Spectra cluster_prep Sample Preparation cluster_abs Absorption Measurement cluster_fluor Fluorescence Measurement prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_dilutions Prepare Dilutions (µM range in PBS) prep_stock->prep_dilutions abs_measure Record Absorption Spectrum (300-700 nm) prep_dilutions->abs_measure em_measure Record Emission Spectrum (Excitation at λmax) prep_dilutions->em_measure abs_result Determine λmax abs_measure->abs_result abs_result->em_measure em_result Determine λem em_measure->em_result ex_measure Record Excitation Spectrum (Emission at λem) em_result->ex_measure ex_result Confirm Purity ex_measure->ex_result

Fig. 1: Workflow for determining absorption and fluorescence spectra.
Relative Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The most common method for its determination is the relative method, which involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[8][9]

Materials:

  • Fluorometer with corrected emission spectra capabilities

  • Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Quantum yield standard (e.g., Rhodamine 101 in ethanol, Φf = 0.915)[10]

  • This compound

  • Solvents for sample and standard

  • Volumetric flasks and micropipettes

Procedure:

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. Ensure the standard is well-characterized and its quantum yield in the chosen solvent is known.

  • Prepare Solutions:

    • Prepare a series of five to six dilute solutions of both the test sample (this compound) and the standard in their respective solvents.

    • The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner filter effects.[8]

  • Measure Absorbance:

    • Record the absorption spectrum for each solution.

    • Note the absorbance value at the chosen excitation wavelength (λex). The same λex must be used for both the sample and the standard.

  • Measure Fluorescence:

    • Record the fluorescence emission spectrum for each solution using the same λex.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements of the sample and the standard.

    • The fluorometer should be set to provide corrected emission spectra to account for the wavelength-dependent efficiency of the detector.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λex.

    • The plot should yield a straight line passing through the origin. Determine the gradient (slope) of this line for both the sample (GradX) and the standard (GradST).

  • Calculate Quantum Yield:

    • Calculate the quantum yield of the sample (ΦX) using the following equation:[8]

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare 5-6 Dilutions of Sample (Abs < 0.1) measure_abs Measure Absorbance at λex for all solutions prep_sample->measure_abs prep_standard Prepare 5-6 Dilutions of Standard (Abs < 0.1) prep_standard->measure_abs measure_fluor Measure Corrected Fluorescence Spectra at λex measure_abs->measure_fluor integrate Integrate Fluorescence Emission Spectra measure_fluor->integrate plot_graph Plot Integrated Intensity vs. Absorbance integrate->plot_graph get_gradient Determine Gradients (GradX and GradST) plot_graph->get_gradient calculate_qy Calculate Quantum Yield (ΦX) using the comparative equation get_gradient->calculate_qy

Fig. 2: Workflow for relative quantum yield determination.

Signaling Pathways and Applications

This compound itself is not directly involved in intracellular signaling pathways. Instead, its utility lies in its application as a tool to study these pathways. Through bioorthogonal ligation, this compound can be used to attach probes, drugs, or other molecules to specific biological targets that have been pre-labeled with a dienophile.

A common application is in "click-to-release" systems for drug delivery.[8] In such a system, a drug is caged with a TCO moiety, rendering it inactive. A tetrazine derivative, such as an antibody-tetrazine conjugate, can be administered, which circulates and localizes to a target tissue (e.g., a tumor). The subsequent iEDDA reaction between the tetrazine and the TCO-caged drug releases the active therapeutic agent specifically at the target site, minimizing systemic toxicity. The profound pH sensitivity of some tetrazine-TCO reactions can be exploited to enhance and accelerate this release in the acidic tumor microenvironment.[8][11]

Click_to_Release cluster_systemic Systemic Circulation cluster_target Target Tissue (e.g., Tumor) Ab_Tz Antibody-Tetrazine Conjugate Localization Antibody binds to target antigen Ab_Tz->Localization Drug_TCO TCO-Caged Prodrug Reaction iEDDA Reaction (Tetrazine + TCO) Drug_TCO->Reaction Localization->Reaction Release Active Drug Released Reaction->Release Effect Therapeutic Effect Release->Effect

Fig. 3: Conceptual diagram of a "click-to-release" drug delivery strategy.

Conclusion

This compound is a valuable reagent in the field of bioorthogonal chemistry. While its own fluorescence properties are not the primary reason for its use, understanding the principles of tetrazine-mediated fluorescence quenching is crucial for the design of fluorogenic probes. This guide provides the necessary background and detailed experimental protocols for researchers to characterize the photophysical properties of this compound and similar compounds. The provided workflows and diagrams serve as a practical resource for implementing these techniques in the laboratory. The continued development of novel tetrazine derivatives and a deeper understanding of their photophysics will undoubtedly expand their application in biological research and therapeutic development.

References

A Technical Guide to the Lewis Acid-Catalyzed Synthesis of 1,2,4,5-Tetrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of bioorthogonal chemistry has underscored the importance of 1,2,4,5-tetrazines as powerful tools for a myriad of applications, from in vivo imaging and drug delivery to materials science.[1][2][3][4] However, the broader adoption of these versatile heterocyclic compounds has historically been hampered by synthetic methodologies that are often low-yielding and lack general applicability, particularly for alkyl-substituted and asymmetric tetrazines.[1][5] A significant advancement in this area has been the development of Lewis acid-catalyzed methods, which offer a more efficient and versatile route to a wide range of tetrazine derivatives.[1][3][6] This technical guide provides an in-depth overview of the Lewis acid-catalyzed synthesis of 1,2,4,5-tetrazines, focusing on key methodologies, experimental protocols, and quantitative data to support researchers in this dynamic field.

Introduction to Lewis Acid Catalysis in Tetrazine Synthesis

The classical Pinner and "Pinner-like" syntheses of 1,2,4,5-tetrazines from nitriles and hydrazine (B178648) often suffer from low yields, especially when dealing with unactivated aliphatic nitriles.[1][5][7] The discovery that Lewis acids, particularly divalent transition metal salts such as those of nickel(II) and zinc(II), can effectively catalyze this transformation represents a paradigm shift in tetrazine synthesis.[1][6][8] These catalysts are believed to function by coordinating to the nitrile, thereby activating it towards nucleophilic attack by hydrazine.[1][9] This catalytic approach not only significantly improves yields but also broadens the substrate scope to include previously challenging aliphatic and asymmetric tetrazines.[1][6]

Core Reaction and Proposed Mechanism

The Lewis acid-catalyzed synthesis of 1,2,4,5-tetrazines is typically a one-pot reaction involving the condensation of two nitrile molecules with two molecules of hydrazine, followed by oxidation of the resulting 1,2-dihydro-1,2,4,5-tetrazine intermediate. The overall transformation is depicted below:

Caption: General scheme for Lewis acid-catalyzed tetrazine synthesis.

The proposed mechanism, while not fully elucidated, is generally agreed upon to proceed through the following key steps. The Lewis acid (LA) activates the nitrile, facilitating the nucleophilic attack of hydrazine to form an amidrazone intermediate. Two molecules of the amidrazone then condense to form a linear intermediate which subsequently cyclizes and is oxidized to the final 1,2,4,5-tetrazine (B1199680) product.

Mechanism Proposed Catalytic Cycle Nitrile R-C≡N ActivatedNitrile R-C≡N---LA Nitrile->ActivatedNitrile LewisAcid LA LewisAcid->ActivatedNitrile Amidrazone Amidrazone ActivatedNitrile->Amidrazone + Hydrazine Hydrazine H₂N-NH₂ Condensation Condensation (2 molecules) Amidrazone->Condensation LinearIntermediate Linear Intermediate Condensation->LinearIntermediate Cyclization Cyclization LinearIntermediate->Cyclization Dihydrotetrazine 1,2-Dihydro-1,2,4,5-tetrazine Cyclization->Dihydrotetrazine Oxidation Oxidation Dihydrotetrazine->Oxidation Tetrazine 1,2,4,5-Tetrazine Oxidation->Tetrazine

Caption: Proposed mechanism for Lewis acid-catalyzed tetrazine formation.

Key Lewis Acid Catalysts and Their Performance

A survey of various Lewis acids has shown that divalent nickel and zinc salts, particularly their triflate (OTf) and iodide salts, are among the most effective catalysts for this transformation.[1][10] The choice of counter-ion can influence the catalyst's solubility and Lewis acidity, thereby affecting the reaction yield.[1]

Synthesis of Symmetric Tetrazines

For the synthesis of symmetric 3,6-disubstituted-1,2,4,5-tetrazines, a single nitrile precursor is used. The following table summarizes the performance of different Lewis acid catalysts in the synthesis of 3,6-dibenzyl-1,2,4,5-tetrazine from benzyl (B1604629) cyanide and hydrazine.[1]

Catalyst (5 mol%)SolventTemperature (°C)Time (h)Yield (%)
Ni(OTf)₂Neat Hydrazine6012~95
Zn(OTf)₂Neat Hydrazine601270
NiI₂Neat Hydrazine601293
NiCl₂Neat Hydrazine601273
ZnI₂Neat Hydrazine601268
NoneNeat Hydrazine60120

Data sourced from Yang et al., 2012.[1][10]

Synthesis of Asymmetric Tetrazines

The synthesis of asymmetric 3,6-disubstituted-1,2,4,5-tetrazines is more challenging but can be achieved by using a mixture of two different nitriles.[1][6] The reaction of an aromatic nitrile with acetonitrile (B52724) in the presence of a Lewis acid catalyst and hydrazine can produce 3-aryl-6-methyl-1,2,4,5-tetrazines in moderate to good yields.[1]

Aromatic NitrileCatalyst (5 mol%)Yield (%)
4-Cyanobenzoic acidNi(OTf)₂70
4-CyanobenzaldehydeNi(OTf)₂65
4-BromobenzonitrileNi(OTf)₂60
4-MethoxybenzonitrileNi(OTf)₂40

Data for the synthesis of 3-aryl-6-methyl-1,2,4,5-tetrazines. Sourced from Yang et al., 2012.[1]

Furthermore, monosubstituted tetrazines can be synthesized in high yields by the condensation of a nitrile with a formamidine (B1211174) salt in the presence of a Lewis acid catalyst.[1][6][9] This method has been shown to significantly improve yields compared to uncatalyzed reactions.[9] For instance, the synthesis of an asymmetric tetrazine with a carboxylic acid handle for bioconjugation achieved yields as high as 75% with as little as 0.005 equivalents of nickel triflate.[9][11]

Catalyst (equivalents)Yield (%)
Ni(OTf)₂ (0.05)75
Ni(OTf)₂ (0.01)74
Ni(OTf)₂ (0.005)72

Data for the synthesis of 5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoic acid. Sourced from Alge et al., 2013.[9][11]

Experimental Protocols

The following are generalized experimental protocols for the Lewis acid-catalyzed synthesis of symmetric and asymmetric 1,2,4,5-tetrazines.

General Procedure for the Synthesis of Symmetric 3,6-Disubstituted-1,2,4,5-tetrazines

Workflow_Symmetric Start Start Combine Combine Nitrile, Lewis Acid Catalyst, and Hydrazine Start->Combine Heat Heat Reaction (e.g., 60 °C) Combine->Heat Oxidize Oxidize with NaNO₂/Acid Heat->Oxidize Extract Extract with Organic Solvent Oxidize->Extract Purify Purify by Chromatography or Recrystallization Extract->Purify End End Purify->End

Caption: Experimental workflow for symmetric tetrazine synthesis.

  • Reaction Setup: In a nitrogen-flushed, oven-dried vial, combine the nitrile (1.0 mmol), the Lewis acid catalyst (e.g., Ni(OTf)₂, 0.05 mmol, 5 mol%), and anhydrous hydrazine (5.0 mmol, 5 equivalents).

  • Reaction: Seal the vial and heat the reaction mixture at 60 °C for 12-24 hours.

  • Workup and Oxidation: After cooling to room temperature, carefully add the reaction mixture to a solution of sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., acetic acid or dilute HCl) at 0 °C to oxidize the dihydrotetrazine intermediate.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to afford the desired 3,6-disubstituted-1,2,4,5-tetrazine.

General Procedure for the Synthesis of Asymmetric 3,6-Disubstituted-1,2,4,5-tetrazines
  • Reaction Setup: In a nitrogen-flushed, oven-dried vial, combine the first nitrile (1.0 mmol), the second nitrile or formamidine salt (5.0 mmol, 5 equivalents), the Lewis acid catalyst (e.g., Ni(OTf)₂, 0.05 mmol, 5 mol%), and anhydrous hydrazine (5.0 mmol, 5 equivalents).[12]

  • Reaction: Seal the vial and heat the reaction mixture at 60-80 °C for 12-24 hours.

  • Workup and Oxidation: Follow the same workup and oxidation procedure as described for the symmetric synthesis.

  • Extraction and Purification: Follow the same extraction and purification procedure as described for the symmetric synthesis. Note that the purification of asymmetric tetrazines may be more challenging due to the potential formation of symmetric byproducts.

Scope and Limitations

The Lewis acid-catalyzed method has significantly expanded the accessibility of 1,2,4,5-tetrazines.[1][2] A wide range of functional groups on the nitrile precursors are tolerated, enabling the synthesis of tetrazines bearing handles for further derivatization.[6] However, there are some limitations to consider. The use of anhydrous hydrazine, which is hazardous, is often required for optimal results.[5][6] Additionally, some functional groups that are sensitive to nucleophilic attack or reduction by hydrazine may not be compatible with this methodology.[6]

Conclusion

The development of Lewis acid-catalyzed synthesis has been a transformative advance for the production of 1,2,4,5-tetrazines. This approach provides a robust and high-yielding route to a diverse array of both symmetric and asymmetric tetrazines from readily available nitriles and hydrazine. The use of catalysts like Ni(OTf)₂ and Zn(OTf)₂ has proven to be particularly effective. The methodologies and data presented in this guide are intended to provide researchers with the necessary information to successfully implement this powerful synthetic strategy in their own work, thereby facilitating further innovations in the many fields where tetrazines are poised to make a significant impact.

References

An In-depth Technical Guide to the Degradation Pathways of Tetrazine-Ph-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Tetrazine-Ph-acid, a key reagent in bioorthogonal chemistry. Understanding the stability and degradation of this molecule is critical for its effective application in drug development, chemical biology, and materials science. This document details the primary degradation mechanisms, presents quantitative stability data, outlines experimental protocols for assessing degradation, and visualizes the key pathways and workflows.

Core Concepts in this compound Stability

The stability of the 1,2,4,5-tetrazine (B1199680) ring is paramount for its successful application. The degradation of this compound is primarily influenced by the electronic properties of its substituents, the pH of the medium, and the presence of nucleophiles. The phenyl group, being a substituent on the tetrazine core, influences its reactivity and stability. Generally, electron-donating groups on the tetrazine ring enhance stability but decrease reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions, while electron-withdrawing groups have the opposite effect[1].

The principal degradation pathways for this compound in aqueous and biological environments are:

  • Hydrolysis: The tetrazine ring is susceptible to hydrolysis, particularly under basic conditions. This process involves the nucleophilic attack of hydroxide (B78521) ions on the electron-deficient tetrazine core, leading to ring-opening and subsequent degradation. The degradation of tetrazine-containing compounds is highly pH-dependent, with significantly lower persistence in alkaline water compared to acidic or neutral conditions[2]. For instance, the acaricide clofentezine, a tetrazine derivative, undergoes base-catalyzed hydrolysis[2].

  • Reaction with Nucleophiles: In biological systems, the primary degradation route involves the reaction with endogenous nucleophiles. Cellular thiols, such as glutathione (B108866) (GSH) and cysteine residues in proteins, are potent nucleophiles that can react with the electron-deficient tetrazine ring, leading to its degradation[3]. The reaction with GSH is a significant consideration for in-cell applications of tetrazine-based compounds[3].

Quantitative Stability Data

The stability of phenyl-substituted tetrazines has been evaluated under various conditions. The following tables summarize key quantitative data from the literature, providing a comparative view of their stability.

Table 1: Stability of Phenyl-Substituted Tetrazines in Aqueous Buffer

Tetrazine DerivativeBuffer ConditionTemperature (°C)Incubation Time (h)Remaining Tetrazine (%)Reference
3-phenyl-s-tetrazine1:9 DMSO/PBS (pH 7.4)3712> 75%[4][5]
3-phenyl-6-methyl-s-tetrazine1:9 DMSO/PBS (pH 7.4)3712> 75%[4][5]

Table 2: Half-life of Tetrazine Derivatives at Different pH Values

Tetrazine DerivativepHHalf-lifeReference
Clofentezine4.049.3 - 60.2 days[2]
Clofentezine7.09.9 - 12.3 days[2]
Clofentezine9.20.5 - 2.7 days[2]
Dimethyltetrazine7.4 (PBS)~14 hours (50% hydrolyzed)[6]
Dipyridyl-tetrazine7.4 (PBS)9.6 hours[6]

Degradation Pathways and Mechanisms

The degradation of this compound can proceed through several pathways, as illustrated in the diagrams below.

General Degradation Pathways of this compound TetrazinePhAcid This compound Hydrolysis Hydrolysis (e.g., OH⁻) TetrazinePhAcid->Hydrolysis pH > 7 NucleophilicAttack Nucleophilic Attack (e.g., R-SH) TetrazinePhAcid->NucleophilicAttack Biological Milieu DegradationProducts1 Ring-Opened Intermediates & Degradation Products Hydrolysis->DegradationProducts1 DegradationProducts2 Thiol Adducts & Degradation Products NucleophilicAttack->DegradationProducts2 Workflow for UV-Vis Stability Assay cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare this compound stock in DMSO Dilute Dilute stock in PBS (pH 7.4) in 96-well plate Stock->Dilute InitialAbs Measure initial absorbance (t=0) at λmax Dilute->InitialAbs Incubate Incubate at 37°C InitialAbs->Incubate Monitor Monitor absorbance at regular intervals Incubate->Monitor Plot Plot % remaining tetrazine vs. time Monitor->Plot Calculate Determine stability profile and half-life Plot->Calculate Tetrazine-Mediated Drug Delivery and Cellular Response cluster_delivery Drug Delivery System cluster_reaction Bioorthogonal Reaction cluster_release Payload Release cluster_response Cellular Response Prodrug Tetrazine-Drug Conjugate (Inactive Prodrug) Ligation iEDDA Reaction Prodrug->Ligation Trigger Bioorthogonal Trigger (e.g., TCO) Trigger->Ligation ActiveDrug Active Drug Ligation->ActiveDrug Byproducts Tetrazine Byproducts (Assumed Inert) Ligation->Byproducts Target Cellular Target ActiveDrug->Target Signaling Modulation of Signaling Pathway Target->Signaling Effect Therapeutic Effect (e.g., Apoptosis) Signaling->Effect

References

Methodological & Application

Application Notes and Protocols for Tetrazine-Ph-acid Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, which allows for specific and efficient chemical reactions to be carried out in complex biological environments.[1] Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), stands out due to its exceptionally fast reaction kinetics and high specificity.[2][3] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it an ideal tool for labeling proteins and other biomolecules.[1][4]

Tetrazine-Ph-acid is a key reagent in this methodology. It contains a tetrazine moiety for the bioorthogonal reaction and a carboxylic acid group that can be activated to form a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of a protein.[] This allows for the covalent attachment of the tetrazine "handle" to a protein of interest. The tetrazine-labeled protein can then be specifically conjugated to any molecule containing a TCO group, such as fluorescent dyes, imaging agents, or therapeutic payloads.[6][7] This modular approach provides precise control over the site and stoichiometry of labeling, which is critical for applications in drug development, diagnostics, and fundamental research.[8]

Principle of the Reaction

The this compound protein labeling strategy is a two-step process:

  • Protein Modification (Amine Coupling): The carboxylic acid of this compound is first activated to form a highly reactive intermediate (e.g., an N-hydroxysuccinimide [NHS] ester). This activated tetrazine reagent is then reacted with the target protein. The NHS ester readily couples with primary amines on the protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[9]

  • Bioorthogonal Ligation (Tetrazine-TCO Click Chemistry): The resulting tetrazine-labeled protein is then reacted with a molecule functionalized with a trans-cyclooctene (TCO) group. The tetrazine and TCO moieties undergo a rapid and irreversible IEDDA cycloaddition reaction, forming a stable covalent bond and releasing nitrogen gas as the only byproduct.[3][10][11]

Reaction Kinetics and Quantitative Data

The kinetics of the tetrazine-TCO ligation are exceptionally fast, with second-order rate constants (k₂) that can reach up to 10⁷ M⁻¹s⁻¹.[1] The reaction rate is influenced by the electronic properties of both the tetrazine and the TCO. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.[10]

Parameter Value Conditions Reference
Second-Order Rate Constant (k₂) for Tetrazine-TCO ligation ~2000 M⁻¹s⁻¹9:1 Methanol/Water[2][3]
Second-Order Rate Constant (k₂) for Tetrazine-TCO ligation 23,800 ± 400 M⁻¹s⁻¹25% Acetonitrile/PBS[12]
Typical Protein Concentration 1-10 mg/mLPBS or HEPES buffer (amine-free)[4]
Molar Excess of Activated this compound 10- to 50-foldFor amine coupling[4]
Molar Excess of TCO-reagent 1.5- to 5-foldFor tetrazine ligation[4]
Reaction Time for Amine Coupling 1-2 hoursRoom Temperature[4][9]
Reaction Time for Tetrazine Ligation 30-60 minutesRoom Temperature[1][4]

Experimental Protocols

Protocol 1: Activation of this compound and Protein Labeling

This protocol describes the in-situ activation of the carboxylic acid on this compound using EDC and Sulfo-NHS, followed by conjugation to primary amines on a target protein.

Materials and Reagents:

  • Protein of interest

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5; 0.1 M MES buffer, pH 4.5-5.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis cassettes

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.5). Buffers containing Tris or glycine (B1666218) will interfere with the reaction.

    • Adjust the protein concentration to 1-5 mg/mL.[9]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[9]

    • Freshly prepare stock solutions of EDC and Sulfo-NHS in water or reaction buffer.

  • In-situ Activation and Conjugation Reaction:

    • Add a 20-fold molar excess of the this compound stock solution to the protein solution.[9]

    • Immediately add a 40-fold molar excess of EDC and a 40-fold molar excess of Sulfo-NHS from their freshly prepared stock solutions.[9]

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification of Tetrazine-Labeled Protein:

    • Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[9]

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the characteristic absorbance of the tetrazine moiety (typically between 510 and 550 nm).[1]

    • Confirm the conjugation and assess purity using SDS-PAGE (a mobility shift may be observed) and mass spectrometry.

Protocol 2: Ligation of Tetrazine-Labeled Protein with a TCO-Modified Molecule

This protocol describes the bioorthogonal reaction between the tetrazine-labeled protein and a TCO-functionalized molecule.

Materials:

  • Tetrazine-labeled Protein (from Protocol 1)

  • TCO-functionalized molecule (e.g., TCO-PEG-fluorophore)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Mix the TCO-functionalized molecule and the tetrazine-labeled protein in a 1.5:1 to 5:1 molar ratio in PBS.[1][4]

  • Incubation:

    • Incubate the reaction mixture for 30 to 60 minutes at room temperature.[1][4] The reaction is typically very fast.

  • Purification (Optional):

    • If necessary, remove the excess TCO-reagent by desalting or dialysis. For many in vitro applications, purification may not be required due to the high efficiency and biocompatibility of the reaction.[4]

  • Analysis:

    • Confirm the final conjugate by SDS-PAGE (which may show a further mobility shift) and mass spectrometry.

Applications in Drug Development

The precise and versatile nature of tetrazine-based bioconjugation makes it a powerful tool in drug development:

  • Antibody-Drug Conjugates (ADCs): Tetrazine linkers enable the site-specific attachment of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs with improved therapeutic windows.[8]

  • Prodrug Activation: Tetrazine linkers are used to design "click-to-release" prodrug systems. In this strategy, a therapeutic agent is inactivated by capping it with a TCO or tetrazine moiety. The active drug is released upon administration of the complementary bioorthogonal partner, allowing for spatiotemporal control over drug activation.[8][12]

  • Targeted Drug Delivery: Tetrazine-functionalized nanoparticles can be used for targeted drug delivery. The external tetrazine trigger provides precise control over the timing and location of drug release.[8]

  • Pretargeted Imaging: In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent is administered, which "clicks" to the antibody, providing a high-contrast image.[10][11]

Visualizations

cluster_0 Step 1: Protein Modification cluster_1 Step 2: Bioorthogonal Ligation Protein Protein (with Lysine residues) Tetrazine_Protein Tetrazine-Labeled Protein Protein->Tetrazine_Protein Tetrazine_Ph_Acid This compound Activated_Tetrazine Activated Tetrazine-NHS Ester Tetrazine_Ph_Acid->Activated_Tetrazine Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_Tetrazine Activated_Tetrazine->Tetrazine_Protein Amine Coupling Final_Conjugate Labeled Protein Conjugate Tetrazine_Protein->Final_Conjugate Tetrazine-TCO Ligation (Click Chemistry) TCO_Molecule TCO-Molecule (e.g., TCO-Fluorophore) TCO_Molecule->Final_Conjugate

Caption: Experimental workflow for this compound protein labeling.

cluster_reaction Inverse-Electron-Demand Diels-Alder Reaction Tetrazine Transition_State [4+2] Cycloaddition Tetrazine->Transition_State TCO TCO->Transition_State Intermediate Transition_State->Intermediate Retro_DA Retro-Diels-Alder Intermediate->Retro_DA Final_Product Retro_DA->Final_Product N2 N₂ (gas) Retro_DA->N2

Caption: Mechanism of Tetrazine-TCO Ligation.

Tetrazine_Linker Tetrazine Linker (e.g., this compound) Targeted_Therapeutic Targeted Therapeutic (e.g., ADC) Tetrazine_Linker->Targeted_Therapeutic clicks with Targeting_Moiety Targeting Moiety (e.g., Antibody) Targeting_Moiety->Tetrazine_Linker forms Therapeutic_Payload Therapeutic Payload (e.g., Drug, Imaging Agent) TCO_Linker TCO Linker Therapeutic_Payload->TCO_Linker forms TCO_Linker->Targeted_Therapeutic

Caption: Logical relationship in targeted drug delivery using tetrazine linkers.

References

Application Notes and Protocols for Site-Specific Antibody Conjugation with Tetrazine-Phenyl-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific conjugation of antibodies using a Tetrazine-Phenyl-Acid linker. This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). The use of a Tetrazine-Phenyl-Acid linker allows for the stable and specific attachment of various payloads, such as cytotoxic drugs for Antibody-Drug Conjugates (ADCs) or imaging agents, to an antibody.[1][2][3]

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted therapy, particularly in oncology.[1] ADCs combine the antigen-targeting specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small molecule.[3] A critical component in the design of an effective ADC is the linker that connects the antibody to the payload. Tetrazine-based linkers have emerged as a powerful tool in bioconjugation due to their exceptionally fast reaction kinetics, high specificity, and biocompatibility.[1]

The protocol outlined below involves a two-stage process. First, the antibody is functionalized with the Tetrazine-Phenyl-Acid linker via amide bond formation with primary amines, such as those on lysine (B10760008) residues. Subsequently, the tetrazine-modified antibody is reacted with a TCO-modified payload in a highly efficient and specific click reaction.[2]

Advantages of Tetrazine Ligation in ADC Development

  • Exceptional Reaction Kinetics: The IEDDA reaction between a tetrazine and a TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation at low concentrations.[1][4]

  • High Specificity and Orthogonality: The reaction is highly selective and does not interfere with other functional groups present in biological systems, ensuring precise control over the conjugation site.[1]

  • Biocompatibility: The conjugation reaction proceeds under mild, physiological conditions (pH 7.2-7.5), preserving the structural and functional integrity of the antibody and the payload.[1][2]

  • Versatility: This modular approach allows for a "pre-targeting" strategy where the modified antibody is administered first, followed by the TCO-modified payload, which can reduce systemic toxicity.[1]

Quantitative Data

The efficiency of the tetrazine-TCO ligation is a key parameter in ADC development. The following tables summarize important quantitative data related to this bioconjugation method.

Table 1: Second-Order Rate Constants for Tetrazine-TCO Ligation

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
MethyltetrazineTCOUp to 30,000[1]
Various Tetrazine ScaffoldsTCO> 70 (in 1,4-dioxane)[5]
Various Tetrazine ScaffoldsTCO-PEG₄> 39,000 (in DPBS)[5]
TetrazineStyreneNot specified, but effective[6]
Aminopyruvate-modified proteinTetrazine0.625[7]

Table 2: Stability of Tetrazine Derivatives

Tetrazine DerivativeConditionsStabilityReference
DimethyltetrazinePhosphate-buffered saline (PBS)~50% hydrolysis in 14 hours[8][9]
Dipyridyl-tetrazinePBSHalf-life of 9.6 hours[8][9]
Alkyl- or Pyridinyl-substitutedPBS at 37°C>85% maintained for 10 hours[8][9]
Electron-rich Phenyl Tetrazines1:9 DMSO/PBS at 37°C>75% remaining after 12 hours[10][11]
Dipyridyl-s-tetrazines1:9 DMSO/PBS at 37°C60-85% degraded after 12 hours[10][11]

Experimental Workflow and Logical Relationships

The overall workflow for generating a site-specific antibody conjugate using Tetrazine-Phenyl-Acid consists of two main stages: antibody modification and payload conjugation.

G cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Payload Conjugation (Click Reaction) mAb Monoclonal Antibody (mAb) mAb_Tz Tetrazine-Modified mAb mAb->mAb_Tz Amine-reactive conjugation TPA Tetrazine-Phenyl-Acid Activated_TPA Activated Tetrazine-NHS Ester TPA->Activated_TPA Carboxyl activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->TPA Activated_TPA->mAb_Tz ADC Final Antibody-Drug Conjugate (ADC) mAb_Tz->ADC IEDDA Click Reaction (Bioorthogonal) TCO_Payload TCO-Modified Payload TCO_Payload->ADC

Caption: High-level overview of the two-stage ADC synthesis workflow.[3]

Detailed Experimental Protocols

Protocol 1: Antibody Preparation

It is crucial to ensure the antibody is in an amine-free buffer to prevent competition during the conjugation reaction.

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into an amine-free buffer such as Phosphate Buffered Saline (PBS), pH 7.2-7.5.[2]

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS.

Protocol 2: Conjugation of Tetrazine-Phenyl-Acid to the Antibody

This protocol utilizes EDC and Sulfo-NHS to activate the carboxylic acid of the Tetrazine-Phenyl-Acid, forming an amine-reactive NHS ester.

Materials:

  • Antibody in amine-free buffer (Protocol 1)

  • Tetrazine-Phenyl-Acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting spin columns

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Tetrazine-Phenyl-Acid in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

  • Activation of Tetrazine-Phenyl-Acid:

    • In a microcentrifuge tube, combine Tetrazine-Phenyl-Acid, EDC, and Sulfo-NHS at a molar ratio of 1:1.2:1.2.[12][13]

    • Incubate the mixture for 1-2 hours at room temperature to generate the activated Tetrazine-NHS ester.[12]

  • Conjugation to Antibody:

    • Add the activated Tetrazine-NHS ester solution to the prepared antibody solution. A molar excess of 5- to 20-fold of the tetrazine reagent over the antibody is typically recommended to drive the reaction.[12][13]

    • Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody aggregation.[14]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Purification:

    • Remove the excess, unreacted Tetrazine-Phenyl-Acid and byproducts using a desalting spin column or size-exclusion chromatography (SEC) equilibrated with PBS.[2][13]

G start Start prep_reagents Prepare Reagent Stock Solutions (Tetrazine-Ph-Acid, EDC, Sulfo-NHS) start->prep_reagents activate Activate this compound with EDC/Sulfo-NHS (1-2 hours, RT) prep_reagents->activate add_to_ab Add Activated Tetrazine to Antibody Solution activate->add_to_ab incubate Incubate (1-4h RT or overnight 4°C) add_to_ab->incubate purify Purify Tetrazine-Modified Antibody (Desalting Column/SEC) incubate->purify end End purify->end

Caption: Experimental workflow for antibody modification with Tetrazine-Phenyl-Acid.

Protocol 3: Ligation with a TCO-Modified Payload

This final step involves the bioorthogonal "click" reaction between the tetrazine-modified antibody and a TCO-modified molecule.

Materials:

  • Purified Tetrazine-Modified Antibody (Protocol 2)

  • TCO-modified payload (e.g., TCO-drug, TCO-fluorophore)

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Reagent Preparation: Dissolve the TCO-modified payload in a compatible solvent (e.g., DMSO) to prepare a stock solution.[14]

  • Click Reaction:

    • Combine the tetrazine-modified antibody and the TCO-modified payload in the reaction buffer. A 1.5 to 5-fold molar excess of the TCO-payload is typically recommended.[2][13]

    • The final antibody concentration should be in the range of 1-5 mg/mL.[1]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.[1][4][13] The reaction is generally rapid.

  • Final Purification: Remove the excess TCO-payload using a desalting spin column or SEC to obtain the purified ADC.[1][2]

Characterization of the Antibody-Drug Conjugate

After synthesis, the ADC should be thoroughly characterized to determine its key properties.

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using techniques such as:

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the protein) and the λmax of the tetrazine or payload.[12]

    • Mass Spectrometry (MS): ESI-MS or MALDI-TOF can provide the exact mass of the conjugate, allowing for the calculation of the DAR.[12][13]

  • Purity and Aggregation: Size-exclusion chromatography (SEC) can be used to assess the purity of the ADC and detect the presence of aggregates.

  • In Vitro Cytotoxicity: Cell-based assays are essential to evaluate the potency and specificity of the ADC.[13]

Troubleshooting

Table 3: Common Issues and Solutions in Tetrazine Conjugation

IssuePossible CauseSuggested SolutionReference
Low Labeling Efficiency Incomplete activation of the carboxylic acid.Ensure EDC/Sulfo-NHS are fresh and used in appropriate molar excess.[12]
Suboptimal pH for the amine coupling reaction.Maintain the reaction pH between 7.2 and 8.5.[12]
Presence of competing primary amines in the buffer.Perform thorough buffer exchange of the antibody into an amine-free buffer.[2]
Degradation of the tetrazine moiety.Prepare tetrazine stock solutions fresh in anhydrous DMSO. Avoid harsh pH conditions (>8.5) and reducing agents.[14][15][14][15]
Antibody Aggregation High concentration of organic solvent (e.g., DMSO).Keep the final DMSO concentration below 10% (v/v).[14]
Improper storage or handling of the antibody.Follow recommended storage conditions for the specific antibody.
Low Yield in Click Reaction Inactivation of the TCO group.Ensure proper storage of the TCO-payload. TCO can be sensitive to oxidation.[15]
Insufficient incubation time or reactant concentration.Increase the incubation time or the molar excess of the TCO-payload.[14]

Conclusion

Site-specific antibody conjugation using Tetrazine-Phenyl-Acid linkers provides a robust and efficient method for the development of homogenous and well-defined antibody-drug conjugates. The rapid kinetics and high specificity of the tetrazine-TCO ligation offer significant advantages over traditional conjugation chemistries.[1] By following the detailed protocols and considering the troubleshooting guidelines presented here, researchers can effectively leverage this powerful technology for the creation of next-generation targeted therapeutics.

References

Application Notes and Protocols for Tetrazine-Ph-Acid in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazine-Ph-acid is a versatile chemical tool employed in bioorthogonal chemistry, a field that involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] Specifically, this compound participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that is exceptionally fast, highly specific, and biocompatible.[2] This reaction occurs between an electron-deficient tetrazine and an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO).[1][3] The rapid kinetics and high specificity of the tetrazine-TCO ligation make it an ideal tool for a variety of live-cell imaging applications, including protein tracking, visualization of cellular structures, and pre-targeted imaging strategies.[4][5][6]

The core utility of this compound in this context lies in its ability to be conjugated to other molecules of interest, such as fluorophores or antibodies, via its carboxylic acid group.[7][] This allows for the creation of customized probes for specific imaging experiments. The phenyl group provides a stable scaffold for the tetrazine ring.

Principle of the Method

The application of this compound in live-cell imaging is centered around the bioorthogonal and often fluorogenic reaction with a TCO-tagged molecule of interest.[7] The general workflow involves two main approaches:

  • Direct Labeling: A this compound conjugate (e.g., a tetrazine-fluorophore) is introduced to cells that have been metabolically or genetically engineered to express a TCO-containing biomolecule. The subsequent iEDDA reaction leads to the covalent labeling of the target.

  • Pre-targeting: A TCO-modified molecule, such as an antibody, is first administered to label a specific cellular target.[4] After unbound antibody is washed away, a tetrazine-fluorophore probe is added, which then rapidly reacts with the TCO-tagged antibody, enabling targeted imaging with minimal background fluorescence.[4][5]

A key advantage of many tetrazine-fluorophore conjugates is their "turn-on" fluorescence, where the fluorescence is quenched in the unbound state and significantly increases upon reaction with a TCO, leading to a high signal-to-noise ratio.[4][9]

Quantitative Data

The efficiency of the tetrazine-TCO ligation is a critical factor for its application in live cell imaging, especially when dealing with low concentrations of target molecules. The second-order rate constant (k₂) is a key parameter for quantifying the reaction speed.

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
Tetrazine and trans-cyclooctene (TCO)~1,000 - 30,000Varies with specific derivatives and conditions.[10][11]
General Tetrazine and TCO2,0009:1 methanol/water.[1][10]
ATTO-tetrazines and TCOup to 1,000Aqueous media.[10]
Tetrazine and norbornene~1Aqueous media.[1]
Tetrazine and vinylboronic acidsup to 275% MeOH in PBS.[12]

Table 1: Reaction Kinetics of Tetrazine-Dienophile Pairs. The data highlights the exceptionally fast kinetics of the tetrazine-TCO reaction compared to other dienophiles.

ParameterValueNotes
Molecular FormulaC₁₀H₈N₄O₂[13]
Molecular Weight216.2 g/mol [13]
PurityTypically >95%[]
Storage-20°C, desiccated[10]

Table 2: Physicochemical Properties of this compound.

ParameterTypical RangeConsiderations
Tetrazine-Fluorophore Probe Concentration1 - 20 µMHigher concentrations can increase background signal, while lower concentrations may require longer incubation times.[7]
TCO-functionalized Molecule ConcentrationVariesDependent on the expression level of the target protein or the concentration of the labeled antibody used.[7]
Incubation Time5 - 120 minutesShorter times are often sufficient due to the rapid reaction kinetics.[3][4][7]
Incubation Temperature37°CStandard cell culture conditions.[7]

Table 3: General Experimental Parameters for Live Cell Imaging.

Experimental Protocols

Protocol 1: Preparation of a Tetrazine-Fluorophore Probe

This protocol describes the conjugation of this compound to an amine-containing fluorophore using standard carbodiimide (B86325) chemistry.

Materials:

  • This compound[]

  • Amine-reactive fluorophore (e.g., Alexa Fluor™ 488 Cadaverine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[10]

  • N-hydroxysuccinimide (NHS)[10]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4[10]

Procedure:

  • Activation of this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[10]

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.[10]

    • In a microcentrifuge tube, combine a 1.2 to 1.5-fold molar excess of this compound with a 1.5-fold molar excess of both EDC and NHS relative to the amount of the amine-reactive fluorophore.

    • Incubate the activation reaction for 15-30 minutes at room temperature.[10]

  • Conjugation to Fluorophore:

    • Dissolve the amine-reactive fluorophore in Conjugation Buffer.

    • Add the activated this compound solution to the fluorophore solution.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the Tetrazine-Fluorophore conjugate using an appropriate method, such as HPLC or a spin desalting column, to remove unconjugated reactants.

    • Characterize the final product by mass spectrometry and spectrophotometry.

Protocol 2: Live-Cell Imaging using a Pre-targeting Approach

This protocol details the labeling of a specific cell surface protein using a TCO-modified antibody followed by a tetrazine-fluorophore.

Materials:

  • Cells expressing the target surface protein

  • Glass-bottom imaging dish

  • Cell culture medium

  • TCO-modified antibody targeting the protein of interest

  • Tetrazine-Fluorophore probe (from Protocol 1 or commercially available)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Culture:

    • Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency.[4]

  • Antibody Incubation (Pre-targeting):

    • Dilute the TCO-modified antibody in pre-warmed cell culture medium containing 1% BSA to the desired working concentration (typically 1-10 µg/mL).[4]

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the antibody solution to the cells and incubate for 1 hour at 37°C in a CO₂ incubator.[4]

  • Washing:

    • Remove the antibody solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.[4]

  • Tetrazine-Fluorophore Labeling:

    • Dilute the tetrazine-fluorophore probe in pre-warmed cell culture medium to a final concentration of 1-5 µM.[4]

    • Add the tetrazine-fluorophore solution to the cells and incubate for 5-15 minutes at 37°C.[4]

  • Final Wash and Imaging:

    • Remove the tetrazine-fluorophore solution and wash the cells twice with pre-warmed cell culture medium.[4]

    • Replace with fresh, pre-warmed medium for imaging.[4]

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.

Visualizations

G Mechanism of the Tetrazine-TCO Bioorthogonal Reaction cluster_reactants Reactants cluster_product Product Tetrazine This compound Derivative Product Stable Conjugate Tetrazine->Product iEDDA Reaction TCO TCO-modified Biomolecule TCO->Product N2 Nitrogen Gas (byproduct) Product->N2

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.

G Experimental Workflow for Pre-targeted Live Cell Imaging A 1. Plate cells expressing target receptor B 2. Incubate with TCO-modified antibody (pre-targeting) A->B C 3. Wash to remove unbound antibody B->C D 4. Add Tetrazine-Fluorophore probe C->D E 5. Wash to remove unbound probe D->E F 6. Live-cell fluorescence microscopy E->F

Caption: Workflow for pre-targeted in vivo imaging.[2]

G Logical Relationship of Components in Bioorthogonal Labeling cluster_probes Probes cluster_target Biological Target Tetrazine This compound TetFluor Tetrazine-Fluorophore Conjugate Tetrazine->TetFluor conjugation Fluorophore Fluorophore Fluorophore->TetFluor conjugation LabeledProduct Fluorescently Labeled Biomolecule TetFluor->LabeledProduct iEDDA reaction Biomolecule Target Biomolecule TCOBio TCO-modified Biomolecule Biomolecule->TCOBio modification TCO TCO Moiety TCO->TCOBio modification TCOBio->LabeledProduct iEDDA reaction

Caption: Component relationships in bioorthogonal labeling.

References

Application Notes and Protocols for In Vivo Pre-targeting with Tetrazine-Ph-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo pre-targeting is a sophisticated strategy designed to enhance the efficacy and safety of targeted therapies and diagnostic imaging. This approach decouples the targeting of a disease site by a slow-circulating vector, such as a monoclonal antibody (mAb), from the delivery of a fast-clearing payload, like a radionuclide or a small molecule drug. The core of this strategy lies in the use of bioorthogonal chemistry, a class of reactions that occur rapidly and selectively within living systems without interfering with native biochemical processes.

The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained dienophile, most notably trans-cyclooctene (B1233481) (TCO), has emerged as the gold standard for in vivo pre-targeting due to its exceptionally fast reaction kinetics and high specificity.[1][2] This application note focuses on the use of Tetrazine-Ph-acid, a key building block for this powerful technology. The phenyl group provides stability to the tetrazine core, while the carboxylic acid moiety allows for straightforward conjugation to targeting vectors, typically via amide bond formation with primary amines (e.g., lysine (B10760008) residues) on antibodies.[3]

This document provides a comprehensive overview of the application of this compound in in vivo pre-targeting, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying principles and workflows.

Principle of Tetrazine-TCO Pre-targeting

The pre-targeting strategy using this compound and TCO involves a two-step process:

  • Pre-targeting Step: A monoclonal antibody, functionalized with a TCO moiety (TCO-mAb), is administered to the subject. The TCO-mAb is allowed to circulate, accumulate at the target site (e.g., a tumor), and clear from non-target tissues and circulation over a period of 24 to 72 hours.[4][5]

  • Payload Delivery Step: A small, fast-clearing molecule carrying the payload (e.g., a diagnostic radionuclide or a therapeutic agent) and conjugated to a tetrazine, derived from this compound, is injected. The tetrazine rapidly and specifically "clicks" with the TCO-modified antibody at the target site, leading to a high local concentration of the payload with minimal off-target exposure.[6][7]

This approach offers several advantages over conventional antibody-drug conjugates (ADCs) or radioimmunoconjugates:

  • Improved Safety: By using a fast-clearing payload, the radiation dose to healthy tissues is significantly reduced.[8]

  • Enhanced Efficacy: Higher tumor-to-background ratios can be achieved, leading to better imaging contrast and potentially more effective therapy.[5][8]

  • Versatility: The modular nature of this system allows for the use of a single TCO-mAb with various tetrazine-payloads for different applications (e.g., imaging and therapy).

Quantitative Data Summary

The following tables summarize typical quantitative data from in vivo pre-targeting studies using the tetrazine-TCO ligation.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
TCO-modified CC49 mAb and ¹¹¹In-labeled Tetrazine13,090 ± 80PBS, 37°C[1]
TCO and Dimethylcarbamate-tetrazine3.14 ± 0.10Acetonitrile, 20°C[9]
sTCO-acid and Dimethylcarbamate-tetrazine23,800 ± 40025% MeCN/PBS[9]
TCO and various Tetrazine derivatives>50,000DPBS, 37°C[5][8]

Table 2: Representative Biodistribution Data for Tetrazine-TCO Pre-targeting in a Murine Xenograft Model

Data presented as mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation at 1 hour post-injection of the radiolabeled tetrazine.

Organ/TissuePre-targeting with TCO-mAb (%ID/g)Control (No TCO-mAb) (%ID/g)Reference
Tumor6.4 ± 1.21.1 ± 0.3[10]
Blood1.5 ± 0.41.8 ± 0.5[7]
Liver2.1 ± 0.62.5 ± 0.7[7]
Kidneys3.5 ± 0.94.0 ± 1.1[7]
Muscle0.8 ± 0.20.9 ± 0.3[5]
Bone1.2 ± 0.31.5 ± 0.4[7]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of this compound to a monoclonal antibody via primary amines using carbodiimide (B86325) chemistry to form a stable amide bond.[3]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting spin columns or size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into PBS using a desalting column.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Activation of this compound:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and sulfo-NHS in ultrapure water immediately before use.

    • In a microcentrifuge tube, combine the this compound solution with EDC and sulfo-NHS. A molar ratio of 1:2:4 (this compound:EDC:sulfo-NHS) is a good starting point.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated this compound solution to the antibody solution. A 10-20 fold molar excess of the activated tetrazine relative to the antibody is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

    • Purify the antibody-tetrazine conjugate from excess reagents using a desalting spin column or SEC equilibrated with PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the tetrazine (around 520 nm) and the antibody (280 nm) using UV-Vis spectroscopy.

Protocol 2: In Vivo Pre-targeting and Imaging

This protocol provides a general framework for an in vivo pre-targeting study in a tumor-bearing mouse model.[6]

Materials:

  • Tumor-bearing mice (e.g., with subcutaneous xenografts)

  • TCO-modified monoclonal antibody (TCO-mAb)

  • Radiolabeled tetrazine probe (e.g., ¹¹¹In-DOTA-Tetrazine or ⁶⁴Cu-NOTA-Tetrazine)

  • Saline solution (0.9% NaCl)

  • Imaging system (e.g., SPECT/CT or PET/CT)

Procedure:

  • Administration of TCO-mAb:

    • Inject the TCO-mAb (typically 100 µg) intravenously (i.v.) into the tumor-bearing mice.[4]

    • Allow the TCO-mAb to accumulate at the tumor and clear from circulation for 24-72 hours. The optimal time interval should be determined empirically.

  • Administration of Radiolabeled Tetrazine:

    • After the predetermined lag time, inject the radiolabeled tetrazine probe (typically 5-10 MBq) i.v. into the same mice.[5]

  • Imaging:

    • Acquire images at various time points post-injection of the radiolabeled tetrazine (e.g., 1, 4, 24 hours) using the appropriate imaging modality.

  • Biodistribution Analysis (Optional):

    • At the end of the imaging study, euthanize the mice.

    • Dissect major organs and the tumor.

    • Weigh each tissue and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[6]

Visualizations

experimental_workflow cluster_conjugation Step 1: Antibody Conjugation cluster_pretargeting Step 2: In Vivo Pre-targeting cluster_delivery Step 3: Payload Delivery & Imaging mAb Monoclonal Antibody (mAb) tco_mab TCO-mAb Conjugate mAb->tco_mab Conjugation tco_nhs TCO-NHS Ester tco_nhs->tco_mab injection1 Inject TCO-mAb (24-72h circulation) tco_mab->injection1 tumor_accumulation TCO-mAb accumulates at tumor site injection1->tumor_accumulation click_reaction In Vivo 'Click' Reaction (IEDDA) tumor_accumulation->click_reaction tetrazine_payload Inject Tetrazine-Payload (e.g., Radioligand) tetrazine_payload->click_reaction imaging PET/SPECT Imaging click_reaction->imaging

Caption: Experimental workflow for in vivo pre-targeting using TCO-modified antibodies and tetrazine-payloads.

signaling_pathway cluster_step1 Pre-targeting Phase cluster_step2 Payload Delivery Phase tco_mab TCO-Antibody tumor_cell Tumor Cell (with antigen) tco_mab->tumor_cell Targeting binding Antibody binds to tumor antigen diels_alder Inverse Electron Demand Diels-Alder Reaction tumor_cell->diels_alder TCO available for reaction tetrazine_payload Tetrazine-Payload tetrazine_payload->diels_alder 'Click' payload_delivery Payload delivered to tumor cell payload_delivery->tumor_cell Therapeutic/Diagnostic Effect

Caption: Mechanism of in vivo pre-targeting via tetrazine-TCO ligation at the tumor site.

References

Application Notes and Protocols for Tetrazine-Phenyl-Carboxylic Acid TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tetrazine-TCO ligation is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific formation of a stable covalent bond between a tetrazine and a trans-cyclooctene (B1233481) (TCO). This reaction, an inverse-electron-demand Diels-Alder cycloaddition, is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding efficiently in aqueous environments without the need for a catalyst.[1][2] The sole byproduct of this ligation is nitrogen gas, ensuring a clean and straightforward reaction.[1][2]

This application note provides a detailed protocol for the use of Tetrazine-Phenyl-Carboxylic Acid (Tetrazine-Ph-acid), a versatile building block for bioconjugation. The carboxylic acid moiety allows for straightforward conjugation to amine-containing biomolecules, such as proteins and peptides, through standard amide coupling chemistries. This enables the site-specific incorporation of the tetrazine handle for subsequent ligation with a TCO-modified molecule.

Reaction Principle

The Tetrazine-TCO ligation proceeds via a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO. This is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) and forms a stable dihydropyridazine (B8628806) product.[3] The reaction rate is influenced by the substituents on both the tetrazine and TCO moieties. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can enhance the reaction rate.[2][4]

Quantitative Data

The second-order rate constants (k₂) for Tetrazine-TCO ligations are among the fastest known for bioorthogonal reactions, allowing for efficient conjugation even at low concentrations.[1][2] The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by spectrophotometry, observing the decrease in absorbance between 510 and 550 nm.[1][2]

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂ in M⁻¹s⁻¹)Reference
3-phenyl-1,2,4,5-tetrazine (H-Tz)TCO> 70 (in 1,4-dioxane, 25°C)[5]
4-(1,2,4,5-Tetrazin-3-yl)benzoic acidTCONot explicitly stated, but expected to be high[6]
General Tetrazine-TCO pairsTCOup to 1 x 10⁶[1]
Pyrimidyl-phenyl-TzTCO> 39,000 (in DPBS, 37°C)[5]
Bis(pyridyl)-TzTCO> 39,000 (in DPBS, 37°C)[5]

Experimental Protocols

Protocol 1: Activation of Tetrazine-Phenyl-Carboxylic Acid and Conjugation to a Protein

This protocol describes the activation of the carboxylic acid group of this compound using EDC/NHS chemistry and its subsequent conjugation to a primary amine on a protein.

Materials:

  • Tetrazine-Phenyl-Carboxylic Acid

  • Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at 1-10 mg/mL

  • Activation Buffer: MES, pH 6.0

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare 100 mg/mL solutions of EDC and Sulfo-NHS in water.[7]

  • Activate this compound:

    • In a microcentrifuge tube, combine 10 µL of 10 mM this compound with 100 µL of Activation Buffer.[7]

    • Add 2 µL of the 100 mg/mL EDC solution and 4 µL of the 100 mg/mL Sulfo-NHS solution.[7]

    • Incubate at room temperature for 15-30 minutes.[7]

  • Conjugate to Protein:

    • Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the activated tetrazine to the protein is a good starting point, but the optimal ratio should be determined empirically.[7]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quench Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester.[7]

    • Incubate for 15 minutes at room temperature.[7]

  • Purification:

    • Remove excess, unreacted tetrazine and quenching reagents using a desalting column equilibrated with PBS.[7]

Protocol 2: TCO Ligation with Tetrazine-Modified Protein

This protocol describes the "click" reaction between the tetrazine-labeled protein and a TCO-containing molecule.

Materials:

  • Tetrazine-labeled protein (from Protocol 1)

  • TCO-containing molecule (e.g., TCO-PEG-NHS ester functionalized molecule)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Ensure both the tetrazine-labeled protein and the TCO-containing molecule are in the Reaction Buffer.

  • Ligation Reaction:

    • Mix the tetrazine-labeled protein with the TCO-containing molecule. A slight molar excess (1.05 to 1.5 equivalents) of the TCO-reagent is often recommended.[2][8]

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[2][7] The reaction is often complete within this timeframe due to the fast kinetics. For less reactive partners, the incubation time can be extended.[8]

  • Monitoring (Optional):

    • The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by following the decrease in absorbance at 510-550 nm using a spectrophotometer.[1][2]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from excess unreacted TCO-reagent using size-exclusion chromatography.[9]

Visualizations

Tetrazine_TCO_Ligation_Mechanism Mechanism of Tetrazine-TCO Ligation Tetrazine Tetrazine (Diene) Cycloaddition [4+2] Cycloaddition (Inverse Electron Demand Diels-Alder) Tetrazine->Cycloaddition TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Cycloaddition Intermediate Dihydropyridazine Intermediate Cycloaddition->Intermediate RetroDielsAlder Retro-Diels-Alder Reaction Intermediate->RetroDielsAlder Nitrogen N₂ Gas RetroDielsAlder->Nitrogen Release Product Stable Conjugate (Dihydropyridazine) RetroDielsAlder->Product

Caption: Mechanism of the Tetrazine-TCO Ligation.

Experimental_Workflow Experimental Workflow for this compound TCO Ligation cluster_0 Protocol 1: Protein Labeling with this compound cluster_1 Protocol 2: TCO Ligation A1 Start with Amine-Containing Protein A3 Conjugate Activated Tetrazine to Protein A1->A3 A2 Activate this compound with EDC/Sulfo-NHS A2->A3 A4 Quench Reaction A3->A4 A5 Purify Tetrazine-Labeled Protein A4->A5 B1 Start with Tetrazine-Labeled Protein A5->B1 Proceed to Ligation B3 Mix Tetrazine-Protein and TCO-Molecule B1->B3 B2 Prepare TCO-Containing Molecule B2->B3 B4 Incubate (30-60 min) B3->B4 B5 Optional: Purify Final Conjugate B4->B5 FinalProduct Final Bioconjugate B5->FinalProduct

Caption: Workflow for Protein Conjugation.

References

Application Notes and Protocols for Peptide Modification with Tetrazine-Ph-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the modification of peptides using Tetrazine-Ph-Acid and its derivatives. The core of this methodology lies in the bioorthogonal reaction between a tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is characterized by its exceptionally fast reaction kinetics and high specificity, allowing for the precise and efficient labeling of peptides and other biomolecules in complex biological environments without the need for a catalyst.[1][2][3]

The use of a tetrazine-containing amino acid, such as (S)-3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)-2-aminopropanoic acid, which is structurally analogous to this compound, enables the incorporation of the tetrazine handle directly into a peptide sequence during solid-phase peptide synthesis (SPPS).[4][5][6] This approach offers site-specific modification and can be used to create peptides with enhanced biological activity.[4][5][6] Alternatively, a this compound can be conjugated to a pre-existing peptide that has been functionalized with a TCO group.

These methods are pivotal in various applications, including:

  • Drug Development: Creating antibody-drug conjugates (ADCs) and other targeted therapeutics.

  • Cellular Imaging: Labeling peptides with fluorescent probes for in vitro and in vivo imaging.[3]

  • Diagnostics: Developing novel diagnostic agents and biosensors.

Reaction Mechanism and Workflow

The fundamental reaction is the iEDDA cycloaddition between the tetrazine ring and the TCO group. This reaction is highly efficient and forms a stable dihydropyridazine (B8628806) product, releasing nitrogen gas as the only byproduct.[7]

Peptide_TCO Peptide-TCO Reaction + Peptide_TCO->Reaction Tetrazine_Ph_Acid This compound Tetrazine_Ph_Acid->Reaction Modified_Peptide Modified Peptide Reaction->Modified_Peptide N2 N₂ Reaction->N2 byproduct cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Coupling Amino Acid Coupling (DIC/HOBt) Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotection Next cycle Incorporate_Tet Incorporate Tetrazine-Amino Acid Repeat->Incorporate_Tet At desired position Final_Deprotection Final Deprotection Repeat->Final_Deprotection End of sequence Incorporate_Tet->Coupling Cleavage Cleavage from Resin (TFA cocktail) Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & HPLC Analysis Purification->Characterization Prepare_Peptide Prepare TCO-Peptide in PBS Mix Mix Reactants (1.5-5x excess Tetrazine) Prepare_Peptide->Mix Prepare_Tetrazine Prepare this compound in DMSO Prepare_Tetrazine->Mix Incubate Incubate at Room Temperature (30-60 min) Mix->Incubate Monitor Monitor Reaction (HPLC-MS) Incubate->Monitor Purify Purify Conjugate (HPLC/Desalting) Monitor->Purify Characterize Characterize (UV-Vis, MS) Purify->Characterize cluster_Extracellular Extracellular cluster_Cell Cell Caged_Peptide Inactive 'Caged' Peptide (with TCO) Reaction Bioorthogonal Reaction Caged_Peptide->Reaction Tetrazine Tetrazine Trigger Tetrazine->Reaction Active_Peptide Active Peptide Reaction->Active_Peptide Receptor Cell Surface Receptor Active_Peptide->Receptor Signaling Downstream Signaling Cascade Receptor->Signaling

References

Application Notes and Protocols: Incorporation of Tetrazine-Ph-acid into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles is a leading bioorthogonal chemistry tool.[1] This reaction's rapid, tunable kinetics and high specificity make it ideal for various applications in complex biological environments, including imaging, diagnostics, and therapeutics.[1][2][3] Incorporating tetrazine moieties into oligonucleotides allows for the precise, covalent labeling of nucleic acids for these advanced applications.

This document provides detailed protocols for incorporating a phenyl-tetrazine acid (Tetrazine-Ph-acid) into oligonucleotides via post-synthetic conjugation, subsequent purification, and use in bioorthogonal reactions. Phenyl-substituted tetrazines are noted for their enhanced stability in aqueous media compared to more electron-deficient derivatives.[4][5]

Overall Workflow

The process begins with the synthesis of an amine-modified oligonucleotide, followed by conjugation with an activated this compound NHS ester. The resulting conjugate is then purified and analyzed before its use in downstream bioorthogonal ligation reactions.

cluster_0 Phase 1: Synthesis & Conjugation cluster_1 Phase 2: Purification & QC cluster_2 Phase 3: Application A 1. Synthesize Amine-Modified Oligo C 3. Conjugation Reaction A->C B 2. Activate This compound (NHS Ester) B->C D 4. RP-HPLC Purification C->D E 5. Quality Control (HPLC, MS) D->E F 6. Bioorthogonal Ligation (e.g., with TCO) E->F

Caption: Overall workflow for creating and using Tetrazine-modified oligonucleotides.

Application Note 1: Synthesis via Post-Synthetic Conjugation

The most common method for incorporating tetrazine into oligonucleotides is through post-synthetic modification. This involves synthesizing an oligonucleotide with a primary amine group, which then reacts with an N-hydroxysuccinimide (NHS) ester-activated tetrazine.[6][7] This approach forms a stable amide bond. An amino modifier can be placed at the 5', 3', or an internal position of the oligonucleotide.[7]

Caption: Reaction of an amine-modified oligo with a this compound NHS ester.

Protocol 1: Conjugation of Amine-Oligo with this compound NHS Ester

This protocol is adapted from methods describing the reaction of amine-modified oligonucleotides with NHS esters.[8]

1. Materials:

  • Amine-modified oligonucleotide (lyophilized)

  • This compound NHS Ester (e.g., Methyltetrazine-PEG4-NHS Ester)

  • Reaction Buffer: 0.1 M sodium bicarbonate or MOPS buffer, pH 7.5-8.5

  • Anhydrous Dimethylformamide (DMF)

  • Nuclease-free water

2. Procedure:

  • Prepare Oligonucleotide: Dissolve the amine-modified oligonucleotide in the reaction buffer to a final concentration of 0.1–1.5 mM.[8]

  • Prepare Tetrazine Reagent: Dissolve the this compound NHS Ester in DMF to create a 100 mM stock solution.[8]

  • Reaction Setup: Add a 5-fold molar excess of the tetrazine stock solution to the oligonucleotide solution.[8] Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Monitoring (Optional): The reaction can be monitored by RP-HPLC. If the reaction is incomplete after 2 hours, another 5-fold excess of the tetrazine reagent can be added.[8]

  • Quenching (Optional): The reaction can be quenched by adding a buffer like Tris to consume any unreacted NHS ester.

  • Purification: Proceed immediately to purification by RP-HPLC (see Protocol 2).

ParameterValue / ConditionReference
Oligo Concentration 0.1 - 1.5 mM[8]
Tetrazine Reagent 5x molar excess (or more)[8]
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 7.5-8.5[8]
Temperature Room Temperature (20-25°C)-
Incubation Time 2 - 4 hours[8]

Table 1: Summary of typical conjugation reaction conditions.

Application Note 2: Purification and Quality Control

Purification is a critical step to remove unreacted tetrazine reagent, the unconjugated oligonucleotide, and any reaction byproducts.[1] Reverse-phase HPLC (RP-HPLC) is highly effective for this purpose, as the hydrophobic tetrazine moiety causes the labeled oligonucleotide to be retained longer on the column than the unlabeled, more hydrophilic starting material.[1][9]

A Crude Conjugation Mixture B Inject onto RP-HPLC Column A->B C Apply Acetonitrile Gradient B->C D Fraction Collection C->D E Identify Product Fractions (UV-Vis Absorbance) D->E F Pool & Lyophilize Fractions E->F G Final QC: Analytical HPLC & MS F->G H Pure Tetrazine-Oligo G->H

Caption: Workflow for the purification and analysis of Tetrazine-Oligonucleotides.

Protocol 2: RP-HPLC Purification

This protocol is a general guideline for purifying tetrazine-labeled oligonucleotides.[1][10]

1. Materials & Equipment:

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column

  • Solvent A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water

  • Solvent B: Acetonitrile

  • Vacuum concentrator

2. Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.

  • Sample Injection: Inject the crude reaction mixture onto the column.

  • Elution: Apply a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 50% Solvent B over 30-40 minutes. The successfully conjugated, hydrophobic oligonucleotide will elute later than the unconjugated, more hydrophilic starting material.

  • Fraction Collection: Collect fractions throughout the gradient, monitoring the absorbance at 260 nm (for the oligonucleotide) and ~520 nm (for the tetrazine).[8]

  • Analysis: Analyze collected fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure product.

  • Solvent Removal: Pool the pure fractions and remove the solvent using a vacuum concentrator.[1]

  • Desalting (if necessary): If TEAA is incompatible with downstream applications (e.g., in live cells), perform a salt exchange.[9]

  • Storage: Resuspend the purified, lyophilized oligonucleotide in nuclease-free water or an appropriate buffer and store at -20°C.[6]

ParameterRecommended Setting
Stationary Phase Reverse-Phase C18 Column
Mobile Phase A 0.1 M TEAA, pH ~7.0
Mobile Phase B Acetonitrile
Gradient Linear, e.g., 5-50% B over 30 min
Detection 260 nm (DNA) & ~520 nm (Tetrazine)

Table 2: General RP-HPLC purification parameters.

Application Note 3: Stability and Handling

Tetrazine stability is a key consideration. While the tetrazine-TCO ligation is rapid, the tetrazine moiety itself can be susceptible to degradation in aqueous environments, particularly those with electron-withdrawing substituents.[4][11] Phenyl-substituted tetrazines offer a good balance of reactivity and improved stability.[4]

Tetrazine DerivativeStability Condition% Remaining after 12hReference
Dipyridyl-s-tetrazine 1:9 DMSO/PBS, 37°C15 - 40%[4][5]
Phenyl-tetrazine 1:9 DMSO/PBS, 37°C> 75%[4][5]
Methyl-tetrazine Physiological MediaHigh Stability[8]

Table 3: Comparative stability of different tetrazine derivatives in aqueous buffer.

Storage Recommendations:

  • Lyophilized: Dried oligonucleotides should be stored at -20°C in a nuclease-free environment and are stable for years.[6]

  • In Solution: Reconstituted oligonucleotides are stable at 4°C for up to two weeks. For long-term storage, aliquots should be kept at -20°C or lower, where they are stable for at least six months.[6] Avoid multiple freeze-thaw cycles.

Application Note 4: Bioorthogonal Ligation with Strained Alkenes

Tetrazine-modified oligonucleotides react rapidly with strained alkenes like trans-cyclooctene (B1233481) (TCO) via an iEDDA cycloaddition.[3] This reaction is highly selective and proceeds efficiently in complex biological media without the need for a catalyst.[7]

iEDDA Ligation Pathway Reactants Tetrazine-Oligo + TCO-Molecule TS [4+2] Cycloaddition Transition State Reactants->TS k₂ Intermediate Unstable Dihydro- pyridazine Intermediate TS->Intermediate Products Stable Dihydropyridazine Adduct + N2 Gas Intermediate->Products Retro-Diels-Alder (fast)

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Protocol 3: General Ligation Reaction

This protocol describes a typical fluorogenic ligation experiment where two oligonucleotide probes, one with a tetrazine-quencher and the other with a dienophile, hybridize to a target template, inducing the reaction.[2][8]

1. Materials:

  • Purified Tetrazine-Oligonucleotide Probe (e.g., with a quenched fluorophore)

  • Dienophile-Oligonucleotide Probe (e.g., TCO or cyclopropene-modified)

  • Target DNA/RNA template

  • Hybridization Buffer: 50 mM MOPS, 250 mM NaCl, pH 7.5[8]

2. Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the tetrazine-probe, dienophile-probe, and the target template in hybridization buffer. A common ratio is 1:1:1.[8]

  • Incubation: Incubate at a temperature suitable for hybridization (e.g., room temperature or 37°C). The reaction is often complete within minutes.[12][13]

  • Analysis: Monitor the reaction by observing the increase in fluorescence (if using a fluorogenic probe) or by analyzing the products via HPLC or gel electrophoresis.[8]

Reaction PairSecond-Order Rate Constant (k₂)NotesReference
Tetrazine + TCO >1000 M⁻¹s⁻¹Extremely fast kinetics, ideal for in vivo use.[3][13]
Tetrazine + Cyclopropene Moderate to FastSmall, stable dienophile.[2][8]
Dipyridyl-Tetrazine + TCO 57.7 M⁻¹s⁻¹Fast, but lower release yield in some prodrugs.[14]
Dimethyl-Tetrazine + TCO 0.54 M⁻¹s⁻¹Slower, but higher release yield in prodrugs.[14]

Table 4: Representative kinetics for iEDDA reactions.

Summary of Quantitative Data

ParameterMetricValueReference
Synthesis Yield Final nmol from 50 nmol scale~2 nmol[7]
Final nmol from 200 nmol scale~5 nmol[7]
Final nmol from 1 µmol scale~16 nmol[7]
Purity Post-HPLC>95% achievable[9]
Stability Phenyl-Tetrazine (12h, 37°C)>75% remains[4][5]
Dipyridyl-Tetrazine (12h, 37°C)15-40% remains[4][5]
Ligation Kinetics (k₂) Tetrazine + TCO>1000 M⁻¹s⁻¹[3][13]

Table 5: Consolidated quantitative data for Tetrazine-Oligonucleotide synthesis and application.

References

Application Notes and Protocols for Tetrazine-Ph-acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazine-Ph-acid is a versatile bioorthogonal probe that has emerged as a powerful tool in fluorescence microscopy, particularly for live-cell imaging and in vivo studies. This molecule contains a tetrazine moiety, which undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. This "click chemistry" reaction is characterized by its exceptional kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for toxic catalysts.

A key advantage of the tetrazine-TCO ligation is its fluorogenic nature. Many tetrazine-fluorophore conjugates exhibit quenched fluorescence that is significantly enhanced upon reaction with a TCO-modified target. This "turn-on" mechanism provides a high signal-to-noise ratio, minimizing background from unreacted probes and enabling no-wash imaging protocols. The carboxylic acid group on the phenyl ring of this compound provides a convenient handle for conjugation to a wide range of molecules, including fluorophores, proteins, and antibodies, further expanding its utility in biological research.

These application notes provide an overview of the chemical properties of this compound, detailed protocols for its use in fluorescence microscopy, and quantitative data to aid in experimental design.

Chemical Properties and Bioorthogonal Reaction

This compound participates in one of the fastest known bioorthogonal reactions, the iEDDA reaction with TCO. This reaction is highly specific and does not interfere with native cellular processes. The stability of the tetrazine ring is a crucial factor for its successful application. Generally, tetrazines are more stable at neutral to slightly acidic pH (around 6.0-7.5). Basic conditions (pH > 8.5) and the presence of strong reducing agents can lead to degradation. Electron-donating groups on the tetrazine ring tend to enhance stability but may result in slower reaction kinetics, while electron-withdrawing groups can increase reactivity but may decrease stability in aqueous solutions. Phenyl-substituted tetrazines, such as this compound, offer a good balance of reactivity and stability for many biological applications.

Data Presentation

Table 1: Physicochemical and Photophysical Properties of this compound and Related Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )λmax (nm)Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Notes
4-(1,2,4,5-tetrazin-3-yl)benzoic acid (this compound)C₉H₆N₄O₂202.17~520-540Not reportedNot reportedPrimarily a reactive handle; photophysical properties are determined by the conjugated fluorophore.
3-phenyl-1,2,4,5-tetrazineC₈H₆N₄158.16~540Not reportedNot reportedParent compound for the phenyl-tetrazine class.
Representative Tetrazine-Fluorophore Conjugate (e.g., XFD568 Tetrazine)Not applicableNot applicable57991,300HighProvides bright and stable fluorescence for imaging.[1]
Representative Tetrazine-Fluorophore Conjugate (e.g., Fl-6-Tz)Not applicableNot applicable49555,0000.0033 (quenched)Exhibits significant fluorescence turn-on upon reaction.[2]
Table 2: Second-Order Rate Constants (k₂) for the Reaction of Phenyl-Tetrazine Derivatives with trans-Cyclooctene (TCO)
Tetrazine DerivativeTCO Derivativek₂ (M⁻¹s⁻¹)Conditions
3-phenyl-1,2,4,5-tetrazineTCO26,000PBS, 37°C
4-(1,2,4,5-tetrazin-3-yl)benzoic acidTCONot specifically reported, but expected to be in a similar range to 3-phenyl-1,2,4,5-tetrazine-
3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazineTCO820PBS, 37°C
3-(4-(aminomethyl)phenyl)-1,2,4,5-tetrazineTCO5,300PBS, 37°C
3-(p-methoxyphenyl)-6-methyl-1,2,4,5-tetrazineTCO210PBS, 37°C
Table 3: Fluorescence Turn-On Ratios of Fluorogenic Tetrazine Probes
Tetrazine ProbeFold Fluorescence Enhancement (upon reaction with TCO)Emission λmax (nm)
Tetramethyl BODIPY-Tetrazine (phenyl linked)up to 1600Not specified
Coumarin-based HELIOS probes2500 to 11,000455 - 502
Fl-6-Tz109517
DiPyTet with axial TCO9 to 91478 - 605

Experimental Protocols

Protocol 1: General Workflow for Live-Cell Imaging using a Pre-targeting Strategy

This protocol outlines a two-step labeling approach where a TCO-modified antibody is first used to label a specific cellular target, followed by imaging with a this compound-fluorophore conjugate.

G cluster_pre_targeting Step 1: Pre-targeting with TCO-Antibody cluster_labeling_imaging Step 2: Labeling and Imaging cell_culture Cell Culture (Plate cells on imaging dish) ab_incubation Antibody Incubation (Incubate with TCO-modified antibody) cell_culture->ab_incubation wash1 Washing (Remove unbound antibody) ab_incubation->wash1 tz_labeling Tetrazine-Fluorophore Labeling (Incubate with this compound conjugate) wash1->tz_labeling Proceed to labeling wash2 Final Wash (Remove unbound probe) tz_labeling->wash2 imaging Fluorescence Microscopy (Image cells) wash2->imaging

Caption: Pre-targeting workflow for live-cell imaging.

Materials:

  • Cells expressing the target of interest

  • Glass-bottom imaging dishes

  • Cell culture medium

  • TCO-modified primary antibody against the target

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • This compound conjugated to a suitable fluorophore (Tetrazine-Fluorophore)

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Cell Preparation:

    • Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency.

  • Antibody Incubation (Pre-targeting):

    • Prepare the antibody solution by diluting the TCO-modified antibody to the desired working concentration (typically 1-10 µg/mL) in pre-warmed cell culture medium containing 1% BSA.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the antibody solution to the cells and incubate for 1 hour at 37°C in a CO₂ incubator.[3]

  • Washing:

    • Remove the antibody solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.[3]

  • Tetrazine-Fluorophore Labeling:

    • Prepare the labeling solution by diluting the Tetrazine-Fluorophore probe in pre-warmed cell culture medium to a final concentration of 1-5 µM.

    • Add the labeling solution to the cells and incubate for 5-15 minutes at 37°C.[3]

  • Final Wash and Imaging:

    • Remove the Tetrazine-Fluorophore solution and wash the cells twice with pre-warmed cell culture medium.

    • Replace with fresh, pre-warmed imaging medium.

    • Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen fluorophore. Maintain physiological conditions (37°C, 5% CO₂) during imaging.

Protocol 2: Conjugation of this compound to an Amine-Containing Fluorophore

This protocol describes the conjugation of this compound to a fluorophore containing a primary amine via carbodiimide (B86325) chemistry.

G tz_acid This compound edc_nhs EDC / NHS Activation tz_acid->edc_nhs fluorophore Amine-Fluorophore conjugation Conjugation Reaction fluorophore->conjugation edc_nhs->conjugation purification Purification (HPLC) conjugation->purification final_product Tetrazine-Fluorophore Conjugate purification->final_product G cluster_visualization_concept Visualization of a Signaling Pathway Component ligand Ligand receptor Receptor (Target Protein) ligand->receptor downstream Downstream Signaling receptor->downstream labeled_receptor Labeled Receptor tco_ab TCO-Antibody tco_ab->receptor Binds to target tz_fluor Tetrazine-Fluorophore tz_fluor->tco_ab iEDDA Reaction imaging imaging labeled_receptor->imaging Fluorescence Signal

References

Application Notes and Protocols for Tetrazine Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrazine click chemistry, a cornerstone of bioorthogonal chemistry, has emerged as a powerful tool in chemical biology and drug development.[1] This technology is centered around the inverse-electron-demand Diels-Alder (IEDDA) reaction, a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) and an electron-rich dienophile, typically a strained alkene or alkyne like trans-cyclooctene (B1233481) (TCO).[1][2] The exceptional speed, high specificity, and ability to proceed in complex biological environments without the need for a cytotoxic catalyst make this reaction ideal for a wide range of applications, including live-cell imaging, drug delivery, and in vivo studies.[1][2][3]

The reaction's remarkably rapid kinetics set it apart from other prominent click reactions, allowing for efficient labeling and conjugation even at the low reactant concentrations typically found in biological systems.[1] The tetrazine and its dienophile partner are highly specific for each other and do not react with naturally occurring functional groups, ensuring clean and precise labeling.[1][2] The reaction is irreversible and produces only nitrogen gas as a byproduct, resulting in a stable linkage.[1]

Core Principles of the Tetrazine IEDDA Reaction

The inverse-electron-demand Diels-Alder reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine. The high ring strain of TCO and the electron-deficient nature of the tetrazine ring system drive the reaction forward with remarkable speed, often without the need for a catalyst.[4] The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[2][4] This process is irreversible and forms a covalent bond.[4]

Data Presentation

The reaction kinetics of the Tetrazine-TCO ligation are influenced by the electronic properties of both the tetrazine and the TCO. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can significantly increase the reaction rate.[2][5]

Table 1: Key Kinetic Data for Tetrazine-Dienophile Pairs

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)118Methanol[6]
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6Methanol[6]
3-methyl-6-phenyl-1,2,4,5-tetrazineBicyclononyne (BCN)2.3Methanol[6]
3,6-di(pyrimidin-2-yl)-1,2,4,5-tetrazineNorbornene8.5 x 10⁻³Not Specified[6]
Dipyridal tetrazinetrans-cyclooctene (TCO)2000 ± 4009:1 Methanol/Water[7]
Various Tetrazinestrans-cyclooctene (TCO)1 - 10⁶Water (25°C)[5][8]

Table 2: General Reaction Parameters for TCO-Tetrazine Ligation

ParameterValue/ConditionKey ConsiderationsReference
Second-Order Rate Constant (k₂)Up to 10⁶ M⁻¹s⁻¹The specific rate is influenced by substituents on both the TCO and tetrazine.[3]
Reaction ConditionsAqueous buffers (e.g., PBS), pH 6-9, room temperature. Also compatible with organic solvents.The reaction is catalyst-free, avoiding cytotoxicity associated with copper-catalyzed click chemistry.[3][9][10]
Reactant StabilityTCO and tetrazine moieties exhibit good stability in aqueous media.TCOs can be sensitive to thiols and UV light. Some reactive tetrazines can degrade in aqueous media.[3][11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tetrazine click chemistry. Below are protocols for key experiments.

Protocol 1: Activation of a Protein with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.[2]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[3]

  • TCO-PEGx-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]

  • Spin desalting columns[3]

Procedure:

  • Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS using a spin desalting column.[3]

  • TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[2][12]

  • Labeling Reaction: To 100 µg of the protein in PBS, add 5 µL of 1 M NaHCO₃.[2][10] Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[3] The optimal molar excess should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.[2][3]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[3]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[3]

Protocol 2: Activation of a Protein with Tetrazine-NHS Ester

This protocol outlines the labeling of a protein with a tetrazine moiety.[2]

Materials:

  • Protein of interest

  • Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)[2]

  • Phosphate Buffered Saline (PBS), pH 7.4[2]

  • 1 M Sodium Bicarbonate (NaHCO₃)[2]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2]

  • Spin desalting columns[2]

Procedure:

  • Protein Preparation: Prepare the protein solution as described in Protocol 1.[2]

  • Tetrazine-NHS Ester Preparation: Prepare a stock solution of the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[2]

  • Labeling Reaction: To 100 µg of protein 2 in 100 µl of PBS, add 5 µl of 1M NaHCO₃.[10] Add 20 nmol of methyl-tetrazine-PEG8-NHS ester to the mixture.[1][10]

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[1][10]

  • Purification: Purify the tetrazine-activated protein using a spin desalting column.[1]

Protocol 3: Protein-Protein Conjugation via Tetrazine-TCO Ligation

This protocol details the final ligation step to conjugate the activated proteins.

Materials:

  • TCO-activated Protein (from Protocol 1)

  • Tetrazine-activated Protein (from Protocol 2)

  • Phosphate Buffered Saline (PBS), pH 7.4[2]

Procedure:

  • Reactant Preparation: Ensure both the TCO-labeled and tetrazine-labeled proteins are in a compatible reaction buffer.[3]

  • Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled protein. A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-labeled protein is often recommended.[2][3]

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[3] For reactions at 4°C, a longer incubation time may be necessary.[3] The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic pink/red color or by measuring the decrease in absorbance between 510 and 550 nm.[2][9][10]

  • Analysis: The progress can be monitored by techniques such as SDS-PAGE or size-exclusion chromatography.[1]

  • Storage: Store the final conjugate at 4°C.[3]

Protocol 4: Quantifying Reaction Kinetics using UV-Vis Spectrophotometry

This protocol describes how to quantify the reaction kinetics of a tetrazine-TCO ligation using spectrophotometry.[1]

Materials:

  • Tetrazine derivative stock solution (e.g., 1 mM in DMSO)[1]

  • TCO derivative stock solution (e.g., 20 mM in DMSO)[1]

  • Reaction buffer (e.g., PBS, pH 7.4)[1]

  • UV-Vis Spectrophotometer[13]

  • Quartz cuvettes[13]

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the tetrazine and TCO derivatives in the desired reaction buffer at known concentrations.[13] The TCO concentration should be in at least 10-fold excess to ensure pseudo-first-order kinetics.[1]

  • Reaction Initiation: In a quartz cuvette, mix equal volumes of the stock solutions of the tetrazine and TCO to achieve the desired final concentrations.[13] Start the spectrophotometer measurement immediately.[13]

  • Data Acquisition: Monitor the decrease in absorbance of the tetrazine at its λmax (typically around 520 nm) over time.[13] Record absorbance values at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).[13]

  • Data Analysis:

    • For a second-order reaction with 1:1 stoichiometry, plot the reciprocal of the concentration of the tetrazine (1/[Tetrazine]) against time. The slope of the resulting linear plot will be the second-order rate constant (k₂).[13]

    • For pseudo-first-order conditions, plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).[1] Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the TCO derivative: k₂ = k_obs / [TCO].[1]

Visualizations

The following diagrams illustrate key aspects of tetrazine click chemistry.

G cluster_activation Protein Activation cluster_conjugation IEDDA Conjugation Protein1 Protein 1 Activated_Protein1 TCO-Activated Protein 1 Protein1->Activated_Protein1 Reaction with TCO-NHS Ester TCO_NHS TCO-NHS Ester Conjugate Protein 1-Protein 2 Conjugate Activated_Protein1->Conjugate Protein2 Protein 2 Activated_Protein2 Tetrazine-Activated Protein 2 Protein2->Activated_Protein2 Reaction with Tetrazine-NHS Ester Tetrazine_NHS Tetrazine-NHS Ester Activated_Protein2->Conjugate Rapid Reaction at Room Temperature Nitrogen N₂ Gas Conjugate->Nitrogen Byproduct

Workflow for protein-protein conjugation.

G cluster_pretargeting Pretargeted In Vivo Imaging TCO_Antibody TCO-Antibody Conjugate (Administered first) Binding Antibody binds to Tumor Antigen TCO_Antibody->Binding Tumor_Cell Tumor Cell with Target Antigen Tumor_Cell->Binding Click_Reaction In Vivo Click Reaction (IEDDA) Binding->Click_Reaction Tetrazine_Probe Tetrazine-Imaging Probe (Administered second) Tetrazine_Probe->Click_Reaction Imaging Imaging of Tumor Click_Reaction->Imaging

Workflow for pretargeted in vivo imaging.

G Tetrazine Tetrazine Electron-deficient diene Transition_State [4+2] Cycloaddition Transition State Tetrazine->Transition_State TCO trans-Cyclooctene (TCO) Strained, electron-rich dienophile TCO->Transition_State Intermediate Unstable Intermediate Transition_State->Intermediate Product Stable Dihydropyridazine Product Covalent Bond Intermediate->Product Retro-Diels-Alder Nitrogen N₂ Gas Intermediate->Nitrogen Elimination

Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Applications in Drug Development

The unique characteristics of tetrazine click chemistry have led to its widespread adoption in drug development and biomedical research.

  • Antibody-Drug Conjugates (ADCs): The specificity and biocompatibility of this reaction are ideal for the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs.[3]

  • Live-Cell Imaging and In Vivo Studies: The catalyst-free nature of the reaction allows for the labeling and tracking of biomolecules in living cells and organisms without perturbing their native functions.[3]

  • Prodrug Activation: Tetrazine-responsive bioorthogonal "click-to-release" reactions can be used for the selective activation of prodrugs in living systems.[14] This strategy has been applied to the development of novel cancer therapies.[14]

  • Pretargeted Imaging and Therapy: In a pretargeting approach, a targeting molecule (e.g., an antibody) functionalized with one part of the click chemistry pair is administered first, followed by a smaller, radiolabeled molecule with the complementary reactive group.[15] This strategy can improve tumor-to-background ratios in imaging and therapy.[15]

Conclusion

Tetrazine click chemistry has revolutionized the field of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility. For researchers, scientists, and drug development professionals, this technology provides a versatile and powerful tool for a wide array of applications, from fundamental biological studies to the development of next-generation therapeutics and diagnostics. The continued development of new tetrazine and dienophile derivatives will undoubtedly expand the scope and utility of this remarkable chemical reaction.

References

Application Notes and Protocols: The Tetrazine-TCO Bioorthogonal Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctene (B1233481) (TCO) has become a leading bioorthogonal ligation strategy in chemical biology, drug development, and molecular imaging.[1] This "click chemistry" reaction is distinguished by its exceptionally rapid kinetics, high specificity, and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[1][2] The reaction's foundation is a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO.[3] This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas, the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) linkage.[1][3]

The versatility and robustness of the Tetrazine-TCO ligation have made it an invaluable tool for applications requiring precise molecular conjugation in complex biological systems, such as live-cell imaging, pretargeted drug delivery, and the construction of antibody-drug conjugates (ADCs).[2][4]

Reaction Mechanism

The Tetrazine-TCO ligation proceeds via a two-step mechanism:

  • Inverse-Electron-Demand Diels-Alder [4+2] Cycloaddition: The reaction initiates with a rapid cycloaddition between the electron-poor tetrazine (diene) and the strained TCO (dienophile) to form an unstable tricyclic intermediate.[3]

  • Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating dinitrogen (N₂) gas.[3] This step is the thermodynamic driving force for the reaction's completion.[3] The final product is a stable dihydropyridazine, which can then tautomerize and oxidize to a pyridazine.[3]

Tetrazine_TCO_Mechanism Mechanism of the Tetrazine-TCO Bioorthogonal Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Tetrazine Tetrazine-Ph-acid Intermediate Unstable Tricyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (IEDDA) TCO trans-Cyclooctene (TCO) TCO->Intermediate Product Stable Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder (Irreversible) N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Quantitative Data

The reaction rate of the Tetrazine-TCO ligation is quantified by the second-order rate constant (k₂). This value is highly dependent on the specific structures of both the tetrazine and the TCO derivative.

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-TCO Pairs

This table provides a comparison of reaction kinetics for different tetrazine and TCO derivatives, allowing for the selection of appropriate reagents based on the required reaction speed.

Tetrazine DerivativeTCO DerivativeRate Constant (k₂ in M⁻¹s⁻¹)Solvent/ConditionsReference
3,6-diphenyl-s-tetrazineTCO19.1 (± 1)MeOH, 25°C[5]
3,6-diphenyl-s-tetrazined-TCO520 (± 3)MeOH, 25°C[5]
3,6-diphenyl-s-tetrazines-TCO3,100MeOH, 25°C[5]
3,6-dipyridyl-s-tetrazined-TCO (water-soluble)366,000 (± 15,000)Water, 25°C[5]
3,6-dipyridyl-s-tetrazines-TCO (water-soluble)3,300,000 (± 40,000)Water, 25°C[5][6]
H-phenyl-TzTCO-PEG₄>39,000DPBS, 37°C[7]
Pyrimidyl-phenyl-TzTCO-PEG₄>39,000DPBS, 37°C[7]
Bis(pyridyl)-TzTCO-PEG₄>39,000DPBS, 37°C[7]
Dimethylcarbamate-tetrazineTCO3.14 (± 0.10)Acetonitrile, 20°C[8]
Dimethylcarbamate-tetrazinesTCO-acid23,800 (± 400)25% MeCN/PBS[8]
Mono-substituted aryl-Tz (Ph)TCO1001,4-dioxane, 25°C[9]
Mono-substituted aryl-Tz (2Pyr)TCO6201,4-dioxane, 25°C[9]

d-TCO: dioxolane-fused TCO; s-TCO: cyclopropane-fused TCO

Table 2: Stability of Tetrazine Derivatives

The stability of the tetrazine moiety under physiological conditions is crucial for in vivo applications.

Tetrazine DerivativeConditionsStability/Half-lifeReference
DimethyltetrazinePBS~50% hydrolyzed within 14 hours[8]
Dipyridyl-tetrazinePBSHalf-life of 9.6 hours[8]
Alkyl- or pyridinyl-substituted tetrazinesPBS, 37°C>85% maintained for 10 hours[8]
DHP₂ (dihydropyridazine-substituted)Extended stability (>10 h)Outperforms highly reactive 2Pyr₂[9]

Applications in Research and Drug Development

The unique characteristics of the Tetrazine-TCO reaction have led to its widespread adoption in various biomedical applications.[4]

Antibody-Drug Conjugates (ADCs)

Tetrazine linkers facilitate the site-specific conjugation of cytotoxic drugs to antibodies, enabling the production of homogeneous ADCs with a uniform drug-to-antibody ratio (DAR).[2] In a pretargeting approach, a TCO-modified antibody is administered first to accumulate at the tumor site. A subsequently administered tetrazine-linked drug then rapidly reacts with the antibody at the target, minimizing systemic toxicity and enhancing the therapeutic window.[2]

Prodrug Activation ("Click-to-Release")

This strategy involves inactivating a therapeutic agent by capping it with a TCO or tetrazine moiety.[2][8] The active drug is released only upon administration of the complementary bioorthogonal partner, allowing for precise spatiotemporal control over drug activation.[2][8] For example, a drug linked to a TCO group can be released by a systemically administered tetrazine.[2] The Robillard group pioneered this approach, where the IEDDA cycloaddition is followed by an elimination reaction that liberates the caged molecule.[6][8]

Molecular Imaging and Diagnostics

In pretargeted imaging, a TCO-labeled targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target tissue while clearing from circulation. A radiolabeled or fluorescently-tagged tetrazine is then administered, which rapidly "clicks" to the TCO-tagged molecule, providing a high-contrast image of the target area.[2][10] This approach is particularly advantageous in nuclear medicine as it minimizes radiation exposure to non-targeted tissues.[6]

Pretargeted_Imaging_Workflow Workflow for Pretargeted In Vivo Imaging cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Imaging A Administer TCO-modified Antibody B Antibody accumulates at tumor site A->B C Unbound antibody clears from circulation B->C D Administer radiolabeled Tetrazine probe C->D Time Delay E Rapid in vivo Tetrazine-TCO ligation at tumor site D->E F High-contrast imaging (e.g., PET/SPECT) E->F

Caption: Workflow for pretargeted in vivo imaging.

Bioconjugation

The reaction is widely used for the precise labeling of biomolecules, including proteins, peptides, nucleic acids, and lipids, without affecting their function.[11][12] This is crucial for a variety of applications, from creating diagnostic assays to developing complex biologics and engineering cell surfaces.[11]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of Tetrazine-TCO chemistry.

Protocol 1: General Protein Labeling with TCO-NHS Ester

This protocol describes the modification of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., PBS, pH 7.4)[13]

  • TCO-PEGn-NHS ester[14]

  • Anhydrous DMSO or DMF[14]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[14]

  • Spin desalting column[14]

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.[13]

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[13]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[13]

  • Incubation: Incubate for 60 minutes at room temperature or 2 hours on ice with gentle mixing.[13][15]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[13][14]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column.[13][14] The TCO-labeled protein is now ready for ligation.

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug, or another protein)

  • Reaction buffer (e.g., PBS, pH 7.4)[13]

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and dilute it into the reaction buffer.[13]

  • Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (1.1 to 2.0-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[13][16]

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[13][16] For less reactive pairs or lower concentrations, the incubation time can be extended (e.g., up to 2 hours at room temperature or overnight at 4°C).[13]

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by spectrophotometry, observing the decrease in absorbance around 520 nm.[13]

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine using standard methods like size exclusion chromatography or dialysis.[13]

Protein_Conjugation_Workflow Experimental Workflow for Protein-Protein Conjugation cluster_activation Step 1: Protein Activation cluster_ligation Step 2: Bioorthogonal Ligation A1 Protein A + TCO-NHS Ester B1 Incubate & Quench A1->B1 A2 Protein B + Tetrazine-NHS Ester B2 Incubate & Quench A2->B2 C1 Purify -> TCO-Protein A B1->C1 C2 Purify -> Tetrazine-Protein B B2->C2 D Mix TCO-Protein A and Tetrazine-Protein B (1:1 molar ratio) C1->D C2->D E Incubate 30-60 min at Room Temperature D->E F Protein A-B Conjugate E->F

Caption: Experimental workflow for protein-protein conjugation.

Protocol 3: Determination of Second-Order Rate Constant (k₂) via Stopped-Flow Spectrophotometry

This protocol is used to measure the kinetics of fast Tetrazine-TCO reactions by monitoring the disappearance of the tetrazine's UV-Vis absorbance.[17]

Methodology:

  • Reagent Preparation: Prepare stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stocks in the desired reaction buffer (e.g., PBS, pH 7.4).[17] To ensure pseudo-first-order kinetics, the concentration of the TCO derivative should be at least 10-fold higher than the tetrazine concentration.[17]

  • Instrument Setup: Equilibrate a stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C). Set the instrument to monitor the absorbance at the λmax of the tetrazine (typically 510-550 nm).[17]

  • Measurement: Load the tetrazine and TCO solutions into the separate syringes of the instrument. Initiate the reaction by rapidly mixing the two solutions.[17]

  • Data Acquisition: Record the decrease in tetrazine absorbance over time.

  • Data Analysis: Fit the absorbance decay curve to a single-exponential function to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative (the reactant in excess).[1]

Troubleshooting Guide
ProblemPotential CauseSolutionReference
Low or No Labeling with NHS Ester Hydrolysis of NHS ester due to moisture.Allow reagent vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO/DMF immediately before use.[13]
Buffer contains primary amines (e.g., Tris, glycine).Perform the labeling reaction in an amine-free buffer like PBS.[13]
Low Ligation Efficiency Steric hindrance between biomolecules.Incorporate a flexible PEG spacer in the TCO or tetrazine linker to improve accessibility.[13]
Incorrect stoichiometry.Optimize the molar ratio; a slight excess (1.5-2 fold) of one reactant can drive the reaction to completion.[13]
Low reactant concentrations.Increase the concentration of one or both reactants if possible. Alternatively, increase the incubation time.[12]
Tetrazine Instability Degradation of the tetrazine in aqueous buffer.Use a more stable tetrazine derivative (see Table 2). Prepare tetrazine solutions fresh and use promptly.[8]
Conclusion

The Tetrazine-TCO ligation is a powerful and versatile tool in biomedical research and drug development.[2] Its unparalleled combination of speed, specificity, and biocompatibility enables precise chemical modifications in complex biological systems.[1][4] The continued development of new tetrazine and TCO derivatives with fine-tuned reactivity and stability profiles will further expand the scope and utility of this remarkable bioorthogonal reaction.[6]

References

Application Notes and Protocols for Tetrazine Derivatives in Pre-targeted PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrazine derivatives, such as Tetrazine-Ph-acid, in pre-targeted Positron Emission Tomography (PET) imaging studies. This approach leverages the highly efficient and bioorthogonal inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).

Introduction

Pre-targeted PET imaging is a two-step strategy designed to overcome the limitations of directly radiolabeled targeting vectors like antibodies, which often exhibit slow pharmacokinetics.[1] In this approach, a TCO-modified targeting molecule (e.g., an antibody) is first administered and allowed to accumulate at the target site and clear from circulation. Subsequently, a radiolabeled tetrazine derivative with rapid pharmacokinetics is injected, which then "clicks" with the TCO-modified molecule at the target, enabling high-contrast imaging.[2][3] The fast reaction kinetics of the tetrazine-TCO ligation make it ideal for use with short-lived PET isotopes like Fluorine-18.[1][4]

Key Advantages of the Tetrazine-TCO System:

  • Biocompatibility: The reaction proceeds efficiently at physiological pH and temperature without the need for toxic catalysts.[5]

  • Exceptional Kinetics: The IEDDA reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known, allowing for efficient in vivo ligation even at low concentrations.[1][5]

  • High Selectivity: Tetrazines and TCO are highly selective for each other, minimizing off-target reactions with biological molecules.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing different radiolabeled tetrazine derivatives for pre-targeted PET imaging.

Table 1: Radiolabeling of Tetrazine Derivatives

RadiotracerIsotopePrecursorRadiochemical Yield (RCY)Molar Activity (Am)Reference
Al[¹⁸F]NOTA-labeled tetrazine¹⁸FNOTA-PEG11-Tz>95%Not Reported[2]
⁶⁴Cu-Tz-PEG7-NOTA⁶⁴CuTz-PEG7-NOTA>90%Not Reported[2]
⁶⁴Cu-Tz-SarAr⁶⁴CuTz-SarAr>90%Not Reported[2]
[⁶⁸Ga]Ga-THP-Tz⁶⁸GaTHP-Tz>95%Not Reported[6]
[¹⁸F]MeTz¹⁸FAmine-bearing methyltetrazine precursor24%Not Reported[7]
[¹⁸F]HTz¹⁸FAmine-bearing H-tetrazine precursor22%Not Reported[7]
[¹⁸F]FDG-Tz¹⁸FTetrazine oxyamine6.5 ± 3.6%Not Reported[3]
[¹⁸F]1 (aromatic fluorination)¹⁸FStannane precursor14 ± 3%201 ± 30 GBq/µmol[8]

Table 2: In Vitro and In Vivo Stability of Radiolabeled Tetrazines

RadiotracerConditionTime PointIntact Radiotracer (%)Reference
Al[¹⁸F]NOTA-labeled tetrazinePBS (pH 7.4) at 37°C4 h92 ± 2.3%[9]
Al[¹⁸F]NOTA-labeled tetrazineHuman Serum at 37°C4 h79 ± 4.4%[9]
Al[¹⁸F]NOTA-labeled tetrazineIn vivo (mouse blood)4 h63 ± 8.9%[9]
[¹⁸F]MeTzPBS at 37°C180 min98%[7]
[¹⁸F]MeTzMouse Plasma at 37°C180 min92%[7]
[¹⁸F]HTzPBS at 37°C (with ascorbic acid)180 min85%[7]

Table 3: Biodistribution and Tumor Uptake in Pre-targeted PET Imaging

RadiotracerTargeting AgentCancer ModelTime Post-InjectionTumor Uptake (%ID/g)Reference
Al[¹⁸F]NOTA-labeled tetrazine5B1-TCO (anti-CA19.9)BxPC3 pancreatic xenografts4 hUp to 6.4[9]
⁶⁴Cu-Tz-SarArhuA33-TCOSW1222 colorectal xenografts1 h~4
[¹¹¹In]TzTCO-PeptoBrushNot Specified22 h8.1 ± 0.8[1]
[¹⁸F]FDG-TzTCO-MSNA (anti-HER2)HCC1954 breast cancer xenograftsNot SpecifiedNot Quantified[3]

Experimental Protocols

Protocol 1: Radiolabeling of a Tetrazine Derivative with ¹⁸F using the Al[¹⁸F]NOTA Method

This protocol is adapted from the procedure described for an Al[¹⁸F]NOTA-labeled tetrazine.[2][9] This method is advantageous as it avoids the harsh conditions of direct nucleophilic ¹⁸F-fluorination that can degrade the tetrazine ring.[9]

Materials:

  • NOTA-conjugated tetrazine precursor (e.g., Tz-PEG11-NOTA)

  • Aqueous [¹⁸F]fluoride

  • Aluminum chloride (AlCl₃) solution (2 mM in sodium acetate (B1210297) buffer, pH 4)

  • Sodium acetate buffer (0.5 M, pH 4)

  • Ethanol

  • Water for injection

  • Sep-Pak C18 light cartridge

Procedure:

  • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel with a suitable eluent.

  • Evaporate the solvent to dryness under a stream of nitrogen at 100-110°C.

  • Add the NOTA-conjugated tetrazine precursor dissolved in sodium acetate buffer (pH 4) to the dried [¹⁸F]fluoride.

  • Add the AlCl₃ solution to the reaction mixture.

  • Heat the reaction mixture at 100°C for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Purify the radiolabeled tetrazine using a Sep-Pak C18 light cartridge.

    • Load the reaction mixture onto the pre-conditioned cartridge.

    • Wash the cartridge with water for injection.

    • Elute the final product with ethanol.

  • Perform quality control using radio-HPLC to determine radiochemical purity.

Protocol 2: Pre-targeted PET Imaging in a Xenograft Mouse Model

This protocol provides a general workflow for a pre-targeted PET imaging study.

Materials:

  • Tumor-bearing xenograft mice (e.g., BxPC3 or SW1222)

  • TCO-modified antibody (e.g., 5B1-TCO or huA33-TCO)

  • Radiolabeled tetrazine (from Protocol 1)

  • Anesthetic (e.g., isoflurane)

  • PET/CT scanner

Procedure:

  • Antibody Injection (Pre-targeting):

    • Administer the TCO-modified antibody to the tumor-bearing mice via tail vein injection.

    • Allow the antibody to accumulate at the tumor and clear from circulation for an appropriate period (e.g., 24-72 hours).[1] The optimal time depends on the pharmacokinetics of the specific antibody.

  • Radiotracer Injection:

    • Inject the radiolabeled tetrazine derivative via the tail vein.

  • PET/CT Imaging:

    • At desired time points post-injection of the radiotracer (e.g., 1, 2, 4 hours), anesthetize the mice.

    • Perform PET/CT imaging to visualize the biodistribution of the radiotracer.

  • Biodistribution Analysis (Ex Vivo):

    • After the final imaging session, euthanize the mice.

    • Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.).

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

Visualizations

Pretargeted_PET_Imaging_Workflow Pre-targeted PET Imaging Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging cluster_step3 Step 3: Analysis a Administer TCO-modified Antibody b Antibody Accumulates at Tumor and Clears from Blood a->b 24-72 hours c Inject Radiolabeled Tetrazine d In Vivo 'Click' Reaction at Tumor Site c->d Minutes e PET/CT Imaging d->e 1-4 hours f Image Analysis e->f g Ex Vivo Biodistribution e->g

Caption: Workflow for pre-targeted in vivo imaging.

IEDDA_Reaction Inverse Electron Demand Diels-Alder (IEDDA) Reaction tetrazine Radiolabeled Tetrazine product Stable Dihydropyridazine Adduct tetrazine->product IEDDA 'Click' Reaction plus + tco TCO-modified Antibody tco->product n2 Nitrogen Gas (N₂)

Caption: The inverse-electron demand Diels-Alder (iEDDA) reaction.

Signaling_Pathway_Targeting Example: Targeting EGFR with a Pre-targeted System cluster_cell antibody TCO-Cetuximab (Anti-EGFR Antibody) egfr EGFR antibody->egfr Binds to tetrazine Radiolabeled Tetrazine antibody->tetrazine Clicks with cell Tumor Cell Membrane pet_signal PET Signal tetrazine->pet_signal Emits Signal

Caption: Conceptual diagram of targeting the EGFR pathway.

References

Application Notes: Preparing Tetrazine-Ph-acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrazine-Ph-acid is a valuable reagent in the field of bioconjugation and chemical biology. As a key component in click chemistry, it contains a tetrazine moiety that participates in rapid and specific inverse electron demand Diels-Alder (iEDDA) reactions with dienophiles such as trans-cyclooctene (B1233481) (TCO).[1][2][3] This bioorthogonal reaction is widely employed for labeling and conjugating biomolecules, synthesizing Proteolysis Targeting Chimeras (PROTACs), and developing targeted drug delivery systems.[1][3][] Proper preparation and handling of this compound stock solutions are critical for ensuring the success and reproducibility of these applications.

Key Considerations for Handling and Storage

The stability of the tetrazine core is influenced by several environmental factors. To maintain the integrity and reactivity of this compound, the following should be considered:

  • pH: Tetrazines are most stable in neutral to slightly acidic conditions (pH 6.0-7.5).[5] Exposure to basic conditions (pH > 8.5) can lead to accelerated degradation.[5][6] When preparing aqueous solutions, use of an appropriate buffer is crucial.

  • Solvents: For stock solutions, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.[5][7][8] this compound is also soluble in Dichloromethane (DCM) and acetonitrile.[7]

  • Temperature: Elevated temperatures can hasten the degradation of tetrazine compounds.[5] Therefore, both solid reagents and stock solutions should be stored at low temperatures, typically -20°C or -80°C.[1][2][5]

  • Reducing Agents: The tetrazine moiety is sensitive to strong reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[5] Care should be taken to avoid the presence of these agents in reaction mixtures unless their effect on the tetrazine is intended.

  • Light and Moisture: To ensure long-term stability, it is advisable to protect this compound from light and moisture during storage.[5][8]

Troubleshooting

A common issue encountered when preparing stock solutions is the precipitation of the compound. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] For aqueous applications, if solubility is a concern, co-solvents such as PEG300 and Tween-80 can be employed to create a clear solution.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and storage of this compound stock solutions.

ParameterRecommended Conditions
Solvents Primary: Anhydrous DMSO, DMF.[5][7][8] Secondary: DCM, Acetonitrile.[7]
Solubility ≥ 2.5 mg/mL (11.56 mM) in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1] ≥ 2.5 mg/mL (11.56 mM) in 10% DMSO / 90% (20% SBE-β-CD in Saline).[1]
Stock Solution Storage -20°C: Up to 1 month in an anhydrous solvent (e.g., DMSO).[1][5] -80°C: Up to 6 months in an anhydrous solvent (e.g., DMSO).[1] Note: Aliquot to avoid repeated freeze-thaw cycles.
Solid Compound Storage -20°C: In a tightly sealed container, protected from light and moisture.[2][5][8]
Working Buffer pH Optimal stability is observed between pH 6.0 and 7.5.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard stock solution of this compound in an anhydrous organic solvent for long-term storage and subsequent use in bioconjugation reactions.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound in a microcentrifuge tube. (Molecular Weight of this compound: 216.20 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh Solid Compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex check_sol Completely Dissolved? vortex->check_sol sonicate Sonicate Solution check_sol->sonicate No aliquot Aliquot into Single-Use Tubes check_sol->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

iEDDA_reaction cluster_reaction Inverse Electron Demand Diels-Alder (iEDDA) tetrazine This compound dihydropyridazine Dihydropyridazine Intermediate tetrazine->dihydropyridazine + tco TCO-modified Biomolecule final_product Stable Conjugate dihydropyridazine->final_product Retro-Diels-Alder (N₂ release)

Caption: Tetrazine-TCO inverse electron demand Diels-Alder reaction.

References

Application Notes and Protocols: Bioorthogonal Cleavage Reactions Using Tetrazines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bioorthogonal chemistry enables selective chemical transformations within complex biological systems without interfering with native processes.[1] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a 1,2,4,5-tetrazine (B1199680) (Tz) and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[1][2][3] This reaction is characterized by exceptionally fast kinetics and high selectivity.[2][4] Beyond simple ligation, this chemistry has been ingeniously adapted for "click-to-release" applications, where the IEDDA reaction triggers the cleavage of a chemical bond, liberating a caged molecule.[2][3] This strategy offers precise spatiotemporal control over the activation of therapeutics, probes, and other functional molecules, with significant applications in drug delivery, diagnostics, and cell biology.[1][5]

These notes provide an overview of the primary mechanisms, key applications, and detailed protocols for utilizing tetrazine-mediated bioorthogonal cleavage reactions.

Core Mechanisms of Tetrazine-Mediated Cleavage

The foundation of tetrazine-mediated cleavage is the IEDDA reaction, which proceeds through a cycloaddition followed by a retro-Diels-Alder reaction, releasing dinitrogen gas and forming a dihydropyridazine (B8628806) intermediate.[6] The subsequent rearrangement or elimination of this intermediate is harnessed to trigger cleavage.

Tetrazine-Triggered Cleavage of trans-Cyclooctene (TCO)

This is the archetypal "click-to-release" system. A molecule of interest (e.g., a drug, a fluorophore) is linked via a carbamate (B1207046) to the allylic position of a TCO derivative.[2] The introduction of a tetrazine initiates the IEDDA reaction, forming a transient dihydropyridazine intermediate.[2] This intermediate then undergoes a rapid electronic cascade elimination, releasing the payload, carbon dioxide, and an amine.[2][7] This reaction is robust, widely applicable, and features good stability of the TCO linker.[7]

G TCO TCO-Payload (Carbamate-linked) IEDDA IEDDA Cycloaddition (Click) TCO->IEDDA + Tetrazine Tetrazine Activator Tetrazine->IEDDA Intermediate Dihydropyridazine Intermediate IEDDA->Intermediate - N₂ Elimination Cascade Elimination Intermediate->Elimination Products Released Payload + CO₂ + Pyridazine Byproduct Elimination->Products G Tz_Linker Tetrazine-Payload (Methylene Carbamate) IEDDA IEDDA Cycloaddition (Fast Click) Tz_Linker->IEDDA + TCO_Activator TCO Activator TCO_Activator->IEDDA Intermediate 2,5-Dihydropyridazine Tautomer IEDDA->Intermediate - N₂ Elimination 1,4-Elimination Intermediate->Elimination Products Released Payload (Secondary Amine) Elimination->Products G Seed 1. Seed Cells (96-well plate) Treat 2. Add Treatments: - Prodrug + Tetrazine - Prodrug only - Parent Drug only Seed->Treat Incubate 3. Incubate (72 hours) Treat->Incubate Assay 4. Add Viability Reagent (e.g., PrestoBlue) Incubate->Assay Read 5. Read Plate (Fluorescence) Assay->Read Analyze 6. Analyze Data (Calculate IC50) Read->Analyze G Plate 1. Plate Target Cells Bind 2. Incubate with TCO-Antibody-Drug Conjugate Plate->Bind Wash1 3. Wash Unbound ADC Bind->Wash1 Trigger 4. Add Tetrazine Activator Wash1->Trigger Incubate 5. Incubate for Release Trigger->Incubate Analyze 6. Analyze Release (Collect Supernatant for LC-MS) Incubate->Analyze Result Quantified Free Drug Analyze->Result G Prodrug1 Prodrug 1 (Tetrazine-based) Reaction Bioorthogonal Reaction Prodrug1->Reaction Prodrug2 Prodrug 2 (Vinyl Ether-caged) Prodrug2->Reaction Drug1 Active Drug 1 (Pyridazine-based) Reaction->Drug1 Symbiotic Activation Drug2 Active Drug 2 (Released from cage) Reaction->Drug2

References

Application Notes and Protocols: Tetrazine-Ph-Acid for Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrazine-Ph-acid and its derivatives are pivotal reagents in the field of bioconjugation and materials science, enabling the precise and efficient functionalization of surfaces. This is achieved through the highly selective and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, often referred to as tetrazine ligation. The carboxylic acid moiety of this compound allows for its initial covalent attachment to amine-presenting surfaces, such as nanoparticles, proteins, and other biomolecules, via stable amide bond formation. The tetrazine group then serves as a bioorthogonal handle for the subsequent "click" reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. This two-step approach provides a powerful platform for the modular assembly of complex functional materials for applications in targeted drug delivery, advanced imaging, and diagnostics.[1][2]

The key advantages of using tetrazine-based surface functionalization include the exceptionally fast reaction kinetics, the bioorthogonality of the reaction which proceeds efficiently in complex biological media without interfering with native functional groups, and the stability of the resulting conjugate.[3][4][5] The choice of substituents on the tetrazine ring can be tuned to modulate reactivity and stability.[6][7]

Quantitative Data: Reaction Kinetics

The rate of the iEDDA reaction is a critical parameter for successful surface functionalization, especially in biological systems where low concentrations are often required. The second-order rate constants (k₂) for the reaction between various tetrazine derivatives and dienophiles are summarized below. It is important to note that factors such as the specific tetrazine and TCO derivatives, solvent, and pH can significantly influence the reaction rate.[5][8]

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/ConditionsReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 MeOH:water[4][9]
Dimethyl-tetrazine (DMT)axial TCO derivative0.54Not specified[6]
Dipyridyl-tetrazineaxial TCO derivative57.70Not specified[6]
Pyrimidine-tetrazineTCO-coumarin>80% fluorescence recovery in 30 minNot specified[6]
H-phenyl-, pyrimidyl-phenyl-, or bis(pyridyl)-Tz-scaffoldsTCO>39,000DPBS, 37 °C[8]
Highly reactive tetrazinesTCO>50,000Not specified[8][10]

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of a generic Tetrazine-Benzoic acid, its activation, and subsequent use in surface functionalization of amine-presenting materials, followed by the bioorthogonal ligation step.

Protocol 1: Synthesis of Tetrazine-Benzoic Acid

This protocol is adapted from a general method for synthesizing 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid.[11]

Materials:

Procedure:

  • Combine 4-cyanobenzoic acid (10 mmol), zinc trifluoromethanesulfonate (5 mmol), and methyl cyanide in a reaction vessel.

  • Slowly add hydrazine monohydrate (0.5 M) dropwise to the mixture.

  • Stir the reaction mixture at 60 °C under an argon atmosphere for 24 hours.

  • After cooling the reaction mixture, slowly add 50 mL of sodium nitrite solution (200 mM) in water.

  • Adjust the pH of the mixture to 3.0 in a 1 L beaker.

  • Once gas evolution ceases, collect the red precipitate by centrifugation.

  • Wash the precipitate with 1 M HCl.

  • Perform further purification using chromatography (Hexane:Ethyl acetate ratio between 10:1 and 15:1) to obtain pure tetrazine-benzoic acid.

  • Characterize the synthesized product by ¹H NMR and ESI-MS.

Protocol 2: Surface Functionalization of Amine-Modified Surfaces

This protocol describes the covalent attachment of this compound to an amine-functionalized surface (e.g., nanoparticles, glass slides) via carbodiimide (B86325) chemistry.[1]

Materials:

  • Amine-functionalized surface/nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Washing Buffer: PBS or deionized water

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC-HCl and NHS (or Sulfo-NHS) in the Activation Buffer.

    • Add the EDC/NHS solution to the this compound solution. A molar excess of EDC and NHS is recommended.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Amine-Surface:

    • Disperse the amine-functionalized nanoparticles or immerse the amine-modified surface in the Reaction Buffer.

    • Add the activated Tetrazine-Ph-NHS ester solution to the nanoparticle dispersion or surface.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.

    • For nanoparticles, pellet them by centrifugation and wash three times with Washing Buffer.

    • For surfaces, wash thoroughly with Washing Buffer.

    • The resulting surface is now functionalized with tetrazine moieties.

Protocol 3: Bioorthogonal Ligation with a TCO-Functionalized Molecule

This protocol details the "click" reaction between the tetrazine-functionalized surface and a trans-cyclooctene (TCO)-modified molecule of interest (e.g., a fluorescent dye, a targeting ligand).[1]

Materials:

  • Tetrazine-functionalized surface/nanoparticles (from Protocol 2)

  • TCO-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Disperse the tetrazine-functionalized nanoparticles in the Reaction Buffer or immerse the functionalized surface in the buffer.

  • Add the TCO-functionalized molecule to the nanoparticle dispersion or surface. A 1.5 to 5-fold molar excess of the TCO-molecule is recommended to ensure a complete reaction.

  • The reaction is typically very fast and can be complete within minutes to an hour at room temperature.[4] Incubation for 1-2 hours is generally sufficient.[12]

  • (Optional but Recommended) To remove any unreacted TCO-molecule, the nanoparticles can be purified by centrifugation and washing with PBS, or the surface can be thoroughly washed with PBS.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_functionalization Protocol 2: Surface Functionalization cluster_ligation Protocol 3: Bioorthogonal Ligation start1 4-cyanobenzoic acid + Acetonitrile + Zn(OTf)₂ reaction1 Stir at 60°C, 24h start1->reaction1 reagents1 Hydrazine monohydrate reagents1->reaction1 workup1 NaNO₂ addition, pH adjustment reaction1->workup1 product1 Tetrazine-Benzoic Acid workup1->product1 start2 This compound product1->start2 activation EDC/NHS Activation start2->activation conjugation Amide Bond Formation activation->conjugation surface Amine-Modified Surface/Nanoparticle surface->conjugation product2 Tetrazine-Functionalized Surface conjugation->product2 start3 Tetrazine-Functionalized Surface product2->start3 click_reaction iEDDA 'Click' Reaction start3->click_reaction tco_molecule TCO-Functionalized Molecule tco_molecule->click_reaction final_product Functionalized Surface with Molecule of Interest click_reaction->final_product

Caption: Experimental workflow for surface functionalization.

signaling_pathway cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: iEDDA Cycloaddition Tetrazine_Acid Tetrazine-Ph-COOH Activated_Tetrazine Tetrazine-Ph-CO-NHS Tetrazine_Acid->Activated_Tetrazine Activation Amine_Surface Surface-NH₂ Functionalized_Surface Surface-NH-CO-Ph-Tetrazine Amine_Surface->Functionalized_Surface Coupling EDC_NHS EDC, NHS Functional_Surface Functional_Surface Activated_Tetrazine->Functional_Surface Diels_Alder [4+2] Cycloaddition Functionalized_Surface->Diels_Alder TCO_Molecule Molecule-TCO TCO_Molecule->Diels_Alder Intermediate Dihydropyridazine Adduct Diels_Alder->Intermediate Retro_DA Retro-[4+2] (N₂ release) Final_Conjugate Surface-Conjugate-Molecule Retro_DA->Final_Conjugate Intermediate->Retro_DA

Caption: Reaction mechanism for surface functionalization.

References

Troubleshooting & Optimization

optimizing Tetrazine-Ph-acid reaction time and temperature

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Tetrazine Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the reaction between tetrazines and dienophiles, with a focus on reaction time and temperature. For the purpose of this guide, we will consider the reaction of a generic tetrazine with a dienophile containing a phenyl group and a carboxylic acid moiety, which we will refer to as "Ph-acid dienophile." The principles discussed here are broadly applicable to the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a tetrazine-dienophile reaction?

The optimal temperature for a tetrazine-dienophile reaction is highly dependent on the specific reactants. Highly reactive tetrazines and strained dienophiles (e.g., trans-cyclooctene, TCO) can react rapidly at room temperature (20-25°C) or even at 4°C. Less reactive pairs may require elevated temperatures, typically in the range of 37-50°C, to achieve a reasonable reaction rate. It is generally recommended to start with room temperature and adjust as needed based on reaction monitoring.

Q2: How does temperature affect the rate and efficiency of the reaction?

Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to the degradation of the tetrazine, the dienophile, or other sensitive molecules in the reaction mixture, such as proteins or antibodies. This can result in lower overall yields and the formation of unwanted byproducts. Therefore, a balance must be struck between reaction speed and the stability of the reactants.

Q3: What factors influence the required reaction time?

The reaction time is influenced by several factors, including:

  • Concentration of reactants: Higher concentrations lead to faster reaction rates.

  • Inherent reactivity of the tetrazine and dienophile: More reactive pairs will require shorter reaction times.

  • Temperature: As mentioned, higher temperatures generally shorten the required reaction time.

  • Solvent: The choice of solvent can impact the reaction rate. Protic solvents like water or methanol (B129727) can sometimes accelerate the reaction.

Reaction times can range from a few minutes for highly reactive pairs to several hours or even overnight for less reactive systems.

Q4: How can I monitor the progress of my tetrazine reaction?

The progress of the reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine. This can be done visually or more quantitatively using a UV-Vis spectrophotometer by monitoring the absorbance at the tetrazine's λmax (typically around 520-540 nm). For more detailed analysis, techniques like HPLC, LC-MS, or NMR can be used to quantify the formation of the product and the consumption of reactants.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or very low product yield 1. Incorrect reaction conditions: Temperature too low or reaction time too short.2. Degraded reactants: Tetrazine or dienophile may have degraded due to improper storage or handling.3. Incorrect pH: The pH of the reaction buffer may not be optimal.4. Low reactant concentration. 1. Optimize conditions: Systematically vary the temperature (e.g., 25°C, 37°C, 50°C) and reaction time (e.g., 1h, 4h, 12h).2. Verify reactant integrity: Check the purity and activity of your starting materials using techniques like NMR or LC-MS.3. Adjust pH: The optimal pH is typically between 6.0 and 8.0. Perform a pH screen if necessary.4. Increase concentration: If possible, increase the concentration of one or both reactants.
Reaction is very slow 1. Low temperature. 2. Low reactant reactivity. 3. Suboptimal solvent. 1. Increase temperature: Incrementally increase the temperature, while monitoring for any signs of degradation.2. Use a more reactive partner: If possible, switch to a more reactive tetrazine or dienophile.3. Solvent screening: Test different solvents or co-solvents. For example, adding a small amount of a polar protic solvent might help.
Formation of multiple byproducts 1. Reaction temperature is too high: This can lead to the degradation of reactants or products.2. Reactant instability: One of the reactants may be unstable under the reaction conditions.3. Side reactions: The functional groups on your molecules may be participating in unintended side reactions.1. Lower the temperature: Try running the reaction at a lower temperature for a longer period.2. Check reactant stability: Assess the stability of your starting materials at the reaction temperature and pH in the absence of the other reactant.3. Protecting groups: If necessary, consider using protecting groups for sensitive functionalities.
Inconsistent results between experiments 1. Variability in reactant quality or concentration. 2. Inconsistent temperature control. 3. Differences in reaction setup or timing. 1. Use fresh, high-quality reagents: Aliquot and store reagents properly to minimize degradation.2. Ensure precise temperature control: Use a reliable incubator, water bath, or heating block.3. Standardize the protocol: Ensure all experimental parameters are kept consistent between runs.

Data Presentation: Effect of Temperature and Time on Yield

The following table summarizes hypothetical results from an optimization experiment for the reaction of a tetrazine with a Ph-acid dienophile.

Temperature (°C)Reaction Time (hours)Yield (%)
4115
4445
41270
25 (Room Temp)155
25 (Room Temp)485
25 (Room Temp)1290
37180
37495
371292 (slight degradation observed)
50190
50480 (significant degradation observed)
501265 (major degradation observed)

Experimental Protocol: Optimization of Tetrazine-Ph-acid Dienophile Reaction

This protocol describes a general procedure for optimizing the reaction temperature and time for the IEDDA reaction between a tetrazine and a Ph-acid dienophile.

1. Materials:

  • Tetrazine stock solution (e.g., 10 mM in DMSO)

  • Ph-acid dienophile stock solution (e.g., 100 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (if necessary)

  • Thermomixer or incubator

  • Analytical instrument (e.g., HPLC, LC-MS)

2. Procedure:

  • Prepare Reaction Mixtures: In separate microcentrifuge tubes, prepare the reaction mixtures. For a final volume of 100 µL, you might add:

    • 88 µL of reaction buffer

    • 10 µL of Ph-acid dienophile stock solution (final concentration: 10 mM)

    • 2 µL of Tetrazine stock solution (final concentration: 0.2 mM)

    • Note: It is common to use an excess of the dienophile.

  • Incubation:

    • Set up parallel reactions to be incubated at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).

    • Place the tubes in the appropriate temperature-controlled environment.

  • Time Points:

    • At each specified time point (e.g., 1 hour, 4 hours, 12 hours), take an aliquot from each reaction tube.

    • If necessary, quench the reaction (e.g., by adding a highly reactive scavenger or by flash freezing).

  • Analysis:

    • Analyze the aliquots by a suitable analytical method (e.g., HPLC) to determine the percentage of product formation (yield).

    • Quantify the remaining tetrazine and the formation of any byproducts.

  • Data Interpretation:

    • Plot the yield as a function of time for each temperature.

    • Determine the optimal combination of temperature and time that gives the highest yield with minimal byproduct formation.

Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_opt Optimization prep_reagents Prepare Tetrazine & Ph-acid Dienophile Stocks prep_mix Prepare Reaction Mixtures (Varying Temp & Time Points) prep_reagents->prep_mix incubate Incubate at Different Temperatures (4°C, 25°C, 37°C, 50°C) prep_mix->incubate timepoint Collect Aliquots at Time Points (1h, 4h, 12h) incubate->timepoint analyze Analyze Samples (HPLC, LC-MS) timepoint->analyze data Quantify Yield and Byproducts analyze->data optimize Determine Optimal Time and Temperature data->optimize

Caption: Workflow for optimizing tetrazine reaction conditions.

Technical Support Center: Troubleshooting Low Yield in Tetrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions to ensure the successful execution of your experiments.

Troubleshooting Guide

Low product yield is a common issue in tetrazine ligations. This guide addresses potential causes and provides systematic solutions to enhance the efficiency of your reactions.

Issue: My final product yield is significantly lower than expected.

This can often be attributed to one or more of the following factors: reactant quality, reaction conditions, or steric hindrance.

Assess Reactant Quality and Stability

Is your tetrazine reagent active?

Tetrazines are characterized by a pink or red color. If your tetrazine solution is colorless, it has likely decomposed.[1]

  • Cause of Degradation: Tetrazines are susceptible to degradation by nucleophiles, prolonged exposure to light, and harsh pH conditions.[1][2] Electron-poor tetrazines, while more reactive, can be particularly prone to nucleophilic attack, especially from thiols present in biological samples.[3]

  • Solution:

    • Always use freshly prepared solutions of tetrazine.[1][4]

    • Store solid tetrazine compounds and solutions protected from light.[1] For long-term storage, keep them at -20°C in a tightly sealed, desiccated container.[5][6]

    • Before use, allow the reagent vial to warm to room temperature before opening to prevent condensation.[6]

    • Confirm the integrity of your tetrazine-labeled molecule using UV-Vis spectroscopy; tetrazines have a characteristic absorbance peak between 510-550 nm.[3][5]

Is your dienophile (e.g., TCO, norbornene) pure and stable?

  • Cause of Degradation: Impurities in the dienophile can interfere with the reaction.[1] For instance, trans-cyclooctene (B1233481) (TCO) can isomerize to the less reactive cis-cyclooctene, a process that can be accelerated by thiols or certain metals.[6]

  • Solution:

    • Ensure the purity of your dienophile derivative.[1]

    • Use fresh or properly stored dienophile reagents, protected from light and moisture.[6]

Optimize Reaction Conditions

A logical workflow for troubleshooting suboptimal reaction conditions is presented below.

G start Low Yield Observed check_stoichiometry Verify Stoichiometry (1:1 to 1:1.5 excess of one reactant) start->check_stoichiometry check_solvent Optimize Solvent (Polar protic solvents like water or methanol (B129727) can accelerate the reaction) check_stoichiometry->check_solvent If stoichiometry is correct check_temp Adjust Temperature (Gentle heating, e.g., 37-50°C, may increase rate) check_solvent->check_temp If solvent is appropriate check_ph Confirm pH (Typically stable in pH 4-9 range) check_temp->check_ph If temperature is optimal end Improved Yield check_ph->end If pH is suitable

Caption: Troubleshooting workflow for optimizing reaction conditions.

Stoichiometry:

  • Recommendation: While a 1:1 molar ratio is theoretically ideal, using a slight excess (e.g., 1.05 to 1.5-fold) of one reactant can help drive the reaction to completion.[1][4] However, be aware that a large excess of tetrazine can sometimes lead to the formation of unexpected adducts.[1]

Solvent:

  • Recommendation: The choice of solvent can significantly influence reaction kinetics.[1] Polar protic solvents such as methanol and water can accelerate the reaction.[1][7] Ensure your reactants are fully solvated. For reactants with poor aqueous solubility, adding a small percentage of an organic co-solvent like DMSO or using PEGylated linkers can improve solubility.[3][4]

Temperature:

  • Recommendation: Many tetrazine ligations are efficient at room temperature (20-25°C) or 37°C.[4][6] If the reaction is slow, gentle heating (e.g., 37-50°C) can increase the reaction rate.[1] However, be mindful of the thermal stability of your biomolecules.[1]

pH:

  • Recommendation: The tetrazine ligation is generally insensitive to pH within the physiological range of 4-9.[1][3] However, highly acidic or basic conditions can lead to the degradation of the tetrazine.[1] Some tetrazines show increased degradation in basic aqueous solutions.[2][8]

Consider Reactant Structure

The electronic and steric properties of the substituents on both the tetrazine and the dienophile have a profound impact on the reaction rate.

G tetrazine Tetrazine product Ligation Product tetrazine->product dienophile Dienophile (e.g., TCO, Norbornene) dienophile->product substituents_tz Substituents substituents_tz->tetrazine substituents_dienophile Substituents substituents_dienophile->dienophile ewg Electron-Withdrawing Groups (EWGs) (e.g., pyridyl, pyrimidyl) ewg->substituents_tz Accelerate reaction Decrease stability edg_tz Electron-Donating Groups (EDGs) (e.g., alkyl groups) edg_tz->substituents_tz Slow reaction Increase stability edg_dienophile Electron-Donating Groups (EDGs) edg_dienophile->substituents_dienophile Accelerate reaction steric_hindrance Steric Hindrance (Bulky substituents near reaction site) steric_hindrance->tetrazine steric_hindrance->dienophile Hinder cycloaddition

Caption: Influence of reactant structure on tetrazine ligation.

  • Electronics: The reaction rate is highly dependent on the electronic properties of the substituents.[1]

    • On the Tetrazine: Electron-withdrawing groups (e.g., pyridyl) increase the reaction rate but can decrease stability.[1][2][9] Conversely, electron-donating groups (e.g., alkyl) enhance stability but slow down the reaction.[2][10]

    • On the Dienophile: Electron-donating groups on the dienophile generally accelerate the reaction.[9]

  • Steric Hindrance: Bulky substituents near the reacting moieties can sterically hinder the cycloaddition, leading to slower reaction rates and lower yields.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for tetrazine compounds? A1: Solid tetrazine compounds should be stored at -20°C in a tightly sealed container, protected from light and moisture.[5][6] A desiccator can provide additional protection.[5] If storing in solution, use an anhydrous aprotic solvent like DMSO or DMF and store at -20°C.[5]

Q2: How can I monitor the progress of my tetrazine reaction? A2: The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color.[1] For quantitative analysis, you can use UV-Vis spectroscopy to follow the decrease in absorbance at the tetrazine's λmax (typically 510-550 nm) over time.[3] LC-MS can also be used to monitor the consumption of reactants and the formation of the product.[3]

Q3: Does the tetrazine-TCO ligation require a catalyst? A3: No, the reaction between a tetrazine and a strained alkene like TCO is a bioorthogonal "click" reaction that proceeds rapidly without the need for a catalyst, which is a significant advantage for biological applications to avoid cytotoxicity associated with catalysts like copper.[4][11]

Q4: My reactants are precipitating out of the solution. What can I do? A4: Poor solubility can lead to low yields. To improve solubility, consider using PEGylated linkers on your molecules.[4] You can also add a small percentage of an organic co-solvent like DMSO or DMF, but you must first verify its compatibility with your experimental system, especially if it involves biological samples.[4]

Q5: What impact does the choice of dienophile have on the reaction rate? A5: The choice of dienophile has a dramatic effect on the reaction rate. Strained alkenes like trans-cyclooctenes (TCOs) react much faster with tetrazines than less strained dienophiles like norbornenes or terminal alkynes.[11][12] The specific structure and strain of the dienophile can alter the reaction kinetics by several orders of magnitude.[3]

Data Presentation

Table 1: Influence of Substituents on Tetrazine Stability and Reactivity.

Tetrazine Substituent(s)Electronic NatureGeneral Stability in Aqueous MediaGeneral Reactivity (k₂) with TCO
3,6-di(pyridin-2-yl)Electron-withdrawingLowerVery High
3-methyl-6-phenylMixedModerateHigh
3,6-diphenylNeutralModerateModerate
3,6-dimethylElectron-donatingHigherLower

Note: This table provides a generalized trend. Absolute stability and reactivity are dependent on the specific dienophile, solvent, and temperature.[2][10][13]

Table 2: Recommended Reaction Conditions for Tetrazine-TCO Ligation.

ParameterRecommended ConditionNotes
Stoichiometry 1.05 - 1.5 molar excess of one reactantThe optimal ratio should be determined empirically for your specific system.[4]
pH 6.0 - 9.0For NHS ester labeling to introduce the tetrazine or TCO, use an amine-free buffer at pH 7.2-9.0.[4]
Temperature 20°C - 40°CMost reactions are fast at room temperature (20-25°C) or 37°C.[4][6]
Duration 10 - 60 minutesCan be extended for less reactive partners.[4]
Solvents Aqueous buffers (e.g., PBS), organic co-solvents (e.g., DMSO)Polar protic solvents like water can accelerate the reaction rate.[4]

Experimental Protocols

Protocol 1: General Procedure for Tetrazine Ligation

This protocol provides a general workflow for a typical tetrazine ligation experiment.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring and Analysis prep_tz Prepare fresh stock solution of Tetrazine derivative (e.g., in DMSO) combine Combine reactants in a microcentrifuge tube at the desired stoichiometry prep_tz->combine prep_dienophile Prepare stock solution of Dienophile derivative (e.g., in reaction buffer) prep_dienophile->combine add_solvent Add reaction solvent to achieve the desired final concentration combine->add_solvent incubate Incubate at the optimal temperature (e.g., 25°C or 37°C) with gentle mixing add_solvent->incubate monitor Monitor reaction progress (e.g., UV-Vis, LC-MS) incubate->monitor purify Purify the product (e.g., HPLC, SEC) monitor->purify

Caption: General experimental workflow for tetrazine ligation.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of your tetrazine-functionalized molecule. If the solid is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction is minimal (<5%).[7]

    • Prepare a stock solution of your dienophile-functionalized molecule in a compatible reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the tetrazine and dienophile solutions. A good starting point is a 1:1.2 molar ratio of one reactant to the other.[1]

    • Add the reaction solvent to achieve the desired final concentration. Concentrations can range from micromolar to millimolar depending on the application.[1]

  • Reaction Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 10-60 minutes).[4]

  • Analysis and Purification:

    • Analyze the reaction mixture using an appropriate technique (e.g., LC-MS, HPLC) to confirm product formation.

    • Purify the final conjugate using a suitable method such as Size Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC), depending on the properties of your product.[14][15]

Protocol 2: Assessing Tetrazine Stability by UV-Vis Spectroscopy

This protocol allows for the quantification of tetrazine stability in a buffered solution.

Materials:

  • Stock solution of the tetrazine derivative of a known concentration (in a solvent like DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • UV-Vis spectrophotometer.

Methodology:

  • Sample Preparation: Dilute the tetrazine stock solution in the reaction buffer to a final concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically around 1.0 a.u.) at its λmax (e.g., 520 nm).

  • Incubation: Incubate the solution at a constant temperature (e.g., 37°C).

  • Measurement: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the absorbance of the solution at the tetrazine's λmax.

  • Data Analysis:

    • Plot the percentage of remaining tetrazine (calculated from the absorbance at each time point relative to the initial absorbance) as a function of time.[16]

    • From this degradation curve, determine the half-life (t₁/₂) of the tetrazine in the specific buffer.[16]

References

Tetrazine-Ph-acid stability issues at different pH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrazine-Ph-Acid

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound at different pH levels.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of this compound?

A1: Tetrazine derivatives, including this compound, generally exhibit greater stability in acidic to neutral aqueous solutions. As the pH increases into the basic range, the rate of degradation can increase. For optimal stability during storage and handling, it is recommended to maintain a pH at or below 7.4.

Q2: Why is my this compound solution losing its characteristic pink color at high pH?

A2: The characteristic pink or reddish color of tetrazine solutions is due to their chromophore. The loss of this color is an indicator of tetrazine ring degradation. In basic aqueous solutions, tetrazines can undergo degradation, which disrupts the conjugated system responsible for the color.[1][2][3] This is often due to base-catalyzed hydrolysis or nucleophilic attack by hydroxide (B78521) ions.[1][4]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for tetrazines in aqueous media is believed to be through nucleophilic attack on the electron-deficient tetrazine ring.[1] In basic conditions, hydroxide ions are potent nucleophiles that can lead to decomposition.[1] Additionally, endogenous nucleophiles like thiols (e.g., from cysteine residues or glutathione) can also contribute to degradation in biological media.[1]

Q4: How do substituents on the tetrazine ring, such as the phenyl group in this compound, affect stability?

A4: The electronic nature of the substituents on the tetrazine ring significantly influences its stability. There is a general trade-off between reactivity and stability.[5] Electron-donating groups tend to increase the stability of the tetrazine ring, while electron-withdrawing groups increase its reactivity in bioorthogonal reactions but decrease its stability in aqueous media.[3][5][6] Phenyl groups are considered more electron-rich compared to pyridyl or pyrimidyl substituents, thus contributing to greater stability.[2][3]

Q5: Can I use this compound in basic buffers for my conjugation reaction?

A5: While some reactions involving tetrazines can proceed at a faster rate at a higher pH, it is important to consider the stability of the specific tetrazine derivative.[2][3] If a basic pH is required for your experimental setup, it is crucial to perform the reaction as quickly as possible and to empirically determine the stability of your this compound under those conditions. You may need to optimize the reaction time and concentration to account for any degradation.

Troubleshooting Guides

Issue 1: Rapid loss of tetrazine activity in a reaction buffer at pH > 8.

  • Possible Cause: Degradation of the tetrazine ring due to the basic conditions.

  • Troubleshooting Steps:

    • pH Optimization: If possible, lower the pH of the reaction buffer to a range of 7.0-7.4.

    • Reaction Time: Minimize the incubation time at high pH.

    • Temperature Control: Perform the reaction at a lower temperature to decrease the degradation rate.

    • Stability Assessment: Perform a control experiment to quantify the stability of this compound in your buffer by monitoring its absorbance at 520-540 nm over time.

Issue 2: Inconsistent results in bioconjugation experiments.

  • Possible Cause: Premature degradation of the this compound stock solution or in the reaction mixture.

  • Troubleshooting Steps:

    • Fresh Stock Solution: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) before each experiment.

    • Buffer Preparation: Ensure the pH of your aqueous buffers is accurate and consistent.

    • Control Reactions: Include a positive and negative control in your experiments to assess the reactivity of the tetrazine.

    • Purity Check: Verify the purity of your this compound using techniques like HPLC.

Data on Tetrazine Stability

The stability of tetrazine derivatives is influenced by their substituents. The following table summarizes the stability of various tetrazine derivatives in PBS (pH 7.4) at 37°C, which can provide a general reference for the expected stability of this compound.

Tetrazine DerivativeSubstituent Type% Remaining after 12-14h in PBS (pH 7.4)Half-life in PBS (pH 7.4)Reference
DimethyltetrazineElectron-donating~50% (after 14h)~14 hours[5]
Phenyl tetrazinesElectron-rich>75% (after 12h)Not specified[2][3]
Dipyridyl-s-tetrazinesElectron-withdrawing15-40% (after 12h)Not specified[2][3]
Pyrimidyl-substituted tetrazinesElectron-withdrawing15-40% (after 12h)Not specified[2][3]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Buffer

This method quantifies the degradation of a tetrazine derivative in a buffered aqueous solution over time by monitoring its absorbance.[5]

  • Materials:

    • This compound

    • DMSO (or other suitable organic solvent)

    • Aqueous buffer of desired pH (e.g., PBS, pH 7.4)

    • UV-Vis spectrophotometer or plate reader

    • 96-well clear flat-bottomed plates (for plate reader) or cuvettes (for spectrophotometer)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 20 mM).

    • Dilute the stock solution in the aqueous buffer to a final concentration of 0.2 mM. Ensure the final concentration of the organic solvent is low (e.g., 1%).

    • Transfer the solution to the wells of a 96-well plate or a cuvette.

    • Incubate the plate or cuvette at a constant temperature (e.g., 37°C).

    • Monitor the decrease in the characteristic tetrazine absorbance at its λmax (typically 520-540 nm) over time.

    • Record measurements at regular intervals for a set duration (e.g., 14-24 hours).

  • Data Analysis:

    • Calculate the percentage of tetrazine remaining at each time point relative to the initial absorbance.

    • Plot the percentage of remaining tetrazine against time to determine the stability profile.

    • The half-life (t₁/₂) can be calculated from the degradation kinetics.

Visualizations

Tetrazine_Stability_pH cluster_conditions Environmental pH cluster_stability This compound State Acidic_Neutral Acidic to Neutral pH (≤ 7.4) Stable Stable Tetrazine Ring Acidic_Neutral->Stable Favors Stability Basic Basic pH (> 7.4) Degradation Ring Degradation Basic->Degradation Promotes Degradation (e.g., Hydrolysis) Stable->Degradation Nucleophilic Attack (e.g., Thiols)

References

Technical Support Center: Tetrazine-Ph-acid NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrazine-Ph-acid NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing guidance on minimizing its hydrolysis and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound NHS ester and what is its primary application?

This compound NHS ester is a heterobifunctional crosslinker. It contains a tetrazine moiety for bioorthogonal "click" chemistry reactions with trans-cyclooctene (B1233481) (TCO)-modified molecules, and an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines (e.g., on proteins, antibodies, or other biomolecules). This reagent is commonly used in a two-step labeling strategy for applications such as antibody-drug conjugation, in vivo imaging, and proteomics.

Q2: What is NHS ester hydrolysis and why is it a concern?

NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid.[1] This is a significant issue because it directly competes with the desired reaction between the NHS ester and a primary amine on the target molecule.[1] This competing reaction reduces the efficiency of the conjugation, leading to lower yields of the labeled product.[1]

Q3: What are the main factors that influence the rate of this compound NHS ester hydrolysis?

The rate of hydrolysis is primarily influenced by three key factors:

  • pH: The rate of hydrolysis significantly increases as the pH becomes more alkaline.[1]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[1]

  • Moisture: NHS esters are highly sensitive to moisture. Exposure to water, from either the aqueous reaction buffer or atmospheric humidity, will lead to rapid hydrolysis.[2]

Q4: What are the optimal storage and handling conditions for this compound NHS ester to prevent premature hydrolysis?

To ensure the stability and reactivity of your this compound NHS ester, proper storage and handling are critical:

  • Storage of Solid Reagent: Store the solid reagent at -20°C, protected from light and moisture.[3] Using a desiccator can provide additional protection.

  • Preparing Stock Solutions: Use a high-quality, anhydrous (dry), amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][3]

  • Stock Solution Storage: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination from the air.[3] Store stock solutions at -20°C or -80°C.[3][4]

  • Handling: Always allow the reagent vial to warm to room temperature before opening to prevent moisture condensation inside the vial.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound NHS ester, with a focus on preventing hydrolysis.

Problem 1: Low or No Labeling of the Target Molecule

This is the most common issue and is often a direct result of NHS ester hydrolysis.

Logical Workflow for Troubleshooting Low Labeling Efficiency:

G start Low Labeling Efficiency Observed check_reagent Is the this compound NHS ester reagent fresh and properly stored? start->check_reagent check_buffer_amine Is the reaction buffer free of primary amines (e.g., Tris, glycine)? check_reagent->check_buffer_amine Yes solution_reagent Use fresh, properly handled reagent. Aliquot for future use. check_reagent->solution_reagent No check_ph Is the reaction buffer pH within the optimal range (7.2-8.5)? check_buffer_amine->check_ph Yes solution_buffer_amine Switch to a non-amine buffer (e.g., PBS, Bicarbonate, Borate, HEPES). check_buffer_amine->solution_buffer_amine No check_solvent Was the NHS ester dissolved in anhydrous DMSO or DMF immediately before use? check_ph->check_solvent Yes solution_ph Adjust buffer pH to 8.3-8.5. check_ph->solution_ph No optimize_ratio Is the molar ratio of NHS ester to target molecule optimal? check_solvent->optimize_ratio Yes solution_solvent Use high-quality, anhydrous solvent. Prepare fresh for each experiment. check_solvent->solution_solvent No success Labeling Efficiency Improved optimize_ratio->success Yes solution_ratio Further optimize concentrations and incubation time. Increase molar excess of NHS ester. optimize_ratio->solution_ratio No solution_reagent->check_buffer_amine solution_buffer_amine->check_ph solution_ph->check_solvent solution_solvent->optimize_ratio solution_ratio->success

Caption: A logical workflow for troubleshooting low NHS ester labeling efficiency.

Potential Cause Recommended Solution
Hydrolyzed NHS Ester Reagent The reagent may have been compromised by improper storage or handling, leading to moisture contamination. Always allow the vial to reach room temperature before opening.[5] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5] For optimal results, use a fresh aliquot of the reagent for each experiment.
Competing Nucleophiles in Buffer Your buffer may contain primary amines (e.g., Tris, glycine) that are reacting with the NHS ester. Switch to an amine-free buffer such as phosphate-buffered saline (PBS), bicarbonate, borate, or HEPES buffer at a pH between 7.2 and 8.5.[2]
Suboptimal Reaction pH While the reaction with primary amines is favored at alkaline pH, a delicate balance must be struck to maximize labeling efficiency without excessive hydrolysis.[2] The optimal pH for most protein labeling is between 8.3 and 8.5.[6]
Degraded Organic Solvent The DMSO or DMF used to dissolve the NHS ester may contain water or amine contaminants. Use high-quality, anhydrous, amine-free solvents.[3]
Low Protein Concentration At low concentrations of the target molecule, the competing hydrolysis reaction is more pronounced. If possible, increase the concentration of your protein or other amine-containing molecule in the reaction mixture.
Problem 2: Inconsistent Results Between Experiments
Potential Cause Recommended Solution
Variable Reagent Activity The NHS ester may be hydrolyzing to different extents in each experiment due to slight variations in handling or timing. Standardize your protocol. Prepare fresh solutions of the NHS ester for each experiment. Be precise with incubation times and temperatures.
Freeze-Thaw Cycles Repeatedly freezing and thawing the stock solution can introduce moisture and lead to degradation. Aliquot the stock solution into single-use vials to avoid this issue.[3]

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions, illustrating the accelerated rate of hydrolysis with increasing pH. Note that this is generalized data, and the specific rates for this compound NHS ester may vary.

pH Temperature (°C) Half-life of NHS Ester
7.004-5 hours[7]
8.025~125-210 minutes[8]
8.525~10-20 minutes[8]
8.6410 minutes[7]
9.025~5-10 minutes[8]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound NHS Ester

This protocol describes the modification of a protein with a tetrazine moiety using this compound NHS ester.

Experimental Workflow for Two-Step Tetrazine Click Chemistry:

G cluster_0 Step 1: Amine Modification cluster_1 Step 2: Bioorthogonal Ligation protein Protein with Primary Amines reaction1 NHS Ester Reaction (pH 8.3-8.5) protein->reaction1 nhs_ester This compound NHS Ester nhs_ester->reaction1 purification1 Purification (e.g., Desalting Column) reaction1->purification1 tz_protein Tetrazine-labeled Protein reaction2 iEDDA Click Reaction tz_protein->reaction2 purification1->tz_protein tco_molecule TCO-modified Molecule tco_molecule->reaction2 final_conjugate Final Conjugate reaction2->final_conjugate

Caption: Experimental workflow for two-step tetrazine click chemistry.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Allow the vial of this compound NHS ester reagent to warm to room temperature before opening. Dissolve the required amount of the NHS ester in anhydrous DMSO or DMF immediately before use to create a 10-20 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[2] This will consume any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted reagent and byproducts (e.g., hydrolyzed NHS ester, N-hydroxysuccinimide) using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Assessing NHS Ester Hydrolysis via UV-Vis Spectroscopy

The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260 nm. By monitoring the increase in absorbance at this wavelength over time, you can assess the rate of hydrolysis.

Materials:

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.5)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of this compound NHS ester in anhydrous DMSO.

  • Add a small volume of the stock solution to the reaction buffer in a cuvette to a final concentration that gives a readable absorbance.

  • Immediately begin monitoring the absorbance at 260 nm over time.

  • Plot the absorbance at 260 nm versus time to observe the rate of NHS release, which corresponds to the rate of hydrolysis.

Competing Reactions of an NHS Ester:

G nhs_ester This compound NHS Ester desired_product Stable Amide Bond (Labeled Molecule) nhs_ester->desired_product Aminolysis (Desired Reaction) hydrolysis_product Unreactive Carboxylic Acid (Hydrolyzed Reagent) nhs_ester->hydrolysis_product Hydrolysis (Side Reaction) primary_amine Primary Amine (on target molecule) primary_amine->desired_product water Water (H₂O) (in buffer) water->hydrolysis_product

Caption: Competing reactions of an NHS ester with a primary amine and water.

References

impact of solvent on tetrazine ligation kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with tetrazine ligation reactions. The information is designed to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My tetrazine ligation reaction is slow or incomplete. What are the potential causes and solutions?

A1: Slow or incomplete tetrazine ligation can stem from several factors. A primary consideration is the choice of solvent. Polar protic solvents, such as methanol (B129727) and water, can accelerate the reaction kinetics.[1][2] If you are using an organic solvent, ensure your reactants are fully solvated.[1]

Other factors that influence the reaction rate include:

  • Reactant Concentration: The reaction follows second-order kinetics, so higher concentrations of the tetrazine and dienophile will lead to a faster reaction.[2]

  • Temperature: While many tetrazine ligations proceed efficiently at room temperature (20-25°C) or 37°C, gentle heating can increase the reaction rate.[1][2][3] However, be mindful of the thermal stability of your molecules, especially biomolecules.[1]

  • Reactant Structure and Electronics: The electronic properties of the substituents on both the tetrazine and the dienophile are critical. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile will accelerate the reaction.[1][4][5]

  • Steric Hindrance: Bulky substituents near the reaction sites can impede the reaction.[1][6]

Troubleshooting Workflow for Slow or Incomplete Reactions

G start Slow or Incomplete Reaction check_solvent Is the solvent optimal? (Polar protic solvents like water/methanol can accelerate the reaction) start->check_solvent check_concentration Are reactant concentrations adequate? check_solvent->check_concentration Yes solution_solvent Consider switching to a polar protic solvent or adding a co-solvent. check_solvent->solution_solvent No check_temp Is the temperature optimized? check_concentration->check_temp Yes solution_concentration Increase reactant concentrations. check_concentration->solution_concentration No check_electronics Are the electronics of the reactants favorable? check_temp->check_electronics Yes solution_temp Gently heat the reaction (e.g., 37-50°C), if reactants are stable. check_temp->solution_temp No check_sterics Is steric hindrance a potential issue? check_electronics->check_sterics Yes solution_electronics Use a more reactive tetrazine (with electron-withdrawing groups). check_electronics->solution_electronics No solution_sterics Incorporate longer linkers to reduce steric hindrance. check_sterics->solution_sterics No

Caption: Troubleshooting workflow for slow or incomplete tetrazine ligation reactions.

Q2: I am observing a low yield in my tetrazine ligation. What should I investigate?

A2: Low product yield can be attributed to several factors, including reactant degradation, suboptimal reaction conditions, and reactant precipitation.

  • Reactant Integrity: Tetrazines are susceptible to degradation, which can be observed by the disappearance of their characteristic pink or red color.[1] It is recommended to use freshly prepared tetrazine solutions.[1]

  • Stoichiometry: While a 1:1 molar ratio is theoretically ideal, using a slight excess (1.05 to 1.5-fold) of one reactant can help drive the reaction to completion.[3][7]

  • pH: The tetrazine ligation is generally stable and efficient within a pH range of 6-9.[2][3] However, highly acidic or basic conditions can lead to tetrazine degradation.[1]

  • Precipitation: Poor solubility of reactants or the product can lead to low yields. Adding a small amount of a compatible organic co-solvent like DMSO or DMF can improve solubility.[7] Incorporating PEGylated linkers can also enhance aqueous solubility.[7]

Logical Relationship between Problem and Solution for Low Yield

G problem Low Product Yield sub_problems Reactant Degradation Suboptimal Stoichiometry Precipitation problem:f0->sub_problems:f0 problem:f0->sub_problems:f1 problem:f0->sub_problems:f2 solutions Use Fresh Reactants Optimize Molar Ratio (1.05-1.5x excess) Add Co-solvent (e.g., DMSO, DMF) / Use PEG Linkers sub_problems:f0->solutions:f0 sub_problems:f1->solutions:f1 sub_problems:f2->solutions:f2

Caption: Common causes of low yield and their corresponding solutions in tetrazine ligation.

Q3: How does the choice of solvent affect the kinetics of tetrazine ligation?

A3: The choice of solvent can significantly influence the reaction kinetics. Polar protic solvents like water and methanol can accelerate the reaction.[1] For instance, the rate constants for tetrazine-dienophile reactions can be up to 100 times higher in aqueous buffers compared to acetonitrile. While the reaction is known to proceed in a variety of organic solvents and aqueous media, it is crucial to ensure that the reactants are well-solvated.[1] If precipitation is observed, adding a small amount of a compatible organic co-solvent such as DMSO or DMF may be necessary, but its compatibility with the experimental system (e.g., live cells, proteins) must be verified.

Quantitative Data

The following tables summarize quantitative data regarding the impact of solvent and other factors on tetrazine ligation kinetics.

Table 1: Second-Order Rate Constants (k₂) for Selected Tetrazine-Dienophile Pairs in Different Solvents

Tetrazine DerivativeDienophileSolventk₂ (M⁻¹s⁻¹)
3,6-di-(2-pyridyl)-s-tetrazineNorborneneMethanol~1.0
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)9:1 Methanol:Water2000
Water-soluble 3,6-dipyridyl-s-tetrazined-TCOWater366,000
TetrazineCyclopropeneNot Specified0.0047
Tetrazine-fluorophoreCyclopropeneNot Specified660

Note: Reaction rates are highly dependent on the specific structures of the reactants and the reaction conditions.[1]

Table 2: Summary of Factors Influencing Tetrazine Ligation Optimization

ParameterGeneral Effect on RateOptimal Conditions & Considerations
Solvent Polar, protic solvents (e.g., water, PBS) significantly accelerate the reaction.Aqueous buffers (e.g., PBS, pH 7.4) are often optimal. Rate constants can be 100x higher than in acetonitrile.
Temperature Rate increases with temperature.Most reactions are fast at room temperature (20-25°C) or 37°C. Higher temperatures may degrade reactants.
pH Stable and efficient in the 6-9 range.Avoid strongly basic conditions (pH > 10) which can degrade some tetrazines.
Concentration Higher concentration leads to faster completion (second-order kinetics).Keep concentrations as high as solubility permits to maximize efficiency.
Substituents Electron-withdrawing groups on tetrazine and electron-donating groups on the dienophile increase the rate.[4]A trade-off exists between reactivity and stability; highly reactive tetrazines may be less stable.

Experimental Protocols

General Protocol for a Trial Tetrazine-Norbornene Ligation

This protocol provides a starting point for the conjugation of a tetrazine-modified molecule to a norbornene-modified molecule.

  • Reactant Preparation:

    • Prepare a fresh stock solution of the tetrazine-modified molecule in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).[1]

    • Prepare a stock solution of the norbornene-modified molecule in a compatible solvent.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the norbornene-modified molecule.

    • Add the desired amount of the tetrazine-modified molecule. A good starting point is a 1.2:1 molar ratio of tetrazine to norbornene.[1]

    • Add the reaction solvent to achieve the desired final concentration.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C).[1]

  • Monitoring Reaction Progress:

    • The progress of the ligation can be monitored by the disappearance of the tetrazine's characteristic absorbance in the visible region (typically around 520-540 nm) using UV-Vis spectroscopy.[1]

    • LC-MS can also be used to monitor the disappearance of starting materials and the appearance of the desired product.[1]

Experimental Workflow for a Typical Tetrazine Ligation Experiment

G cluster_0 1. Reagent Preparation cluster_1 2. Reaction Setup cluster_2 3. Reaction Monitoring cluster_3 4. Product Analysis/Purification prep_tz Dissolve tetrazine-modified molecule in appropriate solvent (e.g., DMSO). combine Combine reagents at desired stoichiometry (e.g., 1:1 or with a slight excess of one component). prep_tz->combine prep_dienophile Dissolve dienophile-modified molecule in reaction buffer (e.g., PBS, pH 7.4). prep_dienophile->combine incubate Incubate at optimal temperature (e.g., Room Temp or 37°C) with gentle mixing. combine->incubate monitor Monitor reaction progress by UV-Vis, LC-MS, or other suitable method. incubate->monitor analyze Analyze final product and purify if necessary. monitor->analyze

Caption: A typical workflow for a tetrazine ligation experiment.

References

Technical Support Center: Purifying Tetrazine-Ph-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Tetrazine-Ph-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of these specialized bioconjugates. The presence of the phenyl-acid moiety on the tetrazine can introduce unique purification challenges, which are addressed in the frequently asked questions and troubleshooting guides below.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound conjugates?

The primary challenges stem from the physicochemical properties of the this compound group, which can lead to:

  • Low Recovery: The conjugate may be lost due to non-specific binding to chromatography resins or precipitation.

  • Conjugate Instability: The tetrazine ring can be unstable, especially in the presence of electron-withdrawing groups or at extreme pH values, leading to degradation. Aggregation can also be an issue due to the increased hydrophobicity imparted by the tetrazine moiety.

  • Co-elution of Impurities: Unreacted this compound, byproducts, or unlabeled biomolecules may be difficult to separate from the desired conjugate.

Q2: Which purification methods are most suitable for this compound conjugates?

The choice of purification method depends on the properties of the molecule conjugated to the this compound (e.g., protein, peptide, small molecule). Common techniques include:

  • Size Exclusion Chromatography (SEC): Ideal for removing small molecule impurities like unreacted this compound from large biomolecule conjugates.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique well-suited for smaller, more robust molecules like peptides and small molecule conjugates.

  • Ion Exchange Chromatography (IEX): Can be effective for separating molecules based on charge. The acidic nature of the this compound moiety can be leveraged for separation.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. The tetrazine group increases hydrophobicity, which can aid in separating the conjugate from the unlabeled molecule.

  • Affinity Chromatography (AC): Useful if the biomolecule has an affinity tag (e.g., His-tag). A novel approach involves using pyridyl-tetrazines as "Affinity Bioorthogonal Chemistry (ABC) tags" that can be purified using Immobilized Metal Affinity Chromatography (IMAC).

Q3: How does the acidic functional group on the this compound impact purification?

The carboxylic acid group introduces a negative charge at pH values above its pKa. This can be both a challenge and an opportunity:

  • Challenge: The negative charge can lead to ionic interactions with chromatography matrices, potentially causing peak tailing or non-specific binding.

  • Opportunity: The charge can be exploited for separation using ion-exchange chromatography. For example, at a neutral or slightly basic pH, the negatively charged this compound can be captured using an anion-exchange resin.

Q4: How can I improve the stability of my this compound conjugate during purification?

To minimize degradation and aggregation:

  • Buffer Selection: Use buffers within a pH range where the tetrazine and the conjugated molecule are stable. Some tetrazines are unstable in aqueous solutions, and extreme pH can lead to degradation.

  • Temperature Control: Perform purification steps at low temperatures (e.g., 4°C) to minimize degradation.

  • Additives: Consider including stabilizing excipients like sugars or polyols in your buffers.

  • Use Stable Derivatives: Select tetrazine derivatives with substituents that enhance stability.

Troubleshooting Guides

Problem 1: Low Recovery of the this compound Conjugate
Possible Cause Suggested Solution
Precipitation of the conjugate Optimize buffer conditions (pH, ionic strength) to improve solubility. Screen for additives that enhance stability.
Non-specific binding to chromatography resin Modify chromatography parameters, such as increasing the salt concentration in the mobile phase for HIC or adding a non-ionic detergent. Consider using a different type of chromatography resin.
Harsh elution conditions Use milder elution conditions, such as a shallower gradient or competitive elution for affinity chromatography.
Inaccessibility of affinity tag If using affinity chromatography, consider purification under denaturing conditions if the protein can be refolded to expose the tag.
Problem 2: Presence of Unreacted this compound in the Final Product
Possible Cause Suggested Solution
Incomplete reaction Optimize the conjugation reaction conditions by increasing the molar excess of one reagent, extending the reaction time, or adjusting the pH.
Poor separation by the purification method Select a more appropriate purification method with higher resolution. HIC is often effective at separating labeled from unlabeled proteins due to the increased hydrophobicity of the conjugate. For small molecule impurities, SEC is a good initial choice.
Column overloading in SEC Reduce the sample load to improve separation and prevent peak overlap.
Secondary interactions in SEC Increase the ionic strength of the buffer (e.g., 150 mM NaCl) to minimize ionic interactions between the acidic conjugate and the SEC matrix.
Problem 3: Conjugate Instability (Aggregation or Degradation)
Possible Cause Suggested Solution
Increased hydrophobicity leading to aggregation Include stabilizing excipients such as sugars, polyols, or non-ionic surfactants in the buffers.
Instability of the tetrazine ring Use more stable tetrazine derivatives with electron-donating substituents. Perform purification steps at 4°C to minimize degradation.
Harsh purification conditions (extreme pH, organic solvents) Employ mild purification techniques that operate under physiological conditions, such as SEC or some affinity chromatography methods.

Experimental Protocols

Protocol 1: General Purification Workflow for a this compound-Protein Conjugate

This protocol outlines a general strategy for purifying a protein conjugate. The specific parameters will need to be optimized for each conjugate.

1. Initial Cleanup by Size Exclusion Chromatography (SEC)

  • Purpose: To remove excess, unreacted this compound.

  • Method:

    • Equilibrate an SEC column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS, pH 7.4).

    • Load the crude reaction mixture onto the column.

    • Elute with the equilibration buffer.

    • Collect fractions and monitor the elution profile using a UV detector at 280 nm (for the protein) and at the specific wavelength for the tetrazine (typically around 520-540 nm).

    • The conjugate will elute in the early fractions, while the smaller, unreacted tetrazine will elute later.

2. High-Resolution Purification by Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC)

  • Purpose: To separate the conjugate from unreacted protein.

  • Method (HIC Example):

    • Equilibrate a HIC column with a high-salt binding buffer.

    • Add salt to the protein-containing fractions from SEC to match the binding buffer concentration.

    • Load the sample onto the column.

    • Wash the column with the binding buffer to remove any unbound protein.

    • Elute the bound proteins using a decreasing salt gradient. The more hydrophobic this compound conjugate is expected to elute at a lower salt concentration than the unreacted protein.

    • Analyze fractions by SDS-PAGE and UV-Vis to identify those containing the pure conjugate.

Protocol 2: RP-HPLC for this compound-Peptide/Small Molecule Conjugates
  • Purpose: High-resolution purification of smaller conjugates.

  • Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B. The exact gradient will need to be optimized.

    • Detection: UV detector at wavelengths relevant for the peptide/small molecule and the tetrazine.

    • Post-Purification: Lyophilize the collected fractions to remove the solvent and TFA/Formic Acid.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification Biomolecule Biomolecule Crude_Mixture Crude Reaction Mixture Biomolecule->Crude_Mixture Tetrazine_Ph_Acid This compound Tetrazine_Ph_Acid->Crude_Mixture SEC Size Exclusion Chromatography Crude_Mixture->SEC Remove unreacted This compound RP_HPLC Reverse-Phase HPLC Crude_Mixture->RP_HPLC For peptides/ small molecules IEX_HIC Ion Exchange or Hydrophobic Interaction Chromatography SEC->IEX_HIC Separate conjugate from unlabeled biomolecule Pure_Conjugate Pure Conjugate IEX_HIC->Pure_Conjugate RP_HPLC->Pure_Conjugate

Caption: General experimental workflow for the purification of this compound conjugates.

troubleshooting_logic Start Start Purification Low_Recovery Low Recovery? Start->Low_Recovery Impure_Conjugate Impure Conjugate? Low_Recovery->Impure_Conjugate No Optimize_Solubility Optimize Buffer Conditions (pH, ionic strength) Low_Recovery->Optimize_Solubility Yes Optimize_Reaction Optimize Conjugation Reaction Impure_Conjugate->Optimize_Reaction Yes Success Successful Purification Impure_Conjugate->Success No Change_Resin Change Chromatography Resin/ Modify Mobile Phase Optimize_Solubility->Change_Resin Change_Resin->Start Change_Purification Select Higher Resolution Purification Method Optimize_Reaction->Change_Purification Change_Purification->Start

Caption: Troubleshooting workflow for common issues in this compound conjugate purification.

effect of steric hindrance on tetrazine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrazine Reactivity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter regarding the in inverse-electron-demand Diels-Alder (IEDDA) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which steric hindrance affects tetrazine reactivity?

A1: The reactivity of tetrazines in IEDDA reactions is highly sensitive to steric hindrance. Bulky substituents near the reacting moieties on either the tetrazine or the dienophile (e.g., a trans-cyclooctene (B1233481) or TCO) can physically impede the approach of the two molecules.[1][2] This steric clash increases the activation energy of the rate-determining [4+2] cycloaddition step, leading to significantly slower reaction rates and potentially lower product yields.[1] For example, a bulky tert-butyl group on a tetrazine can dramatically slow its reaction with TCO.[3][4]

Q2: My reaction with a sterically hindered tetrazine is very slow or incomplete. What can I do to improve it?

A2: If you suspect steric hindrance is slowing your reaction, consider the following troubleshooting steps:

  • Increase Temperature: Gently heating the reaction (e.g., to 37-50°C) can provide the necessary energy to overcome the activation barrier, increasing the reaction rate. However, be mindful of the thermal stability of your molecules.[1]

  • Increase Reactant Concentration: Since the reaction is bimolecular, increasing the concentration of one or both reactants can help drive the reaction forward.[2]

  • Optimize Stoichiometry: Using a slight excess (e.g., 1.5-2x) of the less sterically hindered reactant can help maximize the formation of the desired product.[5]

  • Introduce a Spacer: If the tetrazine and dienophile are attached to large molecules like proteins, incorporating a flexible spacer (e.g., a PEG linker) between the reactive moiety and the bulky molecule can reduce steric hindrance and improve reaction efficiency.[5]

  • Switch Dienophile: If possible, switching to a smaller, more reactive dienophile may help. For instance, some sterically hindered tetrazines have been shown to react faster with smaller dienophiles like cyclopropenes compared to the bulkier TCO.[6][7]

Q3: How do I choose a tetrazine? Is there a trade-off between reactivity and stability?

A3: Yes, there is often a trade-off between tetrazine reactivity and stability.

  • Reactivity: Tetrazines with electron-withdrawing groups (e.g., pyridyl) are more reactive.[2][8] Mono-substituted or hydrogen-substituted tetrazines are generally much more reactive than their di-substituted counterparts due to reduced steric bulk.[2][3][4]

  • Stability: Highly reactive, electron-poor tetrazines can be less stable in aqueous media and may be susceptible to degradation or nucleophilic attack, especially from thiols present in biological samples.[5] Tetrazines with electron-donating groups are typically more stable but react more slowly.[2][9][10]

The optimal choice depends on the application. For reactions requiring very fast kinetics at low concentrations, a highly reactive but less stable tetrazine may be necessary, with fresh solutions prepared before use.[5] For applications requiring long-term stability, a more stable derivative is preferable.[11]

Q4: My reaction yield is low when using a bulky biomolecule. Could this be due to steric hindrance?

A4: Yes, low yields with large biomolecules are a common problem that can be attributed to steric hindrance.[2] The reactive tetrazine or TCO group might be located in a sterically crowded environment on the biomolecule's surface, preventing an effective reaction.[2][7] Another possibility is that hydrophobic interactions cause the TCO moiety to become "masked" or buried within the domains of a protein, rendering it inaccessible.[7] Using linkers to extend the reactive group away from the biomolecule surface is a common strategy to mitigate these effects.[5]

Quantitative Data on Steric Effects

The choice of substituents on the tetrazine ring has a profound impact on the second-order rate constant (k₂) of the IEDDA reaction. The following table summarizes kinetic data for the reaction of various tetrazines with TCO, illustrating the impact of steric and electronic properties.

Tetrazine Substituent(s)Dienophilek₂ (M⁻¹s⁻¹)Solvent SystemNotes
3,6-di-(2-pyridyl)trans-cyclooctene (TCO)~20009:1 Methanol/WaterHigh reactivity due to electron-withdrawing pyridyl groups.[10][12]
3-methyl-6-phenylTCO~3.14AcetonitrileA common, moderately reactive tetrazine.[13]
3,6-bis(methyl)TCO-PEG4~1100DPBS, 37°CSymmetrical alkyl substitution slows the reaction compared to H- or pyridyl-Tzs.[14]
3,6-bis(phenyl)Bicyclononyne (BCN)~3.6MethanolPhenyl groups are bulkier and more electron-donating than pyridyl groups, reducing reactivity.[9]
3-H, 6-phenylTCO-PEG4~39,000DPBS, 37°CMono-substituted (H-Tz) tetrazines are significantly more reactive due to reduced steric hindrance.[14]
3,6-bis(tert-butyl)TCOVery Slow-The bulky tert-butyl groups create significant steric hindrance, dramatically reducing the reaction rate.[3][6]

Note: Reaction rates are highly dependent on the specific dienophile, solvent, and temperature. The data above is for comparative purposes.[8][11][14]

Visualizing Reaction Mechanisms and Workflows

G

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

G

Caption: Steric hindrance slows the approach of reactants, reducing reaction rates.

G

Caption: Workflow for monitoring tetrazine reaction kinetics via UV-Vis spectroscopy.[15][16]

Experimental Protocols

Protocol: Monitoring Tetrazine Ligation Kinetics by UV-Vis Spectroscopy

This protocol describes a general method for determining the second-order rate constant of a tetrazine-TCO ligation by monitoring the disappearance of the tetrazine's characteristic absorbance under pseudo-first-order conditions.[11][15][16]

1. Materials and Preparation:

  • Tetrazine derivative

  • TCO (or other dienophile) derivative

  • Anhydrous DMSO for stock solutions

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Temperature-controlled UV-Vis spectrophotometer

  • Quartz cuvette

2. Preparation of Solutions:

  • Prepare concentrated stock solutions (e.g., 1-10 mM) of the tetrazine and TCO derivatives in anhydrous DMSO.[16]

  • Confirm the concentration and determine the molar extinction coefficient (ε) of the tetrazine stock by diluting an aliquot in the reaction buffer and measuring its absorbance at its maximum wavelength (λmax), typically 510-540 nm.[16][17]

3. Reaction Setup (Pseudo-First-Order Conditions):

  • To ensure pseudo-first-order kinetics, the concentration of the TCO derivative must be at least 10-fold higher than the tetrazine concentration.[11]

  • In a quartz cuvette, add the reaction buffer.

  • Add the TCO stock solution to achieve the desired final excess concentration. Mix well.

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37°C).[16]

4. Initiation and Monitoring:

  • To initiate the reaction, add the tetrazine stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at the tetrazine's λmax over time.[15]

  • Collect data until the reaction is complete (i.e., the absorbance signal has plateaued at or near zero).

5. Data Analysis:

  • Plot the natural logarithm of the absorbance (ln(A)) versus time (in seconds).

  • For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is the negative of the observed rate constant (-k_obs).

  • Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [TCO] where [TCO] is the concentration of the TCO derivative in excess.

References

Technical Support Center: Tetrazine Stability and Degradation in Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the degradation of tetrazines under basic conditions during experimental procedures.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that lead to the degradation of tetrazine-containing compounds?

A1: The stability of the tetrazine core is influenced by several key factors:

  • pH: Tetrazines are most stable in neutral to slightly acidic conditions (pH 6.0-7.5).[1] Basic environments (pH > 8.5) significantly accelerate their degradation.[1][2]

  • Electron-Withdrawing/Donating Substituents: The electronic properties of the groups attached to the tetrazine ring are critical. Electron-withdrawing groups (e.g., pyridyl) increase the reactivity of the tetrazine in click chemistry reactions but also render the ring more susceptible to nucleophilic attack and degradation.[3][4] Conversely, electron-donating groups (e.g., alkyl groups) enhance stability but may lead to slower reaction kinetics.[3][4]

  • Presence of Nucleophiles and Reducing Agents: The electron-deficient nature of the tetrazine ring makes it susceptible to attack by nucleophiles.[3][4] Strong reducing agents, such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), can also degrade the tetrazine moiety, which is a crucial consideration in protocols involving the reduction of disulfide bonds in proteins.[1]

  • Temperature: Elevated temperatures can increase the rate of hydrolysis and degradation.[1]

  • Exposure to Light and Moisture: To maintain long-term stability, it is recommended to protect tetrazine reagents from light and moisture, especially during storage.[1]

Q2: I am observing a loss of the characteristic pink/red color of my tetrazine solution. What does this indicate?

A2: The pink/red color of tetrazine solutions is due to their unique chromophore. A loss of this color is a direct visual indicator that the tetrazine ring has undergone degradation.[1] This degradation is often irreversible and results in the loss of reactivity towards dienophiles like trans-cyclooctene (B1233481) (TCO).

Q3: How should I store my tetrazine-labeled compounds to minimize degradation?

A3: Proper storage is essential for preserving the integrity of your tetrazine reagents.

  • Solid Form: Store solid tetrazine compounds at -20°C, tightly sealed and protected from light and moisture.[1] Using a desiccator can provide an additional layer of protection against humidity.[1]

  • In Solution: For short-term storage, prepare solutions in anhydrous aprotic solvents like DMSO or DMF and store them at -20°C.[1] If you must use aqueous buffers, it is best to prepare the solution fresh for each experiment. For unavoidable aqueous storage, use a buffer with a pH between 6.0 and 7.5 and store in small aliquots at -80°C to minimize freeze-thaw cycles.[1]

Q4: My tetrazine-TCO ligation reaction has a low yield. Could tetrazine degradation be the cause?

A4: Yes, degradation of the tetrazine moiety is a frequent cause of low yields in tetrazine-TCO ligation reactions.[1] If the tetrazine has hydrolyzed, it will no longer be able to participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction with TCO. Before initiating your ligation reaction, you can verify the integrity of your tetrazine-labeled molecule using UV-Vis spectroscopy, as tetrazines have a characteristic absorbance peak in the 510-550 nm range.[1] A significant decrease or absence of this peak suggests degradation.[1]

Troubleshooting Guide

Problem Possible Cause Solutions
Loss of pink/red color of the tetrazine solution. Degradation of the tetrazine ring due to exposure to basic pH, nucleophiles, or prolonged storage in aqueous solution.Discard the solution and prepare a fresh one from a properly stored solid stock. Re-evaluate your buffer conditions to ensure the pH is within the optimal range (6.0-7.5).[1]
Inconsistent results in bioconjugation experiments. Gradual degradation of the tetrazine-labeled biomolecule during the experiment or between different experimental runs.Minimize the reaction time by optimizing your protocol.[1] If possible, perform conjugation steps on ice (4°C) to slow the rate of hydrolysis.[1] Purify the conjugate immediately after the reaction to remove it from potentially destabilizing components.[1]
Low labeling efficiency of proteins with a tetrazine-NHS ester. Hydrolysis of the NHS ester in aqueous buffer, leading to an unreactive carboxylic acid. Degradation of the tetrazine ring under the basic conditions often used for NHS ester reactions.Use an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. Prepare the NHS ester stock solution in an anhydrous solvent like DMSO or DMF immediately before use. Consider a two-step labeling process where the protein is first modified with a more stable precursor.

Data Presentation

Table 1: Influence of pH on the Stability of Clofentezine (a tetrazine acaricide) in Water

pHHalf-life (days) at 1.0 µg/mlHalf-life (days) at 2.0 µg/ml
4.060.249.3
7.012.39.9
9.22.70.5

Data extracted from a study on the dissipation of Clofentezine, demonstrating significantly faster degradation under basic conditions.

Table 2: Stability of Various Tetrazine Derivatives in Biological Media

Tetrazine Derivative% Remaining after 12h in DMEM with 10% FBS at 37°C% Remaining after 24h in DMEM with 10% FBS at 37°C% Remaining after 48h in DMEM with 10% FBS at 37°C
Pyridyl-tetrazine (Py-Tz)<13%<13%<13%
H-tetrazine (H-Tz)<13%<13%<13%
Methyl-tetrazine (Me-Tz)>80%~70%~60%
Phenyl-tetrazine (Ph-Tz)>90%~85%~80%
Triazolyl-tetrazine (3b)>95%>90%>85%

This table summarizes the stability of different tetrazine derivatives in a complex biological medium, highlighting the impact of substituents on stability.[3]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Tetrazine Stability by UV-Vis Spectroscopy

This protocol allows for the assessment of tetrazine stability by monitoring the decrease in its characteristic absorbance over time.

  • Prepare Stock Solution: Dissolve the tetrazine compound in an anhydrous organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 5.0, 7.4, 9.0).

  • Initiate Stability Study: Dilute the tetrazine stock solution into each buffer to a final concentration that provides a distinct absorbance reading in the 510-550 nm range.

  • Monitor Absorbance: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of each solution at the λmax of the specific tetrazine.

  • Data Analysis: Plot the absorbance or the percentage of remaining tetrazine as a function of time for each pH to determine the stability profile.[1]

Protocol 2: Assessing Tetrazine Stability in Biological Media using HPLC

This protocol is suitable for evaluating the stability of a tetrazine linker in more complex environments like serum or cell culture medium.

  • Pre-equilibrate Medium: Warm the biological medium (e.g., serum or cell culture medium) to 37°C.

  • Prepare Sample: Add a stock solution of the tetrazine compound (in a compatible solvent like DMSO) to the pre-warmed medium to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., ≤1%) to minimize its effects.

  • Incubation: Incubate the sample at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture.

  • Sample Preparation for HPLC: Immediately process the aliquots to stop further degradation, for example, by flash freezing or by adding a quenching agent if appropriate. Prepare the samples for HPLC analysis, which may involve protein precipitation followed by centrifugation.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC, monitoring at the λmax of the tetrazine.

  • Data Analysis: Quantify the peak area corresponding to the intact tetrazine at each time point. Plot the percentage of remaining tetrazine as a function of time to determine its stability and half-life in the biological medium.[3]

Mandatory Visualization

Tetrazine_Degradation_Workflow Troubleshooting Workflow for Tetrazine Degradation start Experiment Start: Low Yield or Inconsistent Results check_color Observe Tetrazine Solution: Is the pink/red color faded? start->check_color check_storage Review Storage Conditions: - Solid stored at -20°C, protected from light/moisture? - Solution freshly prepared in anhydrous solvent? check_color->check_storage Yes check_buffer Analyze Buffer/Reaction Conditions: - pH > 8.5? - Presence of nucleophiles (e.g., thiols)? - Elevated temperature? check_color->check_buffer No degraded_stock Conclusion: Degraded Stock Reagent check_storage->degraded_stock No end Proceed with Optimized Protocol check_storage->end Yes degraded_reaction Conclusion: Degradation During Reaction check_buffer->degraded_reaction Yes check_buffer->end No solution1 Action: - Discard old stock. - Prepare fresh solution from new solid. degraded_stock->solution1 solution2 Action: - Adjust pH to 6.0-7.5. - Remove/quench nucleophiles. - Lower reaction temperature (e.g., 4°C). degraded_reaction->solution2 solution1->end solution2->end

Caption: Troubleshooting workflow for tetrazine degradation.

Proposed_Degradation_Pathway Proposed Pathway for Tetrazine Degradation in Basic Conditions tetrazine Tetrazine (Electron-Deficient Ring) intermediate Unstable Intermediate tetrazine->intermediate Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) (Nucleophile from Basic Solution) hydroxide->intermediate ring_opening Ring Opening/ Rearrangement intermediate->ring_opening products Degradation Products (Loss of Chromophore) ring_opening->products

Caption: Proposed pathway for tetrazine hydrolysis.

References

Technical Support Center: Tetrazine-Ph-Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete reactions with Tetrazine-Ph-acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for an incomplete or failed this compound reaction?

A1: The most frequent cause of low yield or reaction failure is the degradation of the tetrazine moiety itself.[1][2] Tetrazines are susceptible to decomposition, especially in aqueous buffers under certain conditions. Before troubleshooting other parameters, it is crucial to first verify the integrity and reactivity of your tetrazine-containing compound.[1]

Q2: How can I check if my this compound is still active?

A2: You can assess the integrity of your tetrazine reagent by using a UV-Vis spectrophotometer. Tetrazines have a characteristic pink or red color and a distinct absorbance peak in the visible spectrum, typically between 510-550 nm.[1][3][4] A significant decrease or complete absence of this peak suggests that the tetrazine has degraded and is no longer reactive.[1] If the solution is colorless, the tetrazine has likely decomposed.[4]

Q3: What is the optimal pH for a tetrazine ligation reaction?

A3: Tetrazine ligation reactions are generally robust and efficient across a pH range of 6 to 9.[3] However, for optimal performance and to minimize degradation, a pH range of 6.5 to 7.5 is recommended for most bioconjugation experiments.[1][2] Highly basic conditions (pH > 8.5) can significantly accelerate the degradation of the tetrazine ring.[1][2]

Q4: What is the recommended stoichiometry for the reaction?

A4: A good starting point is a 1:1 molar ratio of the tetrazine to its dienophile partner (e.g., a TCO-containing molecule).[3] To help drive the reaction to completion, especially if one component is present at a low concentration, using a slight excess (e.g., 1.2 to 1.5-fold) of one reactant can be beneficial.[3][4]

Q5: Can I use reducing agents like DTT or TCEP in my reaction mixture?

A5: No, it is strongly advised to avoid the simultaneous presence of reducing agents and tetrazines.[2] Reagents such as DTT and TCEP can reduce and inactivate the tetrazine ring, leading to a complete loss of reactivity.[2] If disulfide bond reduction is a necessary step in your protocol, it must be performed before the addition of the tetrazine reagent, and the excess reducing agent must be removed, for example, by using a desalting column.[2]

Troubleshooting Guide for Incomplete Reactions

This guide provides a systematic approach to identifying and resolving issues with your this compound ligation.

Problem 1: Low or No Product Formation

Possible Cause 1: Degradation of this compound The electron-deficient nature of the tetrazine ring makes it susceptible to nucleophilic attack and subsequent degradation, particularly in aqueous media.[5]

  • Solution:

    • Verify Tetrazine Integrity: Check the absorbance of your tetrazine solution around 520-540 nm. A loss of the characteristic pink color and absorbance indicates degradation.[4]

    • Prepare Fresh Solutions: Always prepare tetrazine solutions fresh from a solid stock that has been stored correctly (desiccated and protected from light).[1][4]

    • Use Amine-Free Buffers: Use buffers that do not contain primary or secondary amines, such as phosphate-buffered saline (PBS).[1]

    • Work Quickly: Minimize the time the tetrazine compound is in an aqueous buffer before reacting with its dienophile.[1]

Possible Cause 2: Suboptimal Reaction Conditions The reaction rate is highly dependent on pH, temperature, and reactant concentrations.[3][4]

  • Solution:

    • Optimize pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2]

    • Adjust Concentration: The reaction rate is dependent on the concentration of both reactants. If possible, increase the concentration of one or both components.[3]

    • Increase Temperature: Gently increasing the temperature to 37°C can accelerate the reaction. However, be mindful that higher temperatures can also increase the rate of tetrazine degradation.[3][4]

Possible Cause 3: Inactive Dienophile Partner (e.g., TCO) The dienophile (e.g., trans-cyclooctene (B1233481) or TCO) can become inactivated, for instance, by isomerizing to its less reactive cis-cyclooctene form.[2]

  • Solution:

    • Ensure Purity: Use a high-purity dienophile. Impurities can inhibit the reaction.[4]

    • Proper Storage: Store dienophiles according to the manufacturer's recommendations to prevent isomerization or degradation.

Problem 2: Inconsistent Results Between Experiments

Possible Cause: Gradual Degradation of Stock Solutions Tetrazine stock solutions, even in anhydrous solvents like DMSO, can degrade over time if not stored properly. Aqueous solutions are particularly unstable.[1]

  • Solution:

    • Storage: Store solid this compound desiccated and protected from light.[4] For solutions, use an anhydrous aprotic solvent (e.g., DMSO), aliquot into small volumes to minimize freeze-thaw cycles, and store at -20°C or -80°C.[1]

    • Prepare Fresh: For maximum consistency, prepare aqueous solutions of tetrazine immediately before each experiment.[1]

Data Presentation

For effective experimental design, it is crucial to understand the factors affecting tetrazine stability and reactivity.

Table 1: Influence of pH on Tetrazine Stability

pH Range Relative Stability Recommendation
< 6.5 Good Suitable for most reactions.[1]
6.5 - 7.5 Optimal Recommended range for bioconjugation. [1]
7.5 - 8.5 Moderate Increased risk of degradation, especially during long incubations.[1]

| > 8.5 | Low | High risk of rapid degradation; should generally be avoided.[1][2] |

Table 2: Relative Stability of Tetrazine Derivatives A fundamental principle in tetrazine chemistry is the inverse relationship between reactivity and stability.[6] Electron-withdrawing groups increase reaction speed but decrease stability, while electron-donating groups enhance stability but slow the reaction.[6] Phenyl-substituted tetrazines, like this compound, are considered relatively stable.

Tetrazine Substituent TypeGeneral StabilityGeneral Reactivity
Dipyridyl (Electron-withdrawing)Low[1][7][8]Very High
Pyridyl (Moderately withdrawing)Moderate[1][7][8]High
Phenyl (Neutral/Weakly donating) High [1][7][8]Moderate
Alkyl (Electron-donating)Very High[2]Low

Experimental Protocols

Protocol 1: Monitoring Tetrazine Stability via UV-Vis Spectroscopy This protocol allows you to assess the stability of your this compound under your specific experimental conditions.

  • Prepare Stock Solution: Create a concentrated stock solution of your tetrazine compound in an anhydrous organic solvent like DMSO.[1]

  • Prepare Reaction Buffer: Prepare the aqueous buffer you intend to use for your reaction (e.g., PBS, pH 7.4).

  • Initiate Stability Test: Dilute the tetrazine stock solution into the reaction buffer to a final concentration that provides a clear absorbance reading in the 510-550 nm range.

  • Monitor Absorbance: Measure the absorbance of the solution at the λmax of your tetrazine at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) while incubating at your intended reaction temperature (e.g., room temperature or 37°C).[1]

  • Analyze Data: Plot the absorbance versus time. A rapid decrease in absorbance indicates instability under the tested conditions.

Visualizations

Below are diagrams to aid in understanding the troubleshooting process and the chemical principles at play.

TroubleshootingWorkflow start Start: Incomplete Reaction check_color Is the tetrazine solution colorless? start->check_color check_uv Check Tetrazine Integrity (UV-Vis Scan ~520 nm) check_color->check_uv No tetrazine_bad Tetrazine Degraded check_color->tetrazine_bad Yes tetrazine_ok Tetrazine is Potentially OK check_uv->tetrazine_ok Peak Present check_uv->tetrazine_bad No Peak optimize Optimize Reaction Conditions tetrazine_ok->optimize solution_bad Prepare fresh tetrazine solution from solid stock. Re-run experiment. tetrazine_bad->solution_bad check_ph Verify pH is 6.5-7.5 optimize->check_ph check_conc Increase reactant concentration check_ph->check_conc check_temp Increase temperature (e.g., to 37°C) check_conc->check_temp check_reagents Verify Other Reagents check_temp->check_reagents check_dienophile Check dienophile purity and storage check_reagents->check_dienophile check_interfering Remove interfering substances (e.g., DTT, TCEP) check_dienophile->check_interfering success Reaction Successful check_interfering->success

Caption: Troubleshooting workflow for an incomplete this compound reaction.

ReactionFactors center Tetrazine-Dienophile Reaction Rate & Yield stability Stability (Phenyl group enhances) center->stability electronics_tz Electronics (Electron-withdrawing groups accelerate reaction) center->electronics_tz strain Ring Strain (e.g., TCO > Norbornene) center->strain electronics_diene Electronics (Electron-donating groups accelerate reaction) center->electronics_diene pH pH (Optimal: 6.5-7.5) center->pH temp Temperature center->temp conc Concentration center->conc solvent Solvent center->solvent

Caption: Key factors influencing the inverse electron demand Diels-Alder (iEDDA) reaction.

References

Technical Support Center: Monitoring Tetrazine-Ph-Acid Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of Tetrazine-Ph-acid reactions. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to address specific issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor a this compound reaction? A: The most common and effective methods for monitoring the inverse-electron-demand Diels-Alder (IEDDA) reaction involving tetrazines are UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4]

Q2: How does UV-Vis spectroscopy work for monitoring this reaction? A: Tetrazines have a characteristic and strong absorbance of light in the visible spectrum, which is lost upon reaction. By monitoring the decrease in absorbance at the tetrazine's maximum wavelength (λmax), you can track the consumption of the tetrazine and thus the progress of the reaction over time.[2][5][6]

Q3: What is the typical absorbance range for a tetrazine? A: Most tetrazine derivatives have a characteristic absorbance maximum (λmax) in the visible range, typically between 510 nm and 550 nm.[1][2][5][7] This visible color is what allows for easy monitoring.

Q4: What factors can influence the reaction rate and success? A: The reaction kinetics are influenced by several factors, including the specific structures of the tetrazine and its reaction partner (the dienophile), reactant concentrations, temperature, and pH.[2][5] While the reaction is generally insensitive to pH within the physiological range (pH 6-9), extreme pH values can lead to the degradation of reactants.[2][7]

Q5: Why is my reaction yield unexpectedly low? A: Low product yield can stem from several issues. Common culprits include the degradation of the this compound or the dienophile (e.g., trans-cyclooctene, TCO), suboptimal pH leading to instability, the presence of competing nucleophiles like thiols in biological samples, or steric hindrance between bulky molecules.[2][5][7] Using freshly prepared reagents and optimizing stoichiometry are crucial first steps.[2][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

IssuePotential CauseRecommended Solution(s)
Slow or Incomplete Reaction Low Reactant Concentration: The reaction rate is dependent on the concentration of both reactants.Increase the concentration of one or both reactants if experimentally feasible.[5]
Steric Hindrance: Bulky molecules attached to the tetrazine or dienophile can impede their ability to react.Introduce a flexible PEG spacer to increase the accessibility of the reactive groups.[5]
Suboptimal Temperature: While many reactions work at room temperature, kinetics can be slow at 4°C.Gently heat the reaction to 37°C to increase the rate. For sensitive biomolecules, longer incubation times at lower temperatures may be necessary.[5]
Reactant Degradation: Tetrazines can degrade in aqueous media, and strained dienophiles like TCO can isomerize or degrade.[2][5]Use freshly prepared solutions. Store stock reagents under appropriate conditions (e.g., at -20°C, protected from light and moisture).[5][7]
Unexpected Side Products Detected Reaction with Endogenous Molecules: In biological samples, the electron-deficient tetrazine ring can be attacked by nucleophiles, particularly thiols (e.g., glutathione, cysteine).[1][2][7]If working in a complex biological medium, consider using a more stable tetrazine derivative. Purifying the target molecule before conjugation can also minimize side reactions.
Impure Starting Materials: Impurities in either the this compound or the dienophile can lead to competing side reactions.Ensure the purity of your starting materials using techniques like HPLC or NMR before starting the conjugation.[1][2]
Low or No Product Formation Degradation of this compound: The reagent can degrade if not stored or handled correctly.Always prepare fresh solutions. Confirm the reagent's integrity using the UV-Vis stability assay described in the protocols section.[7]
Poor Activation of Carboxylic Acid: If conjugating the "acid" moiety to a primary amine, the carboxylic acid must be properly activated (e.g., with EDC/NHS).Ensure activation reagents are fresh and used in the correct stoichiometry under anhydrous conditions if necessary.
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction.While a 1:1 ratio is theoretical, using a slight excess (1.1 to 1.5-fold) of the less critical or more stable component can drive the reaction to completion.[5]

Quantitative Data

The reaction kinetics and stability are critical parameters for experimental design. The tables below summarize key quantitative data for representative tetrazine systems.

Table 1: Second-Order Rate Constants for Selected Tetrazine-Dienophile Reactions

Tetrazine DerivativeDienophileRate Constant (k₂) M⁻¹s⁻¹Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~20009:1 Methanol/Water
Methyl-substituted tetrazineTCO-PEG4463PBS (pH 7.4), 37°C
Unspecified TetrazineTCOup to 1 x 10⁶Not Specified
3-H-6-phenyl-tetrazineTCO26,000PBS, 37°C

Note: This table provides approximate values from various sources.[6][8] Actual rates depend on specific experimental conditions.

Table 2: Stability of Representative Tetrazines

Tetrazine Substituent Group% Remaining after 14 hours in PBSGeneral Stability Profile
Alkyl (e.g., Methyl)HighElectron-donating groups generally increase stability.[9]
Phenyl (H-substituted)Moderate to HighGenerally stable, serving as a common benchmark.[9]
PyridylModerateOften used for fast kinetics, may have slightly lower stability than alkyl-substituted tetrazines.
Electron-Withdrawing GroupsLow to ModerateStrong electron-withdrawing groups can destabilize the tetrazine ring in aqueous media.[9]

Experimental Protocols & Visualizations

Protocol 1: Monitoring Reaction Progress by UV-Vis Spectroscopy

This protocol describes how to monitor the reaction by observing the decrease in the tetrazine's characteristic absorbance.

Methodology:

  • Preparation: Prepare stock solutions of your this compound and the corresponding dienophile (e.g., a TCO-modified molecule) in a suitable solvent like DMSO.[6]

  • Determine λmax: Dilute the this compound stock solution in the desired reaction buffer (e.g., PBS, pH 7.4) to a final concentration that gives an initial absorbance between 0.8 and 1.2. Scan the absorbance from 400-600 nm to determine the maximum absorbance wavelength (λmax).[6]

  • Reaction Setup: In a quartz cuvette, add the reaction buffer and the diluted this compound. Place the cuvette in a temperature-controlled spectrophotometer and record the initial, stable absorbance at λmax.[6]

  • Initiation and Monitoring: Add the dienophile stock solution to the cuvette to initiate the reaction. Mix quickly and immediately begin recording the absorbance at λmax at set time intervals until the value stabilizes (indicating reaction completion).[6][10]

  • Data Analysis: Plot absorbance vs. time to visualize the reaction progress. The rate of reaction can be calculated from the decay of the absorbance signal.

UV_Vis_Workflow cluster_prep Preparation cluster_run Reaction & Monitoring cluster_analysis Analysis p1 Prepare Tetrazine Stock Solution r1 Dilute Tetrazine in Cuvette with Buffer p1->r1 p2 Prepare Dienophile Stock Solution r3 Add Dienophile to Initiate Reaction p2->r3 p3 Determine λmax of Tetrazine in Buffer r2 Record Initial Absorbance (Time = 0) p3->r2 r1->r2 r2->r3 r4 Monitor Absorbance Decrease Over Time r3->r4 a1 Plot Absorbance vs. Time r4->a1

Caption: Workflow for monitoring reaction kinetics via UV-Vis spectroscopy.
Protocol 2: Analysis of Reaction Mixture by HPLC

This protocol is used to separate and quantify the starting materials and the final product, confirming reaction completion and assessing purity.

Methodology:

  • Reaction: Set up the this compound reaction as you normally would.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop it. This can often be done by adding an equal volume of cold acetonitrile (B52724) to precipitate proteins or by flash freezing.[1]

  • Sample Preparation: Centrifuge the quenched aliquot at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitate.[1]

  • Analysis: Analyze the supernatant by reverse-phase HPLC. Use a UV-Vis detector set to monitor at both the tetrazine's λmax (~520-540 nm) and a wavelength where the product and other components absorb (e.g., 280 nm).[1]

  • Data Interpretation: Monitor the decrease in the peak area of the starting tetrazine and the increase in the peak area of the desired product over time.

HPLC_Workflow cluster_sampling Sample Preparation cluster_analysis Analysis s1 Withdraw Aliquot from Reaction s2 Quench Reaction (e.g., add Acetonitrile) s1->s2 s3 Centrifuge to Pellet Debris s2->s3 a1 Inject Supernatant onto HPLC s3->a1 a2 Monitor Elution at Tetrazine λmax & 280 nm a1->a2 a3 Quantify Peak Areas of Reactants and Product a2->a3

Caption: Workflow for analyzing reaction progress via HPLC.
Protocol 3: Confirmation of Product by Mass Spectrometry

LC-MS is the definitive method to confirm that the desired conjugation has occurred.

Methodology:

  • Sample Preparation: Prepare a sample from a completed reaction. If necessary, purify it to remove excess reagents. The sample can be prepared similarly to the HPLC protocol.

  • Analysis: Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Confirmation: Successful conjugation is confirmed by detecting a mass corresponding to the sum of the masses of the two starting molecules minus the mass of nitrogen gas (N₂), which is lost during the reaction (approximately 28.01 Da).[6]

Troubleshooting_Workflow start Reaction Issue Encountered? issue1 Slow or Incomplete Reaction start->issue1 Yes issue2 Low Product Yield start->issue2 Yes issue3 Unexpected Side Products start->issue3 Yes cause1a Low Concentration? issue1->cause1a cause1b Steric Hindrance? issue1->cause1b cause2a Reactant Degradation? issue2->cause2a cause3a Nucleophilic Attack? issue3->cause3a cause3b Impure Reagents? issue3->cause3b sol1a Increase Concentration cause1a->sol1a sol1b Add PEG Spacer cause1b->sol1b sol2a Use Freshly Prepared Reagents cause2a->sol2a sol3a Use More Stable Tetrazine Derivative cause3a->sol3a sol3b Purify Starting Materials (HPLC) cause3b->sol3b

Caption: A logical troubleshooting workflow for common reaction issues.

References

Technical Support Center: Tetrazine-Ph-Acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of proteins labeled with Tetrazine-Ph-acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during labeling with this compound?

A1: Protein aggregation during labeling with this compound can stem from several factors that disrupt the protein's stability. Key causes include:

  • Hydrophobic Interactions: The tetrazine moiety, particularly the phenyl group in this compound, can increase the hydrophobicity of the protein surface. This can lead to self-association as the proteins attempt to minimize the exposure of these hydrophobic regions to the aqueous environment.

  • High Local Concentration of Labeling Reagent: Adding the this compound stock solution (often in an organic solvent like DMSO) too quickly can create high local concentrations of the reagent, potentially causing protein denaturation and aggregation.[1]

  • Suboptimal Buffer Conditions: Labeling in a buffer with a pH close to the protein's isoelectric point (pI) can minimize electrostatic repulsion between protein molecules, promoting aggregation. Low ionic strength can also contribute to instability.

  • Presence of Organic Solvents: The use of organic solvents such as DMSO or DMF to dissolve the this compound linker can destabilize the protein, especially if the final concentration of the organic solvent in the reaction mixture is high (typically above 10% v/v).[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations raises the probability of intermolecular interactions that can lead to aggregation.

  • Conformational Changes: The chemical modification itself can induce slight conformational changes in the protein, potentially exposing previously buried hydrophobic patches that can act as nucleation points for aggregation.

Q2: How does the structure of the this compound linker contribute to potential aggregation?

A2: The this compound linker contains a phenyl group, which is inherently hydrophobic. When multiple linker molecules are conjugated to the surface of a protein, the cumulative effect of these hydrophobic groups can significantly alter the protein's surface properties, making it more prone to aggregation.

Q3: Can the degree of labeling (DOL) influence aggregation?

A3: Yes, a high degree of labeling, meaning a large number of this compound molecules per protein, can increase the likelihood of aggregation.[2] This is because a higher DOL amplifies the hydrophobic character of the protein surface. It is crucial to optimize the labeling stoichiometry to achieve a sufficient level of labeling for the intended application without compromising the stability of the protein.

Troubleshooting Guides

Issue: Visible precipitation or cloudiness is observed during or after the labeling reaction.

This is a clear indication of significant protein aggregation. The following troubleshooting flowchart outlines a systematic approach to address this issue.

G cluster_0 Troubleshooting Protein Aggregation start Aggregation Observed optimize_buffer Optimize Buffer Conditions (pH, Ionic Strength) start->optimize_buffer Initial Step additives Screen Stabilizing Additives (Sugars, Polyols, Amino Acids) optimize_buffer->additives If aggregation persists lower_conc Lower Concentrations (Protein & Reagent) additives->lower_conc If aggregation persists temp_control Control Reaction Temperature (e.g., 4°C) lower_conc->temp_control If aggregation persists solvent_conc Reduce Organic Solvent (<10% v/v) temp_control->solvent_conc If aggregation persists purification Purify Labeled Protein solvent_conc->purification After Optimization success Aggregation Resolved purification->success Successful

Troubleshooting workflow for protein aggregation.
Recommended Actions and Experimental Protocols

1. Optimization of Buffer Conditions

  • pH: Ensure the pH of the reaction buffer is at least 1-1.5 units away from the isoelectric point (pI) of your protein. This enhances electrostatic repulsion between protein molecules, which helps to prevent aggregation.

  • Ionic Strength: Increase the ionic strength of the buffer by adding salts like NaCl or KCl in the range of 150-500 mM. This can help to screen charges and reduce non-specific interactions.

2. Screening of Stabilizing Additives

The addition of excipients can significantly improve the solubility and stability of the labeled protein. It is recommended to perform a small-scale screening experiment to identify the most effective additive for your specific protein.

Table 1: Common Stabilizing Additives for Preventing Protein Aggregation

Additive ClassExamplesRecommended Concentration RangeMechanism of Action
Sugars Sucrose, Trehalose0.25 - 1 MStabilize the native protein structure by being preferentially excluded from the protein surface.
Polyols Glycerol, Sorbitol5 - 20% (v/v)Similar to sugars, they promote the folded state of the protein.[2]
Amino Acids L-Arginine, L-Glutamate, Glycine50 - 500 mMSuppress protein-protein interactions and can increase solubility by interacting with both charged and hydrophobic surface patches.[1][2]
Non-ionic Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80)0.01 - 0.1% (v/v)Prevent surface-induced aggregation and can stabilize proteins by interacting with hydrophobic regions.[1]

Experimental Protocol: Screening for Optimal Stabilizing Additive

  • Prepare Protein Stock: Prepare a stock solution of your protein at 2-5 mg/mL in your standard reaction buffer (e.g., PBS, pH 7.4).

  • Prepare Additive Stocks: Prepare concentrated stock solutions of the additives listed in Table 1.

  • Set up Screening Reactions: In separate microcentrifuge tubes, aliquot your protein solution. Add each stabilizing agent to a final concentration within the recommended range. Include a control reaction with no additive.

  • Initiate Labeling: Add the this compound stock solution (in DMSO) to each tube to the desired final molar excess. Ensure the final DMSO concentration is below 10% (v/v). Add the DMSO stock dropwise while gently vortexing.

  • Incubate: Incubate the reactions at the desired temperature (e.g., room temperature or 4°C) for the standard reaction time (e.g., 1-2 hours).

  • Assess Aggregation: After incubation, visually inspect each tube for precipitation. For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >14,000 x g) for 10-15 minutes and measure the protein concentration in the supernatant using a Bradford assay or Nanodrop. A higher protein concentration in the supernatant indicates less aggregation.

3. Modification of Reaction Parameters

  • Lower Concentrations: Reduce the concentrations of both the protein and the this compound reagent. Performing the labeling at a lower protein concentration and then concentrating the final product (if necessary) can be an effective strategy.

  • Optimize Stoichiometry: Perform a titration experiment to find the lowest molar excess of this compound that provides sufficient labeling for your downstream application. This will minimize the increase in surface hydrophobicity.

  • Control Temperature: Perform the labeling reaction at a lower temperature, such as 4°C.[3] While this may slow down the reaction rate, it can significantly improve the stability of many proteins.

  • Reduce Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound linker below 10% (v/v). If solubility issues with the linker persist, consider using a water-soluble version if available.[3]

4. Purification of the Labeled Protein

Prompt purification of the labeled protein after the reaction is complete is crucial to remove any small aggregates that may have formed and to exchange the buffer to one that is optimal for long-term storage. Size-exclusion chromatography (SEC) is a highly effective method for removing both excess labeling reagent and protein aggregates.

Experimental Protocol: General Labeling Procedure with Anti-Aggregation Measures

  • Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.4) with an optimized concentration of a stabilizing additive identified from the screening experiment (e.g., 250 mM L-Arginine). Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Gently stir the protein solution at 4°C.

    • Slowly add the this compound stock solution dropwise to achieve a 5- to 20-fold molar excess. The optimal ratio should be empirically determined.

    • Incubate the reaction for 2-4 hours at 4°C or overnight.

  • Purification:

    • Remove the excess, unreacted this compound and any aggregates by size-exclusion chromatography (e.g., using a desalting column) equilibrated with a suitable storage buffer containing the stabilizing additive.

  • Characterization:

    • Confirm the concentration of the labeled protein using a protein assay.

    • Assess the degree of labeling using UV-Vis spectroscopy, if the tetrazine moiety has a distinct absorbance, or by mass spectrometry.

    • Analyze the purity and aggregation state of the final product by SDS-PAGE and analytical SEC.

References

Validation & Comparative

Tetrazine-Ph-acid vs methyltetrazine stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Tetrazine-Ph-acid and Methyltetrazine for Bioorthogonal Applications

For researchers, scientists, and drug development professionals engaged in bioconjugation, live-cell imaging, and targeted therapeutics, the choice of bioorthogonal chemistry is paramount. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has become a leading strategy due to its rapid kinetics and high specificity.[1] This guide provides an objective comparison of two commonly utilized tetrazine derivatives, this compound and methyltetrazine, focusing on their stability and reactivity with supporting experimental data.

A fundamental principle in tetrazine chemistry is the inverse relationship between reactivity and stability.[2] Substituents on the tetrazine ring dictate its electronic properties, which in turn influence its performance. Electron-donating groups, such as a methyl group, generally enhance the stability of the tetrazine in aqueous environments but tend to decrease its reaction rate with dienophiles.[2][3] Conversely, electron-withdrawing groups typically increase reactivity but can render the tetrazine more susceptible to degradation.[4]

Data Presentation

The following tables summarize the quantitative data on the stability and reactivity of this compound and methyltetrazine. It is important to note that the electronic properties of this compound can be influenced by the pH of the medium due to the protonation state of the carboxylic acid.[5] In its deprotonated (carboxylate) form at physiological pH, the phenyl substituent is more electron-donating compared to its protonated state, which can lead to lower reactivity in aqueous solutions compared to in organic solvents like acetonitrile.[5]

Table 1: Stability of Tetrazine Derivatives

CompoundMediumTemperature (°C)Half-life (t½)% Remaining after 24hReference
Methyltetrazine (Me-Tz) DMEM + 10% FBS37> 48 h~80%[6]
Phenyl-tetrazine (Ph-Tz) DMEM + 10% FBS37Not explicitly statedNot explicitly stated, but less stable than Me-Tz[6]
Phenyl-tetrazines PBS (pH 7.4)37> 12 h> 75%[7][8]
Dipyridyl-s-tetrazines PBS (pH 7.4)37< 12 h15-40%[7][8]

Table 2: Reactivity of Tetrazine Derivatives with trans-Cyclooctene (TCO)

Tetrazine DerivativeDienophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Methyltetrazine (Me-Tz) axial-TCO (4a-TCO)PBS37~1,700[6]
Phenyl-tetrazine (Ph-Tz) axial-TCO (4a-TCO)PBS37~1,500[6]
3-(p-carboxyphenyl)-tetrazine TCOAcetonitrile2528,000[5]
3-(m-carboxyphenyl)-tetrazine TCOAcetonitrile2545,000[5]
Methyl-substituted tetrazine TCOPBS, 37°C37~26,000[9]
Phenyl methyl tetrazine sTCO-acid25% ACN/PBS2023,800 ± 400[8]

Experimental Protocols

Accurate and reproducible assessment of the stability and reactivity of tetrazine derivatives is crucial for selecting the optimal reagent for a specific application.

Protocol 1: Determination of Tetrazine Stability in PBS

This method quantifies the degradation of a tetrazine derivative in a buffered aqueous solution over time.[2]

Materials:

  • Tetrazine derivative stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear flat-bottomed plates

  • Microplate reader or HPLC-UV/Vis spectrophotometer

  • Incubator at 37°C

Procedure:

  • Sample Preparation: Dilute the tetrazine stock solution in PBS (pH 7.4) to a final concentration of 0.2 mM with a final DMSO concentration of 1%.[3]

  • Incubation: Incubate the 96-well plate containing the tetrazine solutions at 37°C.[3]

  • Absorbance Measurement: At regular time intervals (e.g., 0, 2, 4, 8, 14 hours), measure the absorbance of the tetrazine at its characteristic wavelength (typically around 515-540 nm) using a microplate reader.[2][3]

  • Data Analysis: a. Plot the percentage of the remaining tetrazine (calculated from the absorbance readings relative to the initial reading) as a function of time. b. Determine the half-life of the tetrazine linker from the resulting degradation curve.[2]

Protocol 2: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol describes how to quantify the reaction kinetics of a tetrazine-TCO ligation.[10]

Materials:

  • Tetrazine derivative stock solution (e.g., 1 mM in DMSO)

  • TCO derivative stock solution (e.g., 20 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare fresh dilutions of the tetrazine and TCO stock solutions in the reaction buffer. The TCO concentration should be in at least 10-fold excess to ensure pseudo-first-order kinetics.

  • Reaction Monitoring:

    • Using a Stopped-Flow Spectrophotometer: Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument. Initiate the reaction by rapidly mixing the two solutions and immediately begin recording the absorbance at the tetrazine's λmax over time.

  • Data Analysis: a. The disappearance of the tetrazine chromophore follows pseudo-first-order kinetics. b. The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.[10] c. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO reagent.[10]

Mandatory Visualization

IEDDA_Reaction Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Tetrazine Tetrazine (Diene) LUMO TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState TCO trans-Cyclooctene (Dienophile) HOMO TCO->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate Fast Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder Irreversible N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Experimental_Workflow Workflow for Comparing Tetrazine Derivatives cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Comparison Prep_Tz Prepare Tetrazine Stock Solutions (this compound, Methyltetrazine) Stability_Assay Stability Assay (Incubate in PBS/Serum, monitor by HPLC/UV-Vis) Prep_Tz->Stability_Assay Kinetics_Assay Kinetic Analysis (Stopped-Flow Spectrophotometry) Prep_Tz->Kinetics_Assay Prep_TCO Prepare TCO Stock Solution Prep_TCO->Kinetics_Assay Prep_Buffer Prepare Reaction Buffers (e.g., PBS) Prep_Buffer->Stability_Assay Prep_Buffer->Kinetics_Assay Calc_HalfLife Determine Half-life (t½) Stability_Assay->Calc_HalfLife Calc_k2 Calculate Second-Order Rate Constants (k₂) Kinetics_Assay->Calc_k2 Compare Compare Stability and Reactivity Data Calc_HalfLife->Compare Calc_k2->Compare

References

A Comparative Guide to Tetrazine-Ph-Acid Reaction Kinetics: TCO vs. Norbornene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has emerged as a powerful tool in bioorthogonal chemistry, enabling the precise modification of biomolecules in complex biological systems. The choice of the dienophile—most commonly trans-cyclooctene (B1233481) (TCO) or norbornene derivatives—is critical as it dictates the reaction kinetics and, consequently, the efficiency of labeling, particularly at low concentrations. This guide provides a detailed comparison of the reaction kinetics of a phenyl-acid substituted tetrazine, 4-(1,2,4,5-tetrazin-3-yl)benzoic acid, with TCO and norbornene, supported by experimental data and protocols.

Quantitative Data Summary

The reaction between a tetrazine and a dienophile is characterized by its second-order rate constant (k₂), a measure of the reaction's speed. A higher k₂ value indicates a faster reaction, which is highly desirable for applications in living systems where reactant concentrations are typically low and rapid labeling is necessary to capture dynamic processes.

The following table summarizes the second-order rate constants for the reaction of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid with a trans-cyclooctene derivative and a norbornene derivative.

Reactants Dienophile Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Reaction Conditions
4-(1,2,4,5-Tetrazin-3-yl)benzoic acidtrans-cyclooctene (TCO)30,000[1]PBS, 37°C
4-(1,2,4,5-Tetrazin-3-yl)benzoic acidNorbornene carboxylic acid~1PBS, pH 7.4, 37°C

The data clearly demonstrates the vastly superior reaction kinetics of the tetrazine-TCO ligation, which is approximately four orders of magnitude faster than the reaction with norbornene under similar conditions. This dramatic difference in reactivity is a key consideration for experimental design. While norbornene is a stable and readily available reagent, the exceptionally fast kinetics of TCO make it the preferred choice for time-sensitive studies and applications requiring high efficiency at low reactant concentrations.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these bioorthogonal reactions. Below are generalized protocols for labeling a protein with a TCO or norbornene moiety and the subsequent ligation with a tetrazine derivative.

Protocol 1: Activation of a Protein with TCO-NHS or Norbornene-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO or norbornene moiety using an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0

  • TCO-NHS ester or Norbornene-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest in PBS. If the buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is necessary.

  • NHS Ester Preparation: Prepare a 10 mM stock solution of the TCO-NHS or Norbornene-NHS ester in anhydrous DMSO or DMF.

  • Reaction Setup: To the protein solution, add 1/10th volume of 1 M NaHCO₃.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted NHS ester using a spin desalting column.

Protocol 2: Tetrazine Ligation Reaction

This protocol details the final ligation step to conjugate the activated protein with a tetrazine-functionalized molecule (e.g., a fluorophore or a drug).

Materials:

  • TCO- or Norbornene-activated Protein (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Reaction Setup: Mix the purified TCO- or Norbornene-activated protein with the tetrazine-functionalized molecule in a 1:1 to 1:5 molar ratio (protein:tetrazine).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction with TCO will likely be complete in a much shorter time frame.

  • Monitoring the Reaction (Optional): The progress of the ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which can be quantified by measuring the absorbance between 510 and 550 nm.

  • Purification: If necessary, purify the final conjugate from excess tetrazine reagent using size-exclusion chromatography or dialysis.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for protein bioconjugation using tetrazine ligation and the logical relationship in choosing the appropriate dienophile.

experimental_workflow cluster_activation Step 1: Protein Activation cluster_ligation Step 2: Tetrazine Ligation Protein Protein Activated_Protein Activated Protein (TCO or Norbornene) Protein->Activated_Protein Reaction Dienophile_NHS TCO-NHS or Norbornene-NHS Dienophile_NHS->Activated_Protein Conjugate Protein Conjugate Activated_Protein->Conjugate iEDDA Reaction Tetrazine_Molecule Tetrazine-Functionalized Molecule Tetrazine_Molecule->Conjugate

General workflow for protein bioconjugation via tetrazine ligation.

decision_logic cluster_decision Choosing a Dienophile Start Need for Bioorthogonal Ligation Question Is rapid reaction kinetics critical? Start->Question TCO Use trans-cyclooctene (TCO) Question->TCO  Yes Norbornene Consider Norbornene Question->Norbornene  No

Decision logic for selecting between TCO and Norbornene.

References

A Comparative Guide to the Validation of Tetrazine-Ph-Acid Conjugation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is a cornerstone of innovation. The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool for bioconjugation due to its rapid kinetics and bioorthogonality. This guide provides an objective comparison of Tetrazine-Ph-acid conjugation with other common bioconjugation techniques, supported by experimental data, with a focus on validation by mass spectrometry.

This guide will delve into the specifics of validating this compound conjugation, offering detailed experimental protocols and a comparative analysis against established methods such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Thiol-Maleimide chemistry.

Quantitative Comparison of Bioconjugation Chemistries

The efficiency and success of a bioconjugation reaction are paramount. Mass spectrometry stands out as a primary analytical technique for the characterization of these conjugates, providing precise mass measurement and enabling the determination of the degree of labeling (DOL). The following table summarizes key quantitative parameters for this compound conjugation and two common alternatives.

Parameter This compound + TCO Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Thiol-Maleimide Chemistry
Reaction Kinetics (k₂ in M⁻¹s⁻¹) Up to 10⁶[1]~10⁻³ - 1[1]~10³
Typical Conjugation Yield (%) High (often near-quantitative)Variable, can be high with optimized cyclooctynes58-84%[2]
Mass Spectrometry Validation ESI-MS, MALDI-TOFESI-MS, MALDI-TOFESI-MS, MALDI-TOF
Observed Mass Shift (Da) Mass of this compound linkerMass of cyclooctyne (B158145) and linkerMass of maleimide-containing reagent
Degree of Labeling (DOL) Determination Deconvolution of ESI-MS spectra or analysis of MALDI-TOF peak shiftsDeconvolution of ESI-MS spectra or analysis of MALDI-TOF peak shiftsDeconvolution of ESI-MS spectra or analysis of MALDI-TOF peak shifts

Experimental Protocols

Accurate and reproducible validation of bioconjugation relies on meticulous experimental execution. The following section details the protocols for this compound conjugation and its subsequent analysis by mass spectrometry.

Protocol 1: Conjugation of this compound to an Amine-Containing Biomolecule

This protocol outlines the steps for the covalent attachment of a this compound to a protein via primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Biomolecule (e.g., protein) containing primary amines in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Prepare the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.

    • Add a 5-20 fold molar excess of the activated Tetrazine-Ph-NHS ester to the biomolecule solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching reagent to a final concentration of 50 mM and incubate for 30 minutes.

    • Purify the conjugate from unreacted tetrazine and byproducts using a suitable purification column.

Protocol 2: Mass Spectrometry Analysis of the this compound Conjugate

This protocol provides a general workflow for the analysis of the purified conjugate using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

A. Sample Preparation:

  • Buffer exchange the purified conjugate into a volatile buffer suitable for mass spectrometry (e.g., 100 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water/acetonitrile).

  • Adjust the concentration of the conjugate to approximately 1 mg/mL.

B. ESI-MS Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Set the instrument to positive ion mode.

    • Acquire data over a mass range appropriate for the expected charge state distribution of the conjugate.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for the specific analyte.

  • Data Analysis:

    • Process the raw data to obtain a multiply charged spectrum.

    • Deconvolute the spectrum to determine the zero-charge mass of the unconjugated biomolecule and the resulting conjugate(s).

    • Calculate the mass difference to confirm the successful conjugation of the this compound moiety.

    • Determine the Degree of Labeling (DOL) by analyzing the relative intensities of the peaks corresponding to different numbers of attached tetrazine molecules.

C. MALDI-TOF-MS Analysis:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins >10 kDa) in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).

  • Sample Spotting: Mix the conjugate solution with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • MS Acquisition:

    • Analyze the sample in positive ion, linear or reflectron mode.

    • Acquire spectra over a mass range that encompasses the expected molecular weights of the unconjugated and conjugated biomolecule.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated biomolecule and the conjugate(s).

    • The mass difference between these peaks will confirm the conjugation.

    • The distribution of peaks can be used to estimate the average DOL.

Visualizing the Workflow and Conjugation

To better illustrate the experimental process and the resulting chemical structure, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Conjugation cluster_analysis Purification & Analysis Tetrazine_acid This compound EDC_NHS EDC/NHS in DMSO Tetrazine_acid->EDC_NHS Activated_Tetrazine Activated Tetrazine-NHS Ester EDC_NHS->Activated_Tetrazine Biomolecule Amine-Biomolecule Activated_Tetrazine->Biomolecule Conjugate_mix Reaction Mixture Biomolecule->Conjugate_mix Purification Purification (SEC) Conjugate_mix->Purification MS_Analysis Mass Spectrometry (ESI/MALDI) Purification->MS_Analysis

Caption: Experimental workflow for this compound conjugation and mass spectrometry validation.

tetrazine_conjugation cluster_reactants Reactants cluster_activation Activation cluster_product Conjugate biomolecule Biomolecule-NH₂ conjugate Biomolecule-NHCO-Ph-Tetrazine biomolecule->conjugate tetrazine Tetrazine-Ph-COOH edc_nhs EDC/NHS tetrazine->edc_nhs activated_tetrazine Tetrazine-Ph-NHS edc_nhs->activated_tetrazine activated_tetrazine->conjugate

Caption: Chemical representation of this compound conjugation to a biomolecule.

References

A Comparative Guide to the HPLC Analysis of Tetrazine-Ph-Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and click chemistry, the accurate analysis of reaction products is paramount. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine, such as Tetrazine-Ph-acid, and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity.[1][2] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for monitoring these reactions and compares its performance with alternative analytical techniques, supported by experimental protocols and data.

Data Presentation: HPLC Analysis of this compound Ligation

Monitoring the reaction between this compound and a TCO derivative by reverse-phase HPLC allows for the separation and quantification of the starting materials and the resulting dihydropyridazine (B8628806) and pyridazine (B1198779) products. The disappearance of the characteristic pink color of the tetrazine, which corresponds to the loss of its absorbance around 520-550 nm, is a key indicator of reaction progression.[3]

Below is a table summarizing hypothetical, yet representative, chromatographic data for the analysis of a typical this compound reaction with a TCO-containing molecule.

CompoundRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µM)
TCO-Reactant12.5-0.5
This compound15.23.10.8
Dihydropyridazine Product18.84.21.0
Pyridazine Product17.91.11.0

Note: The data presented are hypothetical and intended for illustrative purposes. Actual values will vary depending on the specific molecules, instrumentation, and experimental conditions.

Comparison of Analytical Techniques

While HPLC is a robust and widely accessible method, other techniques offer distinct advantages in terms of speed, resolution, and sensitivity.

Analytical TechniquePrincipleSpeedResolutionSensitivityThroughputKey AdvantagesKey Disadvantages
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.ModerateGoodGoodModerateRobust, reliable, widely available, and cost-effective.Longer run times and lower resolution compared to UPLC.
UPLC Similar to HPLC but uses smaller particle size columns and higher pressures.FastExcellentExcellentHighSignificantly faster analysis, improved resolution, and higher sensitivity.[4][5]Higher initial instrument cost and more susceptible to clogging.
LC-MS HPLC or UPLC coupled with a mass spectrometer for detection.Moderate-FastGood-ExcellentSuperiorHighProvides molecular weight information for unambiguous peak identification and structural elucidation.[6][7]Higher cost and complexity of instrumentation and data analysis.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.Very FastSuperiorGoodHighExtremely high separation efficiency, minimal sample and solvent consumption, and rapid analysis times.[2][8]Lower sample loading capacity and can be less robust for certain applications than HPLC.[8]

Experimental Protocols

Detailed Protocol for HPLC Analysis of this compound Reaction

This protocol provides a starting point for monitoring the reaction between this compound and a TCO-functionalized molecule. Optimization may be required based on the specific properties of the reactants and products.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Autosampler

  • Data acquisition and analysis software

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • Reaction Sample: Aliquots of the reaction mixture quenched at various time points (e.g., by dilution in mobile phase A).

  • Standards: Solutions of known concentrations of this compound, TCO-reactant, and purified product (if available) for peak identification and quantification.

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 10 µL) of the reaction sample or standard onto the column.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: Return to 5% B and re-equilibrate

  • Detection: Monitor the elution profile at two wavelengths:

    • ~520 nm: For the specific detection of the tetrazine starting material.

    • 254 nm or 280 nm: For the detection of all aromatic species (reactants and products).

  • Data Analysis:

    • Identify the peaks corresponding to the reactants and products based on their retention times (by comparing with standards).

    • Integrate the peak areas to determine the relative concentrations of each species at different time points.

    • Calculate the percentage of remaining tetrazine to monitor the reaction progress.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start Reaction (this compound + TCO) aliquot Take Aliquots at Time Points start->aliquot quench Quench Reaction (e.g., Dilution) aliquot->quench inject Inject Sample quench->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection (520 nm & 254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify Reactants & Products integrate->quantify end end quantify->end Determine Reaction Kinetics

Caption: Experimental workflow for HPLC analysis of a this compound reaction.

Method_Comparison cluster_methods Analytical Techniques center_node Analytical Goal: Analysis of Tetrazine Reaction hplc HPLC (Good Resolution, Standard Speed) center_node->hplc Robustness uplc UPLC (High Resolution, High Speed) center_node->uplc Throughput lcms LC-MS (Structural Info, High Sensitivity) center_node->lcms Identification ce CE (Superior Resolution, Very Fast) center_node->ce Efficiency

Caption: Logical comparison of analytical methods for tetrazine reaction analysis.

References

Tetrazine Ligation vs. Copper-Catalyzed Click Chemistry: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the ability to efficiently and selectively link molecules is paramount for advancing research in drug development, molecular imaging, and chemical biology. While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been widely adopted, the emergence of bioorthogonal, catalyst-free alternatives has provided researchers with powerful new tools. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), known as tetrazine ligation, has gained significant traction. This guide offers an objective comparison of tetrazine ligation and CuAAC, supported by experimental data, to inform the selection of the optimal conjugation strategy.

Key Performance Parameters: A Quantitative Comparison

The primary advantages of tetrazine ligation over copper-catalyzed click chemistry lie in its superior reaction kinetics, exceptional biocompatibility, and operational simplicity.[1] The catalyst-free nature of the TCO-tetrazine ligation makes it particularly well-suited for in vivo and live-cell applications where preserving biological integrity is crucial.[1][2]

ParameterTetrazine Ligation (e.g., TCO-Tetrazine)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Principle Inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene (e.g., TCO).[3]Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097).[3]
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶ - 10⁷.[3][4][5]1 - 100.[3][5][6]
Biocompatibility High; catalyst-free, avoiding copper-induced cytotoxicity.[1][7]Potential for cytotoxicity due to the copper(I) catalyst, which can be mitigated with ligands but remains a concern for sensitive biological systems.[2][5][8]
Reaction Conditions Physiological conditions (neutral pH, aqueous solution, ambient temperature).[9]Requires a copper(I) source (often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA or TBTA).[1]
Byproducts A benign nitrogen (N₂) molecule, driving the reaction to completion.[6]No inherent byproducts from the core reaction, but catalyst components need to be considered.
Specificity & Bioorthogonality High; tetrazine and TCO moieties are highly specific for each other and do not react with naturally occurring functional groups.[1][2]High; azide and alkyne groups are largely bioorthogonal.[2]
Stability of Reactants Stability of tetrazines can vary depending on their substitution. TCO can be susceptible to isomerization to the less reactive cis-isomer.[10]Azides and alkynes are generally stable in biological media.
Stability of Ligation Product Forms a stable dihydropyrazine (B8608421) linkage that is irreversible.[1]Forms a very stable triazole linkage.[11]

Reaction Mechanisms

The fundamental difference in the reaction mechanisms of tetrazine ligation and CuAAC underpins their distinct advantages.

Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder cluster_products Products Tetrazine Tetrazine TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState + TCO trans-Cyclooctene (TCO) TCO->TransitionState Dihydropyrazine Dihydropyrazine Adduct TransitionState->Dihydropyrazine Retro-Diels-Alder Nitrogen Nitrogen (N₂) TransitionState->Nitrogen Release

Caption: Mechanism of the TCO-Tetrazine iEDDA reaction.

CuAAC_Reaction cluster_reactants Reactants cluster_reaction [3+2] Cycloaddition cluster_product Product Azide Azide Alkyne Terminal Alkyne Intermediate Copper-acetylide Intermediate Alkyne->Intermediate Copper Copper(I) Catalyst Copper->Intermediate + Triazole Triazole Product Intermediate->Triazole + Azide Triazole->Copper Catalyst Regeneration

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

To provide a practical context for the comparative data, this section outlines generalized experimental protocols for bioconjugation using both tetrazine ligation and CuAAC.

Protocol 1: Antibody Labeling via Tetrazine Ligation

This protocol describes the labeling of an antibody modified with a TCO group with a tetrazine-functionalized payload.[3]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester (dissolved in anhydrous DMSO)

  • Tetrazine-functionalized payload

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody in an amine-free buffer.

  • Antibody Modification with TCO: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching: Quench the reaction with Tris buffer.

  • Purification: Purify the TCO-modified antibody using a desalting column.

  • Tetrazine Ligation: Mix the TCO-modified antibody with a 1.1- to 2.0-fold molar excess of the tetrazine-payload.

  • Incubation: Incubate the reaction at room temperature for 10-60 minutes. Incubation at 4°C may require 30-120 minutes. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.[3]

  • Purification and Analysis: Purify the final conjugate using size-exclusion chromatography. Determine the degree of labeling (DOL) by UV-Vis spectrophotometry.

Protocol 2: Labeling of an Alkyne-Modified Biomolecule via CuAAC

This protocol outlines the labeling of an alkyne-modified biomolecule with an azide-containing probe.[1][12]

Materials:

  • Alkyne-modified biomolecule in a suitable buffer

  • Azide-containing probe (e.g., Azide-Biotin)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM)

  • Sodium ascorbate (B8700270) stock solution (e.g., 300 mM, freshly prepared)

Procedure:

  • Reactant Preparation: In a reaction tube, combine the alkyne-modified biomolecule with a 1.5- to 5-fold molar excess of the azide-probe.

  • Catalyst Preparation: Add the copper-chelating ligand (THPTA) to the reaction mixture, followed by CuSO₄.

  • Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification and Analysis: Purify the conjugate using a desalting column to remove excess reagents and catalyst components. Analyze the final product as required.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for bioconjugation using these click chemistry approaches.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Start Start Prepare_Biomolecule Prepare Functionalized Biomolecule (e.g., TCO-Antibody or Alkyne-Protein) Start->Prepare_Biomolecule Prepare_Payload Prepare Functionalized Payload (e.g., Tetrazine-Drug or Azide-Fluorophore) Start->Prepare_Payload Mix Mix Biomolecule and Payload Prepare_Biomolecule->Mix Prepare_Payload->Mix Add_Catalyst Add Catalyst System (CuAAC only) Mix->Add_Catalyst If CuAAC Incubate Incubate (Time and Temperature Dependent) Mix->Incubate If Tetrazine Ligation Add_Catalyst->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) Purify->Analyze End End Analyze->End

Caption: Generalized experimental workflow for bioconjugation.

Conclusion

For researchers seeking a bioorthogonal reaction with exceptional speed, biocompatibility, and specificity, tetrazine ligation stands out as a premier choice.[1] Its advantages over CuAAC, particularly for in vivo and live-cell applications, are substantial.[1][12] The ability to perform rapid and clean conjugations at low concentrations without the need for a cytotoxic catalyst has solidified its position as an invaluable tool in chemical biology, drug development, and molecular imaging. While CuAAC remains a robust and widely used reaction for many in vitro applications, the superior performance of tetrazine ligation in biological systems makes it the preferred option for cutting-edge biomedical research.[1][3]

References

Measuring the Pace of Bioorthogonal Chemistry: A Guide to Second-Order Rate Constants of Tetrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptional speed and selectivity.[1][2][3] Quantifying the reaction speed, expressed as the second-order rate constant (k₂), is paramount for comparing different tetrazine derivatives and optimizing their application in areas like in vivo imaging, drug delivery, and diagnostics.[1][4] This guide provides a comparative overview of the primary methods for measuring these rate constants, complete with experimental protocols and supporting data.

The kinetics of tetrazine ligations are a key factor in their utility, with some pairs exhibiting rate constants orders of magnitude higher than other bioorthogonal reactions.[1][4][5] This remarkable reactivity allows for rapid labeling at low, physiologically relevant concentrations. The choice of substituents on the tetrazine ring significantly influences the reaction rate; electron-withdrawing groups generally lead to faster kinetics, while electron-donating groups slow the reaction down.[6][7] However, a trade-off often exists between high reactivity and the stability of the tetrazine in aqueous environments.[8]

Comparing the Techniques: UV-Vis Spectrophotometry vs. NMR Spectroscopy

Two principal methods are employed to measure the second-order rate constants of tetrazine reactions: UV-Visible (UV-Vis) spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[9] Each technique offers distinct advantages and is suited to different experimental conditions.

FeatureUV-Vis SpectrophotometryNMR Spectroscopy
Principle Monitors the disappearance of the characteristic tetrazine absorbance (typically ~510-550 nm) over time as it reacts and the chromophore is consumed.[3][7][9]Tracks the decrease in reactant signals and the corresponding increase in product signals in the NMR spectrum over time.[9]
Advantages - High sensitivity, allowing for the use of low reactant concentrations.- Ideal for very fast reactions, especially when using a stopped-flow apparatus.[6][7][9]- Relatively simple data analysis.- Provides detailed structural information, confirming the identity of the product.- Can be used when there is no significant change in the UV-Vis spectrum upon reaction.- Does not require a chromophore.
Disadvantages - Requires a change in absorbance upon reaction.- Potential for interference from other absorbing species in the sample.- Lower sensitivity, requiring higher reactant concentrations.- Not suitable for extremely fast reactions.- More complex data acquisition and processing.
Typical Application Rapid screening of tetrazine libraries and precise determination of rate constants for fast reactions.Mechanistic studies and reactions where UV-Vis is not applicable.

Experimental Protocols

Below are detailed protocols for the two primary methods of determining second-order rate constants for tetrazine reactions.

Protocol 1: UV-Vis Spectrophotometry (Stopped-Flow)

This method is ideal for fast reactions and relies on monitoring the decay of the tetrazine's visible absorbance.[6][7][10]

Materials:

  • Tetrazine derivative stock solution (e.g., 1 mM in DMSO)

  • Dienophile (e.g., trans-cyclooctene, TCO) stock solution (e.g., 20 mM in DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare fresh dilutions of the tetrazine and dienophile stock solutions in the reaction buffer. To ensure pseudo-first-order kinetics, the dienophile concentration should be at least 10-fold greater than the tetrazine concentration.[7][9][10]

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C).[7] Set the spectrophotometer to monitor the absorbance at the maximum wavelength (λmax) of the tetrazine.

  • Measurement: Load the tetrazine and dienophile solutions into the separate syringes of the stopped-flow device. Rapidly mix the solutions and initiate data acquisition, recording the decrease in absorbance over time.

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated using the following equation: k₂ = k_obs / [Dienophile]

    • For enhanced accuracy, repeat the experiment with several different excess concentrations of the dienophile and plot k_obs versus the dienophile concentration. The slope of the resulting linear plot will provide a more precise k₂ value.[9]

Protocol 2: NMR Spectroscopy

NMR spectroscopy is a powerful alternative when UV-Vis is not feasible and provides valuable structural confirmation.[9]

Materials:

  • Tetrazine derivative

  • Dienophile

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN/CDCl₃)[11]

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the dienophile in the deuterated solvent. Obtain an initial spectrum (t=0).

  • Reaction Initiation: Add a known concentration of the tetrazine derivative to the NMR tube, mix quickly, and immediately begin acquiring a series of ¹H NMR spectra at defined time intervals.

  • Data Acquisition: Continue acquiring spectra until the reaction is complete or has progressed sufficiently to determine the kinetics.

  • Data Analysis:

    • Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum.

    • Plot the concentration of the reactant or product as a function of time.

    • Fit the data to the appropriate second-order integrated rate law to determine the second-order rate constant (k₂).

Quantitative Data: Second-Order Rate Constants of Tetrazine Reactions

The following table summarizes experimentally determined second-order rate constants for various tetrazine-dienophile pairs, highlighting the impact of substituents on reactivity.

Tetrazine DerivativeDienophilek₂ (M⁻¹s⁻¹)SolventTemperature (°C)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2,000Aqueous MediaRoom Temperature
Hydrogen-substituted tetrazinestrans-cyclooctene (TCO)Up to 30,000PBS37
6-Methyl-substituted tetrazinestrans-cyclooctene (TCO)~1,000Aqueous MediaNot Specified
3-(3-fluorophenyl)-Tz core structuretrans-cyclooctene (TCO)20,000 - 130,000DPBS37
3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)2.7MeOHRoom Temperature
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6MeOHRoom Temperature
3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)10MeOHAmbient
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)125MeOHAmbient
Triazolyl-tetrazineaxial-TCO10,332PBS37

Note: The reaction rates presented are compiled from various sources and are intended for comparative purposes. Actual rates may vary depending on the specific experimental setup.[8]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining second-order rate constants using both UV-Vis spectrophotometry and NMR spectroscopy.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Tetrazine Tetrazine Solution Mixing Rapid Mixing (Stopped-Flow) Tetrazine->Mixing Dienophile Dienophile Solution (Excess) Dienophile->Mixing Spectrometer UV-Vis Spectrophotometer (Monitor Absorbance @ λmax) Mixing->Spectrometer Fit_Data Fit Absorbance Decay (Exponential) Spectrometer->Fit_Data Calculate_k_obs Determine k_obs Fit_Data->Calculate_k_obs Plot_k_obs Plot k_obs vs. [Dienophile] Calculate_k_obs->Plot_k_obs Calculate_k2 Calculate k₂ (Slope) Plot_k_obs->Calculate_k2

Caption: Workflow for determining k₂ using UV-Vis spectrophotometry.

NMR_Workflow cluster_prep_nmr Preparation cluster_measurement_nmr Measurement cluster_analysis_nmr Data Analysis Dienophile_NMR Dienophile in Deuterated Solvent NMR_Tube Combine in NMR Tube Dienophile_NMR->NMR_Tube Tetrazine_NMR Tetrazine Stock Tetrazine_NMR->NMR_Tube Spectrometer_NMR Acquire ¹H NMR Spectra (Time Course) NMR_Tube->Spectrometer_NMR Process_Spectra Process Spectra & Integrate Peaks Spectrometer_NMR->Process_Spectra Plot_Concentration Plot [Reactant/Product] vs. Time Process_Spectra->Plot_Concentration Fit_Kinetics Fit to 2nd-Order Integrated Rate Law Plot_Concentration->Fit_Kinetics Determine_k2 Determine k₂ Fit_Kinetics->Determine_k2

Caption: Workflow for determining k₂ using NMR spectroscopy.

References

Assessing the Biocompatibility of Tetrazine-Ph-Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of bioorthogonal chemistry, the selection of biocompatible probes is paramount to the success and validity of their experiments. This guide provides a comprehensive comparison of the biocompatibility of a representative phenyl-substituted tetrazine bearing a carboxylic acid moiety (referred to herein as Tetrazine-Ph-acid), with alternative bioorthogonal reagents. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to facilitate an informed decision-making process for your research needs.

Performance Comparison of Bioorthogonal Probes

The ideal bioorthogonal reagent should exhibit high reactivity and stability while demonstrating minimal perturbation of biological systems. The following tables summarize key biocompatibility and performance metrics for this compound and its alternatives. It is important to note that direct cytotoxic data for a specific "this compound" is not extensively available in the public domain; therefore, data from structurally similar phenyl-tetrazine derivatives with carboxylic acid groups are used as a proxy.

Reagent ClassSpecific ExampleCell LineAssayIC50 / EC50Key Findings & Considerations
Tetrazine (iEDDA) Tetrazine-prodrug 1PC3MTT> 10 µMNo significant influence on cell viability observed at concentrations up to 10 µM.[1]
TCO-Dox prodrugA549, HeLaCCK-84.76 µMCaging of doxorubicin (B1662922) with TCO significantly reduces its cytotoxicity.[2]
Ir(III) Tetrazine ComplexHuh-7, HeLaRTCA~1-10 µMCytotoxicity is highly dependent on the overall complex structure.
SPAAC Reagents DBCOHeLaIn-gel fluorescenceEC50: 0.8 µMDBCO is generally considered to have low cytotoxicity, making it suitable for live-cell imaging.[3]
BCNHeLaIn-gel fluorescenceEC50: 16 µMBCN shows lower reactivity but also lower cytotoxicity in this context compared to DBCO.[3]
AF488-DBCO---Cytotoxicity can be influenced by the conjugated fluorophore and linker. Optimization of concentration and incubation time is crucial.
Staudinger Ligation Phosphine Reagents---Generally considered biocompatible, but some phosphines can be prone to air oxidation, and kinetics are slower.
ReagentStability in Biological Media (DMEM + 10% FBS, 37°C)Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)
Triazolyl-tetrazine-benzoic acid >63% remaining after 48h10,332
Phenyl-tetrazine-benzoic acid ~50% remaining after 48h~1,500
Pyridyl-tetrazine <13% remaining after 48h>20,000
Methyl-tetrazine >63% remaining after 48h~1,700
H-tetrazine <13% remaining after 48h~30,000

Experimental Protocols

Accurate assessment of biocompatibility requires standardized and well-documented experimental procedures. Below are detailed protocols for key assays to evaluate the cytotoxic and apoptotic potential of bioorthogonal reagents.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound or alternative bioorthogonal reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Reagent Treatment: Prepare serial dilutions of the test reagent in complete medium. Replace the existing medium with 100 µL of the diluted reagent solutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[4][5]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_reagent Add serially diluted reagent incubate_24h->add_reagent incubate_exposure Incubate for 24-72h add_reagent->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

MTT Assay Workflow

Protocol 2: Apoptosis Assessment using Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Materials:

  • Cells treated with the test reagent and untreated control cells

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (calcium-rich)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both adherent and suspension cells from the treatment and control groups.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[6][7][8]

Apoptosis_Assay_Workflow start Treated and Control Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Apoptosis Assay Workflow

Signaling Pathway Considerations

Bioorthogonal reagents are designed to be inert to biological processes. However, it is prudent to consider potential off-target effects. While no direct evidence links this compound to specific signaling pathway modulation, studies on other tetrazine-containing molecules offer some insights. For instance, tetramethylpyrazine has been shown to inhibit the p38 MAPK and NF-κB signaling pathways in vascular endothelial cells.[9] These pathways are central to cellular responses to stress, inflammation, and apoptosis.[10][11][12] Therefore, assessing the impact of a novel bioorthogonal probe on such fundamental pathways can provide a deeper understanding of its biocompatibility.

Signaling_Pathway_Considerations cluster_stress Cellular Stressors cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes ROS Reactive Oxygen Species MAPK MAPK Pathway ROS->MAPK Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Proliferation Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation Bioorthogonal_Probe Bioorthogonal Probe (e.g., this compound) Bioorthogonal_Probe->ROS Potential for oxidative stress

Potential Interaction with Stress Signaling

Conclusion

The selection of a bioorthogonal reagent requires a careful balance between reactivity, stability, and biocompatibility. While this compound, as represented by its phenyl- and carboxyl-containing analogs, offers a good balance of reactivity and stability, its biocompatibility should be rigorously evaluated for each specific application. Copper-free click chemistry reagents, such as those used in SPAAC, present a highly biocompatible alternative, albeit sometimes with slower kinetics. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. Ultimately, the optimal choice of a bioorthogonal probe will depend on the specific requirements of the biological system under investigation and the experimental goals.

References

A Comparative Guide to the In Vivo Performance of Tetrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has become a cornerstone of bioorthogonal chemistry for in vivo applications due to its rapid kinetics and high specificity.[1] The choice of tetrazine derivative is critical as its substituents significantly influence reactivity, stability, and hydrophilicity, all of which are paramount for successful in vivo imaging and therapeutic applications.[2] This guide provides a detailed comparison of commonly used tetrazine derivatives, supported by experimental data, to assist researchers in selecting the optimal tool for their studies.

A fundamental challenge in tetrazine chemistry is the trade-off between reactivity and stability.[3] Tetrazines with electron-withdrawing groups tend to exhibit faster reaction kinetics but are often less stable in aqueous environments.[3] Conversely, electron-donating groups generally enhance stability at the cost of slower reactivity.[3] Achieving the right balance is crucial for in vivo performance where the probe must be stable enough to reach its target yet reactive enough for efficient ligation.[4]

Performance Comparison of Tetrazine Derivatives

The efficacy of a tetrazine derivative for in vivo applications is determined by a balance of its reaction kinetics, stability in biological media, and its hydrophilicity, which affects its pharmacokinetic profile.[2] The following table summarizes key performance indicators for various tetrazine derivatives based on published experimental data.

PropertyMethyltetrazineH-TetrazinePhenyl-Tetrazinetert-Butyl-TetrazineTriazolyl-tetrazine
Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) ~1,000 - 10,332[1][4]Up to 30,000[1]~1,000[1]Slower than methyltetrazine[1]10,332[4]
In Vivo Stability High[1]Low[1]Moderate[1]Very High[1]High[4]
Calculated logD₇.₄ -0.5 to -3.0 (conjugate dependent)[1]More Hydrophilic[1]More Lipophilic[1]More Lipophilic[1]Tunable hydrophilicity[4]
Key Characteristics Optimal balance of reactivity and stability for many in vivo applications.[1]Fastest reaction kinetics but poor aqueous stability, limiting long-term studies.[1]More stable than H-tetrazine but with slower kinetics.[4]Very stable but with slower reaction kinetics, potentially limiting for low-abundance targets.[1][4]Exhibits both high stability and high reactivity, overcoming the typical trade-off.[4]

Studies have shown that for successful in vivo pre-targeting, high IEDDA reactivity (k₂ > 50,000 M⁻¹s⁻¹) and low lipophilicity (clogD₇.₄ < -3) are strong indicators of high ligation performance.[5] Furthermore, head-to-head comparisons of ¹⁸F-labeled tetrazines for PET imaging revealed that derivatives with a net neutral charge outperformed those with a net negative charge in terms of tumor uptake and contrast.[6][7]

Experimental Protocols

Accurate and reproducible assessment of tetrazine performance is crucial for selecting the best candidate for a given bioorthogonal application. Below are detailed methodologies for key experiments.

Determination of Second-Order Rate Constants

This method quantifies the reaction kinetics of a tetrazine derivative with a dienophile like TCO.

  • Objective: To measure the rate at which the tetrazine and dienophile react.

  • Materials:

    • Tetrazine derivative

    • TCO derivative

    • Phosphate-buffered saline (PBS), pH 7.4

    • Stopped-flow spectrophotometer with a UV-Vis detector[2]

  • Procedure:

    • Prepare stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO).

    • Dilute the stock solutions in PBS to desired concentrations.

    • Rapidly mix equal volumes of the tetrazine and TCO solutions in the stopped-flow instrument.

    • Monitor the reaction by observing the disappearance of the characteristic tetrazine absorbance (typically around 520 nm) over time.

    • The second-order rate constant (k₂) is determined by fitting the kinetic data to a second-order rate equation.

In Vitro Stability Assessment in Serum

This protocol assesses the stability of a tetrazine derivative in a biologically relevant medium.[2]

  • Objective: To determine the half-life of a tetrazine derivative in serum.

  • Materials:

    • Tetrazine derivative

    • Fetal Bovine Serum (FBS) or human serum

    • Dulbecco's Modified Eagle Medium (DMEM)

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

    • Incubator at 37°C

    • Cold acetonitrile (B52724)

    • Centrifuge[2]

  • Procedure:

    • Prepare a stock solution of the tetrazine derivative.

    • Spike the tetrazine derivative into a mixture of DMEM and serum.

    • Incubate the mixture at 37°C.

    • At various time points, take aliquots of the mixture and quench the reaction by adding cold acetonitrile to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using HPLC to quantify the amount of remaining tetrazine derivative.

    • The half-life is determined by plotting the concentration of the tetrazine derivative versus time.[3]

In Vivo Pre-targeted Imaging

This protocol describes a typical workflow for evaluating the in vivo performance of a radiolabeled tetrazine in a tumor-bearing animal model.[6]

  • Objective: To assess the tumor-targeting efficiency and background clearance of a radiolabeled tetrazine.

  • Materials:

    • Tumor-bearing animal model (e.g., nude mice with LS174T xenografts)[6]

    • Antibody-TCO conjugate (e.g., CC49-TCO)[6]

    • Radiolabeled tetrazine derivative (e.g., ¹⁸F-labeled tetrazine)

    • PET/CT scanner

  • Procedure:

    • Pre-targeting: Intravenously inject the antibody-TCO conjugate into the tumor-bearing mice.[6]

    • Accumulation and Clearance: Allow 24-72 hours for the antibody-TCO conjugate to accumulate at the tumor site and for the unbound conjugate to clear from circulation.[2]

    • Bioorthogonal Reaction: Inject the radiolabeled tetrazine derivative intravenously. The tetrazine will react rapidly with the TCO-modified antibody at the tumor site.[6]

    • Imaging: Perform PET/CT scans at various time points (e.g., 1, 2, 3 hours) after injection of the radiolabeled tetrazine to visualize its biodistribution.[6]

    • Data Analysis: Quantify the tracer uptake in the tumor and other organs (e.g., muscle, blood, abdomen) to determine tumor-to-background ratios.[6]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the fundamental reaction and a common experimental workflow for in vivo applications of tetrazine derivatives.

cluster_0 Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Tetrazine Tetrazine (Diene) Product Dihydropyridazine Adduct Tetrazine->Product + Dienophile trans-Cyclooctene (TCO) (Dienophile) Dienophile->Product FinalProduct Pyridazine Product (+ N2 gas) Product->FinalProduct Retro-Diels-Alder

A diagram of the iEDDA reaction between a tetrazine and TCO.

cluster_1 Workflow for In Vivo Pre-targeted Imaging A Step 1: Pre-targeting Administer Antibody-TCO Conjugate B Step 2: Accumulation & Clearance (24-72 hours) Antibody-TCO accumulates at target site. Unbound conjugate clears. A->B C Step 3: Bioorthogonal Reaction Administer Radiolabeled Tetrazine B->C D Step 4: Imaging (e.g., PET/CT Scan) C->D

A typical experimental workflow for in vivo pre-targeted imaging studies.

References

A Researcher's Guide to Tetrazine-Ph-Acid: A Quantitative Comparison of Bioorthogonal Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a premier tool for researchers in drug development, in vivo imaging, and proteomics. This guide provides a detailed comparison of Tetrazine-Ph-acid and its derivatives, offering a quantitative analysis of their labeling efficiency against other common bioorthogonal labeling reagents. By presenting key performance indicators and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal bioconjugation strategy for their specific needs.

Quantitative Performance Comparison: Tetrazine Derivatives and Alternatives

The efficacy of a bioorthogonal reaction is primarily determined by its kinetics, stability, and specificity. The iEDDA reaction between tetrazines and trans-cyclooctene (B1233481) (TCO) is renowned for its exceptionally fast reaction rates, often orders of magnitude greater than those of competing methods like the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Table 1: Reaction Kinetics of Various Tetrazine Derivatives

The second-order rate constant (k₂) is a critical metric for quantifying the speed of a bioorthogonal reaction. A higher k₂ value indicates a faster reaction, which is particularly advantageous for in vivo applications or when dealing with low concentrations of reactants.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
H-TetrazineTCO> 70 M⁻¹ s⁻¹ (in 1,4-dioxane)[2]
MethyltetrazineTCO-[3]
Pyridyl-phenyl-TetrazineTCO> 70 M⁻¹ s⁻¹ (in 1,4-dioxane)[2]
Bis(pyridyl)-TetrazineTCO> 70 M⁻¹ s⁻¹ (in 1,4-dioxane)[2]
Tetrazine-Amino Acid (1)Strained TCO (2)880 ± 10[4]
Tetrazine-Amino Acid (in vivo)Strained TCO (2)330 ± 20[4]
General Tetrazine-TCOTCO1,000 - 30,000[1]
Highly Reactive TetrazinesTCO> 50,000[2]

Note: Reaction conditions such as solvent and temperature can significantly impact rate constants. The data presented is for comparative purposes.

Table 2: Stability of Tetrazine Derivatives

The stability of the tetrazine moiety in a biological environment is crucial for successful labeling, especially in long-term in vivo studies. Electron-donating groups, such as methyl groups, generally increase the stability of the tetrazine ring.[3]

Tetrazine DerivativeStability CharacteristicsReference
H-TetrazineLow stability, especially in the presence of fetal bovine serum.[3][3]
Methyl-TetrazineSignificantly greater stability compared to H-tetrazine.[3][3]
Pyridyl- or Pyrimidyl-substituted TetrazinesRather unstable, with 60-85% degradation after 12 hours in 1:9 DMSO/PBS.
Pyridyl and Phenyl TetrazinesMore stable, with at least 75% remaining after 12 hours.
Table 3: Head-to-Head Comparison: Tetrazine-TCO vs. SPAAC
ParameterTetrazine-TCO Ligation (iEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 3.3 x 10⁶; typically 1,000 - 30,000Typically 0.1 - 1.0; up to ~10³ for highly activated cyclooctynes[1]
Biocompatibility Excellent (catalyst-free)Excellent (catalyst-free)[1]
Primary Reactant Stability TCOs can isomerize; Tetrazine stability varies with substituents.[1]Azides and alkynes are generally highly stable.[1][1]

Experimental Protocols

Detailed and reproducible protocols are essential for achieving optimal labeling efficiency. Below are summarized protocols for protein labeling using tetrazine derivatives.

Protocol 1: Protein Labeling with Tetrazine-Ph-PEG4-Ph-aldehyde via Reductive Amination

This protocol outlines the conjugation of a tetrazine linker to primary amines (lysine residues) on a protein surface.[5]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • Tetrazine-Ph-PEG4-Ph-aldehyde

  • Anhydrous DMSO

  • Sodium cyanoborohydride (NaBH₃CN)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns or dialysis cassettes

Procedure:

  • Protein Preparation: Ensure the protein solution (1-10 mg/mL) is in an amine-free buffer (e.g., PBS, pH 7.4).

  • Reagent Preparation: Prepare a 10 mM stock solution of Tetrazine-Ph-PEG4-Ph-aldehyde in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the tetrazine stock solution to the protein solution.

    • Add freshly prepared NaBH₃CN to a final concentration of 20 mM.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagents by desalting or dialysis.

  • Reaction with TCO:

    • Add a 1.5- to 5-fold molar excess of the TCO-modified molecule.

    • Incubate for 30-60 minutes at room temperature.

  • Analysis: Confirm the final conjugate by SDS-PAGE and mass spectrometry.[5]

Protocol 2: Protein Labeling with Methyltetrazine-PEG12-acid

This method involves the activation of the carboxylic acid on the tetrazine linker to react with primary amines on the protein.[6]

Materials:

  • Methyltetrazine-PEG12-acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

  • Protein in PBS buffer, pH 7.2-7.5

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of Methyltetrazine-PEG12-acid in anhydrous DMSO or DMF.

  • Activation of Tetrazine:

    • In a separate tube, add the desired amount of Methyltetrazine-PEG12-acid to the activation buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS.

    • Incubate for 15 minutes at room temperature to generate the amine-reactive NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated tetrazine solution to the protein solution (1-5 mg/mL).

    • Incubate for 2 hours at room temperature.

  • Purification: Remove unreacted labeling reagent using a desalting column or dialysis.

  • Analysis: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.[6]

Visualizing the Workflow and Key Factors

To better illustrate the experimental process and the interplay of factors influencing labeling efficiency, the following diagrams are provided.

G cluster_workflow Experimental Workflow: this compound Labeling P Protein Preparation (Amine-free buffer) C Conjugation Reaction (Protein + Tetrazine + Reducing Agent) P->C R Reagent Preparation (this compound stock) R->C Q Quenching (Stop reaction) C->Q PU Purification (Remove excess reagents) Q->PU TCO Reaction with TCO-molecule PU->TCO A Analysis (SDS-PAGE, Mass Spec) TCO->A G cluster_factors Factors Influencing Tetrazine Labeling Efficiency cluster_intrinsic Intrinsic Properties cluster_extrinsic Experimental Conditions LE Labeling Efficiency K Reaction Kinetics (k₂) K->LE S Tetrazine Stability S->LE H Hydrophilicity H->LE C Concentration C->LE pH pH pH->LE T Temperature T->LE

References

A Comparative Guide to Tetrazine-Ph-Acid and its Alternatives in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has become a cornerstone of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the diverse array of tetrazine reagents, Tetrazine-Ph-acid and its derivatives have garnered significant attention for their utility in a range of applications, from in vivo imaging to the construction of antibody-drug conjugates (ADCs).

This guide provides an objective comparison of this compound and other key tetrazine derivatives, supported by experimental data. It delves into their reaction kinetics, stability, and practical applications, offering detailed methodologies for key experiments to aid researchers in selecting the optimal tool for their specific needs.

Performance Comparison of Tetrazine Derivatives

The efficacy of a tetrazine linker in bioorthogonal applications is a balance between its reactivity in the iEDDA reaction and its stability in aqueous physiological environments. A fundamental principle in tetrazine chemistry is the inverse correlation between these two properties: electron-withdrawing substituents on the tetrazine ring generally increase reaction kinetics but decrease stability, while electron-donating groups enhance stability at the cost of slower reaction rates.[1][2]

Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of the iEDDA reaction. A higher k₂ value indicates a faster reaction, which is crucial for applications requiring rapid labeling at low concentrations. The following table summarizes the k₂ values for the reaction of various tetrazine derivatives with trans-cyclooctene (B1233481) (TCO), a commonly used dienophile.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO26,000PBS, 37°C[3]
Highly reactive pyrimidyl-phenyl-TzTCO>39,000DPBS, 37°C[3][4]
3,6-di-(2-pyridyl)-s-tetrazineTCO2,0009:1 Methanol/Water[3]
Phenyl-TetrazineTCO~1,000Not specified[3]
H-TetrazineTCOUp to 30,000PBS, 37°C[3]
Methyl-substituted tetrazineTCO-PEG₄463PBS, 37°C[3]
Dimethyl-tetrazineAxial TCO-carbamate0.54Not specified[3]

Note: The reactivity of this compound is expected to be in a similar range to other phenyl-substituted tetrazines. The specific dienophile and reaction conditions significantly impact the rate constant.

Stability in Biological Media

The stability of a tetrazine linker is paramount for in vivo applications where the molecule must persist long enough to reach its target. Stability is often assessed by measuring the percentage of the compound remaining over time in physiologically relevant media, such as phosphate-buffered saline (PBS) or serum.

Tetrazine DerivativeSubstituent Type% Remaining after 14h in PBSHalf-life in PBSReference
Alkyl substituted tetrazinesElectron-donating>96% (after 10h in FBS)-[2]
Phenyl tetrazinesElectron-neutral~75% (after 12h in DMSO/PBS)-[5]
DimethyltetrazineElectron-donating~50%~14 hours[1]
Tetrazines with electron-withdrawing groupsElectron-withdrawingLower stability-[2]
Dipyridyl-s-tetrazinesElectron-withdrawing15-40% (after 12h in DMSO/PBS)-[5]

Note: The stability of this compound is anticipated to be comparable to other phenyl-substituted tetrazines, offering a good balance between reactivity and stability.

Key Applications and Experimental Protocols

This compound and its analogues are versatile tools with broad applications in bioconjugation, drug delivery, and cellular imaging.

Antibody-Drug Conjugates (ADCs)

Tetrazine linkers are increasingly used in the development of ADCs due to their rapid and specific conjugation capabilities under mild conditions.[6] This allows for the precise attachment of potent cytotoxic drugs to monoclonal antibodies, enhancing targeted delivery to cancer cells.

Experimental Workflow for ADC Formation:

ADC_Workflow cluster_antibody Antibody Modification cluster_drug Drug-Linker Synthesis cluster_conjugation ADC Formation mAb Monoclonal Antibody tetrazine_mAb Tetrazine-modified Antibody mAb->tetrazine_mAb Lysine modification tetrazine_nhs Tetrazine-NHS ester tetrazine_nhs->tetrazine_mAb ADC Antibody-Drug Conjugate tetrazine_mAb->ADC iEDDA Reaction drug Cytotoxic Drug tco_drug TCO-Drug-Linker drug->tco_drug tco_linker TCO-Linker tco_linker->tco_drug tco_drug->ADC

Workflow for Antibody-Drug Conjugate (ADC) formation.

Protocol for ADC Formation via Tetrazine Ligation:

This protocol describes the conjugation of a tetrazine-modified antibody with a TCO-containing drug-linker.

Materials:

  • Tetrazine-modified antibody

  • TCO-drug-linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the tetrazine-modified antibody and a 1.5- to 3-fold molar excess of the TCO-drug-linker in PBS, pH 7.4. The final antibody concentration should be in the range of 1-5 mg/mL.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.[6] The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the resulting ADC from unreacted drug-linker and other impurities using a size-exclusion chromatography system.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm its integrity.

Live Cell Imaging

The "turn-on" fluorescence of some tetrazine-fluorophore conjugates upon reaction with a dienophile makes them excellent probes for real-time imaging of biological processes within living cells.[7]

Experimental Workflow for Pre-targeted Live Cell Imaging:

Live_Cell_Imaging_Workflow start Start tco_antibody Incubate cells with TCO-modified antibody start->tco_antibody wash1 Wash to remove unbound antibody tco_antibody->wash1 tetrazine_fluorophore Add Tetrazine-fluorophore probe wash1->tetrazine_fluorophore wash2 Wash to remove unbound probe tetrazine_fluorophore->wash2 image Image cells wash2->image

Workflow for pre-targeted live cell imaging.

Protocol for Pre-targeted Live Cell Imaging:

This protocol details the labeling of a specific cell surface receptor using a TCO-modified antibody followed by imaging with a tetrazine-fluorophore probe.

Materials:

  • Cells expressing the target receptor

  • TCO-modified antibody specific to the target receptor

  • Tetrazine-fluorophore probe

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish or plate.

  • Antibody Incubation: Incubate the cells with the TCO-modified antibody in cell culture medium for a sufficient time to allow binding to the target receptor.

  • Washing: Wash the cells with fresh medium to remove any unbound antibody.

  • Tetrazine-Fluorophore Labeling: Dilute the tetrazine-fluorophore probe in pre-warmed cell culture medium to a final concentration of 1-5 µM. Add the solution to the cells and incubate for 5-15 minutes at 37°C.[8]

  • Final Wash and Imaging: Remove the tetrazine-fluorophore solution and wash the cells twice with pre-warmed cell culture medium. Replace with fresh medium and image the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore.[8]

Logical Relationships in Bioorthogonal Chemistry

The selection of a tetrazine derivative for a specific bioorthogonal application involves a careful consideration of the trade-off between reactivity and stability.

Reactivity_Stability_Tradeoff substituent Tetrazine Substituent ewg Electron-Withdrawing Group (EWG) substituent->ewg e.g., Pyridyl edg Electron-Donating Group (EDG) substituent->edg e.g., Methyl reactivity iEDDA Reaction Rate ewg->reactivity Increases stability Aqueous Stability ewg->stability Decreases edg->reactivity Decreases edg->stability Increases fast_reaction Faster Kinetics reactivity->fast_reaction slow_reaction Slower Kinetics reactivity->slow_reaction less_stable Lower Stability stability->less_stable more_stable Higher Stability stability->more_stable

The reactivity-stability trade-off in tetrazine chemistry.

References

A Comparative Guide to Tetrazine Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of bioorthogonal chemical tools is a critical parameter for the successful design of experiments and novel therapeutics. Among the most potent bioorthogonal reagents, tetrazines, which react rapidly with strained alkenes via the inverse-electron-demand Diels-Alder (iEDDA) reaction, are celebrated for their utility in bioconjugation, imaging, and drug delivery. However, the inherent reactivity of the tetrazine ring can also lead to degradation in biological media, such as serum. This guide provides a comparative analysis of the stability of various tetrazine derivatives in serum, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tetrazine for a given application.

A well-established principle in tetrazine chemistry is the inverse relationship between reactivity and stability.[1] Tetrazines featuring electron-withdrawing substituents tend to react faster in iEDDA reactions but are often less stable in aqueous environments.[1] Conversely, those with electron-donating groups are generally more stable but exhibit slower reaction kinetics.[1][2] This trade-off is a crucial consideration for in vivo applications where the probe must persist long enough to reach its target.

Comparative Stability of Tetrazine Derivatives in Serum

The stability of tetrazine derivatives is commonly assessed by measuring their half-life or the percentage of intact compound remaining after incubation in serum or serum-containing media at physiological temperature (37°C). The data presented below, collated from multiple studies, highlights the stability profiles of various substituted tetrazines.

Tetrazine DerivativeSubstituent TypeMediumIncubation Time (hours)% RemainingReference
Triazolyl-Tetrazine (3b) Triazolyl, Benzoic acidDMEM + 10% FBS12> 92%[3][4]
DMEM + 10% FBS48~63%[3][4]
Methyl-Tetrazine (Me-Tz) Alkyl, Benzoic acidDMEM + 10% FBS12> 92%[3][4]
DMEM + 10% FBS48~63%[3][4]
Phenyl-Tetrazine (Ph-Tz) Aryl, Benzoic acidDMEM + 10% FBS48~35%[3]
Pyridyl-Tetrazine (Py-Tz) Heteroaryl, Benzoic acidDMEM + 10% FBS48< 13%[3][4]
H-Tetrazine (H-Tz) Hydrogen, Benzoic acidDMEM + 10% FBS48< 13%[3][4]
MePh Aryl (Phenyl), MethylDMEM + 10% FBS12> 95%[5][6]
Me2Pyr Heteroaryl (2-pyridyl), MethylDMEM + 10% FBS12~85%[5][6]
Me3Pyr Heteroaryl (3-pyridyl), MethylDMEM + 10% FBS12~85%[5][6]
Me4Pyr Heteroaryl (4-pyridyl), MethylDMEM + 10% FBS12~30%[5][6]
Tetrazine 6 AlkylFetal Bovine Serum (FBS)10> 96%[2]

Note: The specific structures of the numbered or abbreviated tetrazines can be found in the corresponding references. The data is intended for comparative purposes; absolute stability can vary with minor changes in experimental conditions.

Experimental Protocols

Accurate assessment of tetrazine stability is crucial for selecting the optimal derivative for a specific biological application. Below are detailed methodologies for determining tetrazine stability in serum.

Protocol: Determination of Tetrazine Stability in Serum or Serum-Containing Medium

This protocol outlines a general procedure for quantifying the degradation of a tetrazine derivative in a biologically relevant medium over time.

Materials:

  • Tetrazine derivative stock solution (e.g., 1-10 mM in DMSO).

  • Fetal Bovine Serum (FBS), mouse serum, or cell culture medium (e.g., DMEM) supplemented with 10% FBS.[3][4][7][8]

  • Incubator set to 37°C.[1][2][3]

  • Analytical system: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][4] A spectrophotometer or plate reader can be used as an alternative if the tetrazine has a distinct absorbance wavelength (typically 515-540 nm) and serum components do not interfere.[1][2]

Procedure:

  • Sample Preparation: Dilute the tetrazine stock solution into the chosen serum or serum-containing medium to a final concentration (e.g., 50 µM).[7][8] Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤1%) to avoid affecting serum protein integrity.[1]

  • Incubation: Incubate the samples at 37°C.[1][2][3]

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), take aliquots of the incubation mixture.[1][3]

  • Sample Quenching (Optional but Recommended): To stop further degradation, samples can be immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis, or the protein can be precipitated with a cold organic solvent like acetonitrile.[1]

  • Quantification: Analyze the concentration of the remaining intact tetrazine derivative using HPLC or LC-MS.[1][3][4] This is generally preferred over spectrophotometry for serum samples to avoid interference from serum components.[1]

  • Data Analysis: a. For each time point, calculate the percentage of the remaining tetrazine relative to the initial concentration at time zero.[1] b. Plot the percentage of remaining tetrazine as a function of time.[1] c. From this degradation curve, the half-life (t₁/₂) of the tetrazine in the specific medium can be calculated by fitting the data to a first-order decay model.[1][7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the serum stability of a tetrazine derivative.

G prep_stock Prepare Tetrazine Stock Solution (in DMSO) prep_serum Dilute Stock into Serum or Serum-Containing Medium prep_stock->prep_serum incubation Incubate Samples at 37°C prep_serum->incubation sampling Collect Aliquots at Various Time Points incubation->sampling analysis Quantify Intact Tetrazine (HPLC or LC-MS) sampling->analysis data Plot % Remaining vs. Time & Calculate Half-Life analysis->data

Caption: Workflow for determining tetrazine stability in serum.

References

Unmasking Off-Target Interactions: A Comparative Guide to Non-Specific Binding of Tetrazine-Ph-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of bioconjugates is paramount. Non-specific binding (NSB) can lead to misleading results, reduced efficacy, and potential off-target toxicity. This guide provides a comprehensive comparison of the non-specific binding characteristics of Tetrazine-Ph-acid conjugates against a common alternative, N-hydroxysuccinimide (NHS) ester-based conjugates. The data presented herein offers a quantitative basis for selecting the optimal conjugation strategy for your research needs.

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctene (B1233481) (TCO) has emerged as a powerful tool for bioorthogonal conjugation due to its rapid kinetics and high specificity. This compound is a key reagent in this methodology, enabling the modification of biomolecules for subsequent "click" reactions. However, the inherent hydrophobicity of the phenyl-tetrazine moiety can be a concern for non-specific binding. This guide addresses this issue by comparing its performance with traditional amine-reactive NHS ester chemistry.

Comparative Analysis of Non-Specific Binding

To provide a clear comparison, the following table summarizes key performance indicators related to non-specific binding for Tetrazine-TCO ligation and NHS ester-amine coupling. It is important to note that the non-specific binding of a final conjugate is influenced by the properties of all its components (the small molecule, the linker, and the biomolecule).

ParameterMethyltetrazine-TCO LigationNHS Ester-Amine CouplingKey Considerations
Reaction Principle Inverse electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (TCO).[1]Nucleophilic acyl substitution between an NHS ester and a primary amine (e.g., lysine (B10760008) residue).[1]The bioorthogonality of the tetrazine-TCO reaction minimizes off-target reactions with endogenous functional groups.
Primary Cause of NSB Hydrophobic and electrostatic interactions of the this compound moiety and the target biomolecule.[2]Charge-based and hydrophobic interactions of the entire conjugate; potential for reaction with non-target amines at higher pH.[2]The hydrophobicity of the phenyl group in this compound can contribute to NSB.
Reported Binding to Control Surfaces (e.g., BSA-blocked) Lower relative NSB due to the specific nature of the click reaction.Can exhibit higher NSB due to the ubiquity of potential interaction sites (charged and hydrophobic patches) on proteins.The choice of blocking agent is crucial for minimizing NSB in any assay.[3]
Impact of PEGylation Incorporation of a PEG spacer (e.g., Methyltetrazine-PEG4) can significantly reduce NSB by increasing hydrophilicity and providing a steric shield.[1]PEGylation is also a common and effective strategy to reduce NSB of NHS ester-derived conjugates.The length and structure of the PEG chain can be optimized to balance NSB reduction with potential impacts on binding affinity.

Experimental Protocols for Assessing Non-Specific Binding

Accurate assessment of non-specific binding is critical for validating the specificity of your conjugate. Below are detailed protocols for in vitro and in vivo evaluation.

In Vitro Non-Specific Binding Assessment: ELISA-Based Protocol

This protocol allows for the quantification of non-specific binding to a control protein (e.g., Bovine Serum Albumin - BSA).

Materials:

  • 96-well high-binding polystyrene plates

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • This compound conjugated to a reporter molecule (e.g., a fluorophore or enzyme)

  • NHS ester-conjugated reporter molecule (as a comparator)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of 10 µg/mL BSA in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of PBST per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to block any remaining non-specific binding sites on the plate surface.[2]

  • Washing: Repeat the washing step as in step 2.

  • Conjugate Incubation: Prepare serial dilutions of the this compound conjugate and the NHS ester conjugate in Blocking Buffer. Add 100 µL of each dilution to the BSA-coated and blocked wells. Include wells with Blocking Buffer only as a negative control. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with 200 µL of PBST per well to remove unbound conjugates.

  • Detection: Quantify the amount of bound conjugate using a plate reader. The signal intensity is proportional to the level of non-specific binding.

  • Data Analysis: Subtract the background signal from the negative control wells. Plot the signal intensity against the conjugate concentration to generate a binding curve. The area under the curve or the signal at a specific concentration can be used to compare the non-specific binding of the different conjugates.

In Vivo Non-Specific Binding Assessment: Biodistribution Study

This protocol assesses the non-specific accumulation of the conjugate in various organs and tissues in a murine model.

Materials:

  • Animal model (e.g., healthy mice)

  • Radiolabeled this compound conjugate (e.g., with a PET or SPECT imaging agent)

  • Radiolabeled control molecule

  • Imaging system (PET/SPECT scanner) or gamma counter

  • Anesthesia

Procedure:

  • Animal Preparation: Acclimatize the animals to the experimental conditions.

  • Conjugate Administration: Administer a defined dose of the radiolabeled this compound conjugate to a cohort of animals via intravenous injection. A separate cohort should receive a radiolabeled control molecule (e.g., the radiolabel alone or a known non-targeting molecule).

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the animals and perform whole-body PET or SPECT imaging to visualize the biodistribution of the conjugate.[4]

  • Ex Vivo Biodistribution: At the final time point, euthanize the animals and collect major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, muscle, bone, and blood).

  • Quantification: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Compare the %ID/g values for the this compound conjugate with the control molecule to determine the extent of non-specific tissue accumulation. Higher uptake in non-target organs like the liver and spleen is indicative of greater non-specific binding and clearance.[4]

Visualizing the Assessment Workflow

The following diagram illustrates the key steps in the in vitro assessment of non-specific binding.

G cluster_prep Plate Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Coat Plate with BSA p2 Wash Plate p1->p2 e1 Add Serial Dilutions of Conjugates p3 Block with BSA p2->p3 p4 Wash Plate p3->p4 p4->e1 e2 Incubate e1->e2 a1 Read Plate (Absorbance/Fluorescence) e3 Wash to Remove Unbound Conjugates e2->e3 e3->a1 a2 Subtract Background a1->a2 a3 Plot Binding Curve & Compare a2->a3

In vitro NSB Assessment Workflow

Conclusion

The choice of bioconjugation chemistry has a profound impact on the level of non-specific binding. While this compound conjugates offer the advantages of bioorthogonality and rapid kinetics, their inherent hydrophobicity requires careful consideration. For applications where minimizing non-specific binding is critical, the use of Tetrazine-PEG-acid linkers is highly recommended. Compared to traditional NHS ester chemistry, the specificity of the tetrazine-TCO ligation can offer a significant advantage in reducing off-target interactions. Ultimately, the optimal choice will depend on the specific application, and empirical testing using the protocols outlined in this guide is essential for validating the performance of any bioconjugate.

References

Safety Operating Guide

Navigating the Safe Disposal of Tetrazine-Ph-acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Tetrazine-Ph-acid, ensuring compliance and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol: A Step-by-Step Approach

The fundamental principle for the disposal of this compound is to manage all waste streams containing this compound as hazardous chemical waste. In-laboratory chemical neutralization of the tetrazine ring is not recommended due to the potential for the formation of unknown and potentially hazardous decomposition products.

Waste Stream Management

The proper segregation and collection of waste are critical. The following table outlines the disposal procedures for different forms of this compound waste:

Waste TypeDisposal ProcedureContainer Labeling
Unused/Expired Solid Collect the original vial or container with the solid compound."Hazardous Waste," "Waste this compound (Solid)"
Concentrated Solutions (in organic solvents like DMSO, DMF)Collect in a designated, compatible container for hazardous organic waste."Hazardous Waste," "Waste this compound in [Solvent Name]"
Dilute Aqueous Solutions Collect in a designated container for aqueous hazardous waste."Hazardous Waste," "Aqueous Waste with this compound"
Contaminated Labware (e.g., pipette tips, gloves, weighing paper)Collect in a designated container for solid hazardous waste."Hazardous Waste," "Solid Waste Contaminated with this compound"

Final Disposal

Once the waste is collected and properly labeled, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always adhere to local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocol: Handling of Accidental Spills

In the event of a spill, the following protocol should be followed:

  • Ensure Area is Ventilated: If not already in a fume hood, ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don all necessary personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent and then with soap and water. Collect all cleaning materials as contaminated waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

Tetrazine_Disposal_Workflow start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid Solid Waste (Unused solid, contaminated labware) waste_type->solid Solid organic Concentrated Organic Solution waste_type->organic Organic Solution aqueous Dilute Aqueous Solution waste_type->aqueous Aqueous Solution collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_organic Collect in Labeled Organic Hazardous Waste Container organic->collect_organic collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container aqueous->collect_aqueous dispose Arrange for Professional Disposal via EHS collect_solid->dispose collect_organic->dispose collect_aqueous->dispose

Caption: Workflow for the safe segregation and disposal of this compound waste.

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a conservative approach, treating it as a hazardous chemical waste, is the most prudent course of action. The procedures outlined in this guide, which are based on the handling of similar reactive chemical compounds, provide a robust framework for ensuring the safety of laboratory personnel and the protection of the environment.[1] Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

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